molecular formula C20H14O4 B044596 Diphenyl terephthalate CAS No. 1539-04-4

Diphenyl terephthalate

カタログ番号: B044596
CAS番号: 1539-04-4
分子量: 318.3 g/mol
InChIキー: HPGJOUYGWKFYQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Diphenyl terephthalate is a high-purity organic compound that serves as a critical monomer and building block in advanced materials research. Its primary value lies in its role as a model compound and precursor in the synthesis and study of polyesters, particularly polyethylene terephthalate (PET) and its aromatic analogues. Researchers utilize this compound to investigate polymerization kinetics, catalyst efficiency, and thermal properties without the complicating factors of free acid groups, as the phenyl ester groups offer distinct reactivity. Beyond polymer science, this compound is employed in the development of specialty plastics, liquid crystalline polymers, and organic frameworks. Its rigid terephthalate core and aromatic end groups make it a valuable candidate for studying crystal engineering, supramolecular assembly, and the creation of novel materials with tailored mechanical and thermal characteristics. This product is intended for research applications only and provides a well-defined, high-quality standard for experimental reliability and reproducibility.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

diphenyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H
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InChI Key

HPGJOUYGWKFYQW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14O4
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DSSTOX Substance ID

DTXSID8061765
Record name Diphenyl terephthalate
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Molecular Weight

318.3 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Diphenyl terephthalate
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CAS No.

1539-04-4
Record name 1,4-Diphenyl 1,4-benzenedicarboxylate
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Record name Diphenyl terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester
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Record name DIPHENYL TEREPHTHALATE
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Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Terephthalate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of diphenyl terephthalate (B1205515) (DPT), a significant aromatic ester. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on polymer science.

Chemical Structure and Identification

Diphenyl terephthalate is the diester of terephthalic acid and phenol (B47542). Its rigid structure, conferred by the central benzene (B151609) ring and the two flanking phenyl groups, is fundamental to its properties and applications, particularly in the synthesis of thermally stable polymers.

IdentifierValue
IUPAC Name diphenyl benzene-1,4-dicarboxylate[1][2][3]
CAS Number 1539-04-4[1][3][4][5][6][7]
Molecular Formula C₂₀H₁₄O₄[2][3][4][5][6][7]
Molecular Weight 318.33 g/mol [1][8]
InChI InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H[1][2][4][5]
InChIKey HPGJOUYGWKFYQW-UHFFFAOYSA-N[1][4][5][6][7]
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
Synonyms Terephthalic acid, diphenyl ester; 1,4-Benzenedicarboxylic acid, diphenyl ester[2][3][4][6][7]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. These characteristics are crucial for its application in polymer synthesis and materials science.

Table of Physicochemical Properties

PropertyValueSource
Physical State White to light yellow crystalline powder[8]
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Purity >98.0% (GC)[8]

Table of Spectroscopic Data

TechniqueData
Infrared (IR) Spectroscopy Data available in the NIST WebBook[4]
Mass Spectrometry (MS) Electron ionization mass spectrum data is available in the NIST WebBook[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for this compound were not found in the provided search results. However, the expected chemical shifts for the aromatic protons would be in the range of 7-8.5 ppm.

Synthesis of this compound

This compound can be synthesized through several methods. The following sections detail the most common laboratory and industrial protocols.

Direct Esterification of Terephthalic Acid with Diphenyl Carbonate

A prominent method for synthesizing this compound involves the direct reaction of terephthalic acid with diphenyl carbonate.[1] This process is advantageous as it circumvents the need for acid chlorides or acetic anhydride.[9]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products terephthalic_acid Terephthalic Acid diphenyl_terephthalate This compound terephthalic_acid->diphenyl_terephthalate diphenyl_carbonate Diphenyl Carbonate diphenyl_carbonate->diphenyl_terephthalate phenol Phenol diphenyl_terephthalate->phenol + catalyst SnO catalyst->diphenyl_terephthalate

Caption: Synthesis of this compound via Direct Esterification.

Experimental Protocol:

This protocol is based on a patented process for the preparation of this compound.[9]

  • Reactants and Catalyst: A mixture of terephthalic acid and at least a stoichiometric amount of diphenyl carbonate is prepared. Stannous oxide (SnO) is added as a catalyst, at a concentration of 0.25 to 0.50 mole percent based on the amount of terephthalic acid.[9]

  • Reaction Conditions: The mixture is heated to a temperature between 250°C and 300°C for a period of 30 minutes to 2.5 hours under a nitrogen sparge.[9]

  • Product Formation and Byproduct Removal: During the heating period, the phenol formed in the reaction is removed at atmospheric pressure to drive the equilibrium towards the product.[9]

  • Purification: Any excess diphenyl carbonate is removed by distillation under vacuum (1 mm Hg) at 140°C. The this compound product is then recovered by distillation at 250°C under vacuum (1 mm Hg).[9]

This method is reported to achieve high yields of 85-90%.[1]

Transesterification of Dialkyl Terephthalate with Phenyl Acetate

Another method involves the transesterification of a dialkyl terephthalate (e.g., dimethyl terephthalate) with phenyl acetate.

Experimental Protocol:

This process is detailed in a patent for producing pure, colorless this compound.[10]

  • Reactant Mixture: A dialkyl terephthalate with one to six carbon atoms in the alkyl groups is heated with at least an equivalent amount of phenyl acetate.[10]

  • Adsorbent Addition: Approximately 1 to 5 percent by weight of activated carbon is added to the mixture. This step is crucial for adsorbing chromatic impurities before the catalyst is introduced.[1][10]

  • Catalysis: The mixture is heated in an inert atmosphere to a temperature above 150°C. A titanic acid ester catalyst (0.1 to 5.0 percent by weight) is then added.[10]

  • Reaction Progression: The reaction proceeds with the cleavage and removal of alkyl acetate.

  • Purification: After the reaction is complete, the crude ester mixture containing activated carbon is introduced into xylene, which may also contain fresh activated carbon. The final product is purified by crystallization.[10]

Chemical Reactivity

This compound undergoes typical ester reactions, including hydrolysis and transesterification. These reactions are central to its role as a monomer in polyester (B1180765) synthesis.

Hydrolysis

This compound can be hydrolyzed back to terephthalic acid and phenol under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

G dpt This compound protonated_dpt Protonated DPT dpt->protonated_dpt + H+ water Water h_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_dpt->tetrahedral_intermediate + H2O terephthalic_acid Terephthalic Acid tetrahedral_intermediate->terephthalic_acid - Phenol, - H+ phenol Phenol

Caption: Acid-Catalyzed Hydrolysis of this compound.

Mechanism:

  • Protonation: The carbonyl oxygen of an ester group is protonated by an acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[1]

  • Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred to the phenoxy group, making it a good leaving group (phenol).[1]

  • Elimination and Deprotonation: The intermediate collapses, eliminating a molecule of phenol and regenerating the acid catalyst to yield the carboxylic acid.[1]

Base-Catalyzed Hydrolysis (Saponification):

This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Transesterification

Transesterification is a key reaction of this compound, particularly in polymer chemistry. The reaction with diols, such as ethylene (B1197577) glycol, is a fundamental step in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET).[1]

G dpt This compound bhet Bis(2-hydroxyethyl) terephthalate dpt->bhet ethylene_glycol Ethylene Glycol ethylene_glycol->bhet + phenol Phenol bhet->phenol + catalyst Catalyst catalyst->bhet

Caption: Transesterification of this compound with Ethylene Glycol.

In this process, this compound reacts with ethylene glycol at high temperatures in the presence of a catalyst to produce bis(2-hydroxyethyl) terephthalate and phenol.[1] The bis(2-hydroxyethyl) terephthalate is then polymerized to form PET.

Applications

The primary application of this compound is in the field of polymer and materials science.

  • Monomer for Polyesters: It is a critical monomer and building block in the synthesis of polyesters, most notably as a precursor in some routes to polyethylene terephthalate (PET) and its aromatic analogues.[1]

  • Model Compound: Researchers utilize this compound as a model compound to study polymerization kinetics, catalyst efficiency, and the thermal properties of polyesters. The phenyl ester groups offer distinct reactivity and avoid complications from free acid groups.[1]

  • Specialty Plastics and Liquid Crystalline Polymers: It is employed in the development of specialty plastics and liquid crystalline polymers.[1]

  • Organic Frameworks: The rigid terephthalate core and aromatic end groups make it a valuable candidate for research in crystal engineering and the creation of novel materials with tailored mechanical and thermal properties.[1]

  • Organic Synthesis: It serves as a starting material in various organic syntheses.[11]

While some phthalates have been used as excipients in pharmaceutical formulations, there is no indication from the search results that this compound is used in drug development. In fact, regulatory bodies like the FDA have recommended avoiding the use of certain phthalates like DBP and DEHP in drug products due to potential toxicity.[12]

Safety and Handling

This compound is considered an irritant and may cause fire on contact with combustible materials. It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[2] It is intended for research use only and not for human or veterinary use.[1]

Conclusion

This compound is a versatile aromatic ester with significant applications in polymer chemistry and materials science. Its well-defined structure and reactivity make it an important monomer for high-performance polymers and a valuable tool for research in polymerization kinetics. The synthesis methods are well-established, offering routes to high-purity material. While its direct application in drug development is not apparent, its role in the broader chemical industry remains crucial.

References

An In-depth Technical Guide to Diphenyl Terephthalate (CAS No. 1539-04-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl terephthalate (B1205515) (DPT), with the CAS registry number 1539-04-4, is a high-purity organic compound that serves as a critical monomer and building block in advanced materials research.[1] Its rigid terephthalate core and aromatic end groups make it a valuable candidate for studying crystal engineering, supramolecular assembly, and the creation of novel materials with tailored mechanical and thermal characteristics.[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and key applications, with a focus on experimental details and data presentation.

Core Properties and Specifications

Diphenyl terephthalate is a white to light yellow crystalline solid.[2][3] It is characterized by its high thermal stability and chemical resistance, which are critical for its applications in polymer science.[4]

PropertyValueReference(s)
CAS Number 1539-04-4[5][6]
Molecular Formula C₂₀H₁₄O₄[4][5][7]
Molecular Weight 318.32 g/mol [4][7][8]
IUPAC Name diphenyl benzene-1,4-dicarboxylate[1]
Synonyms Terephthalic acid diphenyl ester, Diphenyl 1,4-benzenedicarboxylate[2][3]
Appearance White to light yellow powder/crystal[2][3]
Melting Point 196 - 199 °C[4][9]
Boiling Point 496.6 °C at 760 mmHg[4]
Density 1.242 g/cm³[4]
Purity >98.0% (GC)[2][3]
Storage Temperature Room temperature

Synthesis of this compound

A prevalent and efficient method for synthesizing this compound is through the direct esterification of terephthalic acid with diphenyl carbonate.[1] This process is often catalyzed by stannous oxide (SnO) and is favored for its high yield (85-90%) and relatively short reaction times (0.5 to 2.5 hours) compared to transesterification methods.[1][10]

Experimental Protocol: Direct Esterification

This protocol is based on a patented method for preparing this compound.[10]

Materials:

  • Terephthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO) catalyst

  • Nitrogen gas

  • Activated carbon (optional, for color purification)[1][11]

Equipment:

  • Reaction vessel equipped with a stirrer, heating mantle, nitrogen inlet, and a distillation setup.

  • Vacuum distillation apparatus.

Procedure:

  • Charging the Reactor: In the reaction vessel, combine terephthalic acid and diphenyl carbonate. An excess of diphenyl carbonate is used, with a molar ratio of diphenyl carbonate to terephthalic acid typically ranging from 3:1 to 6:1.[1][10]

  • Catalyst Addition: Add stannous oxide (SnO) as a catalyst, in a concentration of 0.25 to 0.50 mole percent based on the amount of terephthalic acid.[10]

  • Inert Atmosphere: Sparge the mixture with nitrogen gas to create an inert atmosphere.[10]

  • Heating and Reaction: Heat the mixture to a temperature between 250°C and 300°C for a period of 30 minutes to 2.5 hours.[1][10] During this time, the phenol (B47542) byproduct is formed and should be continuously removed by distillation at atmospheric pressure to drive the reaction to completion.[1][10]

  • Removal of Excess Reactant: After the reaction is complete, apply a vacuum to the system. Any excess diphenyl carbonate is removed by vacuum distillation, typically at 1 mm Hg pressure and a temperature of 140°C to 180°C.[10]

  • Product Recovery: The final product, this compound, is then recovered by distillation at 1 mm Hg pressure and a temperature of 250°C to 270°C.[10]

G Synthesis Workflow of this compound A Charge Reactor: Terephthalic Acid, Diphenyl Carbonate, SnO Catalyst B Heat to 250-300 °C under Nitrogen A->B Inert Atmosphere C Remove Phenol (Atmospheric Distillation) B->C Reaction D Remove Excess Diphenyl Carbonate (Vacuum Distillation) C->D Purification Step 1 E Recover Diphenyl Terephthalate (Vacuum Distillation) D->E Purification Step 2

Caption: Synthesis Workflow of this compound.

Purification Techniques

Achieving high purity and a colorless final product is crucial for the applications of this compound.[1]

Activated Carbon Treatment

Activated carbon is an effective adsorbent for removing color-imparting impurities.[1] Typically, 1-5% by weight of activated carbon is added during the initial heating phase of the synthesis to pre-adsorb these impurities before the catalyst is introduced.[1][11]

Recrystallization

Recrystallization from a suitable solvent is another common purification method. Aromatic hydrocarbons such as xylene are often used.[11][12]

Experimental Protocol: Recrystallization from Xylene

  • Dissolution: Dissolve the crude this compound in a sufficient amount of hot xylene to form a saturated solution.[12]

  • Hot Filtration: If solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure this compound.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Chemical Reactivity: Acid-Catalyzed Hydrolysis

This compound can undergo hydrolysis, particularly under acidic conditions, to yield terephthalic acid and phenol.[1] This reaction is a reversible process.[1]

The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of an ester group is protonated by an acid catalyst.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.[1]

  • Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred to the phenoxy leaving group.[1]

  • Elimination: The intermediate collapses, eliminating a molecule of phenol.[1]

  • Deprotonation: The catalyst is regenerated, yielding the carboxylic acid.[1]

G Acid-Catalyzed Hydrolysis of this compound A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Water A->B C Tetrahedral Intermediate Formation B->C D Proton Transfer to Phenoxy Group C->D E Elimination of Phenol D->E F Deprotonation and Catalyst Regeneration E->F

Caption: Acid-Catalyzed Hydrolysis of this compound.

Applications in Research and Development

This compound is a key precursor in the synthesis of various polymers and advanced materials.

  • Polymer Synthesis: It is a vital monomer for producing polyesters, such as polyethylene (B3416737) terephthalate (PET) and its aromatic analogues.[1] Its use allows for the investigation of polymerization kinetics and catalyst efficiency.[1]

  • Specialty Plastics and Liquid Crystalline Polymers: DPT is employed in the development of high-performance plastics and liquid crystalline polymers.[1]

  • Drug Delivery: Terephthalate-based polyesters have been utilized to create nanocapsules for the controlled delivery of therapeutic agents.[1] The stability and biocompatibility of polymers derived from DPT make them suitable candidates for such applications.[1]

Analytical Techniques

Several analytical methods are employed to characterize this compound and ensure its purity.

TechniquePurpose
Gas Chromatography (GC) To determine the purity of the synthesized compound.[2][13]
High-Performance Liquid Chromatography (HPLC) For the analysis of isomeric mixtures and as a complementary method to GC.[13]
Infrared (IR) Spectroscopy To confirm the presence of characteristic functional groups.[8]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure.

Safety and Handling

This compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9]

  • Ventilation: Ensure adequate ventilation when handling the compound to avoid dust formation and inhalation.[9]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off immediately with plenty of water.[9]

    • Inhalation: Move to fresh air.[9]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[9]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[14][15]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The detailed protocols and compiled data serve as a valuable resource for its synthesis, purification, and application in various scientific endeavors.

References

Diphenyl terephthalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Diphenyl terephthalate (B1205515) is an organic compound that serves as a key monomer and building block in the synthesis of various polymers, particularly polyesters like polyethylene (B3416737) terephthalate (PET).[1] Its chemical identity is defined by its molecular formula and weight.

Molecular Formula and Weight

The fundamental quantitative data for diphenyl terephthalate are its molecular formula and molecular weight. The molecular formula indicates the types and numbers of atoms in a single molecule of the compound. The molecular weight is the mass of one mole of the substance.

PropertyValueSource
Molecular FormulaC₂₀H₁₄O₄[2][3][4][5][6]
Molecular Weight318.32 g/mol [1][3]

This data is crucial for stoichiometric calculations in chemical reactions and for the analysis of the compound's physical and chemical properties.[1] The structure consists of a central terephthalate core with two phenyl ester groups.[1]

Note on Advanced Technical Data:

The user request specified the inclusion of detailed experimental protocols and signaling pathways. For a fundamental chemical compound like this compound, these aspects are not directly applicable in the context of determining its molecular weight and formula.

  • Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. While these are experimental methods, they are routine procedures for chemical characterization rather than complex, multi-step protocols that would be detailed in a whitepaper.

  • Signaling Pathways: Signaling pathways are biological processes and are not relevant to the chemical properties of a simple organic compound like this compound.

Visualizations such as Graphviz diagrams are also not applicable for representing the simple molecular data of this compound.

References

A Comprehensive Technical Guide to the Solubility of Diphenyl Terephthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diphenyl terephthalate (B1205515) (C₂₀H₁₄O₄) is an aromatic ester of significant interest in the fields of polymer chemistry and materials science.[1][2] It serves as a key monomer in the synthesis of high-performance polyesters and other polymers. Understanding the solubility of DPT in various organic solvents is paramount for its effective use in several processes, including:

  • Synthesis and Purification: Solvent selection is critical for reaction media, as well as for purification techniques such as recrystallization.

  • Polymerization: The solubility of DPT in a reaction medium can significantly impact polymerization kinetics and the properties of the resulting polymer.

  • Material Processing: Solution-based processing techniques for DPT-containing materials rely on its solubility characteristics.

  • Formulation: In the development of products containing DPT, knowledge of its solubility is essential for creating stable and effective formulations.

This guide addresses the current gap in publicly available quantitative solubility data for diphenyl terephthalate by providing a framework for its experimental determination and a discussion of the factors that govern its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₁₄O₄[2]
Molecular Weight 318.3 g/mol [2]
Appearance White odorless powder[2]
CAS Number 1539-04-4[2]

Solubility of this compound: A Qualitative Overview

While specific quantitative data is scarce, some qualitative information on the solubility of this compound in organic solvents is available:

  • It is reported to have high solubility in dichloromethane .[1]

  • It is reported to have low solubility in hexane .[1]

  • Xylene has been used as a solvent for the purification of this compound, with heating to 90-110°C recommended to facilitate dissolution.[3]

Based on the principle of "like dissolves like," the aromatic and ester functionalities of this compound suggest that it will be more soluble in non-polar to moderately polar organic solvents. Its solubility is expected to be limited in highly polar solvents and very low in water.

Factors Influencing the Solubility of this compound

The dissolution of this compound in an organic solvent is a complex process influenced by several factors. Understanding these factors is crucial for solvent selection and for controlling the dissolution process.

  • Solute-Solvent Interactions: The intermolecular forces between DPT and the solvent molecules must overcome the solute-solute and solvent-solvent interactions. The presence of aromatic rings and ester groups in DPT allows for van der Waals forces and dipole-dipole interactions.

  • Polarity: The polarity of the solvent plays a significant role. Non-polar and moderately polar solvents are generally more effective at dissolving DPT.

  • Temperature: The solubility of solids in liquids typically increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carbonyl groups of the ester in DPT.

cluster_factors Factors Influencing Solubility SoluteSolvent Solute-Solvent Interactions Solubility This compound Solubility SoluteSolvent->Solubility Polarity Polarity Polarity->Solubility Temperature Temperature Temperature->Solubility HydrogenBonding Hydrogen Bonding HydrogenBonding->Solubility

Factors influencing the solubility of this compound.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed experimental protocol for the determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar compounds.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure: Equilibrium Solubility Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Dilute the filtered supernatant to a known volume with the same solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

start Start prep Prepare Saturated Solution (Excess DPT in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prep->equilibrate settle Settle Undissolved Solid (≥4h at constant temperature) equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify DPT Concentration (HPLC or UV-Vis) filter->quantify report Report Solubility Data quantify->report

Experimental workflow for determining this compound solubility.

Data Presentation

To facilitate easy comparison and interpretation of solubility data, it is recommended to present the results in a structured tabular format. The following table provides a template for recording experimentally determined solubility values for this compound in various common organic solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
Dichloromethane25[Experimental Value][Experimental Value][Experimental Value]
Toluene25[Experimental Value][Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value][Experimental Value]
Ethyl Acetate25[Experimental Value][Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value][Experimental Value]
Hexane25[Experimental Value][Experimental Value][Experimental Value]
Xylene25[Experimental Value][Experimental Value][Experimental Value]
[Other Solvent][Other Temp.][Experimental Value][Experimental Value][Experimental Value]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is currently lacking in the public domain, this guide has offered qualitative insights and, more importantly, a detailed experimental protocol to enable researchers to generate this critical data. By following the outlined procedures, scientists and professionals in drug development and materials science can obtain reliable and accurate solubility data for this compound, which will aid in its effective utilization in various applications. The provided diagrams offer a clear visualization of the factors influencing solubility and the experimental workflow, further enhancing the utility of this guide.

References

Diphenyl terephthalate melting point and thermal stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Melting Point and Thermal Stability of Diphenyl Terephthalate (B1205515)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of diphenyl terephthalate (DPT), a key compound in polymer science and material research. This document details its physical properties, thermal characteristics, and the experimental protocols used for their determination.

Introduction to this compound

This compound (CAS No: 1539-04-4) is an organic compound with the chemical formula C₂₀H₁₄O₄.[1][2] It is the diphenyl ester of terephthalic acid. DPT serves as a crucial precursor and model compound in the synthesis and study of aromatic polyesters, such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[3] Its rigid terephthalate core and aromatic end groups make it an important molecule for research in polymer science, liquid crystalline polymers, and crystal engineering.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1539-04-4[1][2][3][4]
Molecular Formula C₂₀H₁₄O₄[1][2]
Molecular Weight 318.32 g/mol [1][2][3][4]
Appearance White odorless powder[1]
Melting Point 197-199 °C[3][4]
Boiling Point 496.6 °C at 760 mmHg (Predicted)[4]
InChI Key HPGJOUYGWKFYQW-UHFFFAOYSA-N[2][3]

Melting Point Determination

The melting point of this compound is consistently reported in the range of 197–199 °C.[3][4] This high melting point is advantageous for polymerization processes that are conducted at elevated temperatures, contributing to the formation of thermally stable polymers.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the melting point and other thermal transitions of a material. The method involves measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Objective: To determine the melting temperature (Tₘ) of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans and lids

  • Microbalance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan.

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 220 °C).[5][6]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to analyze the thermal history of the material.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting event.

Thermal Stability Assessment

This compound exhibits high thermal stability, which is a critical property for its application in high-temperature polymer synthesis. The synthesis of DPT itself is often carried out at temperatures between 250°C and 300°C, indicating its stability within this range.[3][7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for evaluating the thermal stability and decomposition profile of materials.[8]

Objective: To determine the onset temperature of decomposition for this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., ceramic or platinum)

  • Microbalance

  • Inert or reactive gas supply (e.g., Nitrogen, Air)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup: Position the sample pan in the TGA furnace. Purge the system with the desired gas (typically nitrogen for decomposition studies) at a constant flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 or 20 °C/min).[9]

  • Data Analysis:

    • A TGA thermogram is generated, plotting mass loss (%) versus temperature (°C).

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to find the temperature of the maximum rate of mass loss, which is a key indicator of thermal stability.[8]

Visualized Workflows

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the direct esterification of terephthalic acid with diphenyl carbonate, catalyzed by stannous oxide (SnO).[3][7] The process is typically conducted at temperatures between 250°C and 300°C.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification TA Terephthalic Acid Mix Mix Reactants TA->Mix DPC Diphenyl Carbonate (Molar Excess) DPC->Mix Cat Stannous Oxide (SnO) Catalyst Cat->Mix Heat Heat to 250-300°C under N₂ Sparge Mix->Heat Remove_Phenol Remove Phenol (Atmospheric Pressure) Heat->Remove_Phenol Apply_Vacuum Apply Vacuum Remove_Phenol->Apply_Vacuum Distill_DPC Distill Excess Diphenyl Carbonate Apply_Vacuum->Distill_DPC Distill_DPT Distill Product (this compound) Distill_DPC->Distill_DPT Product High Purity This compound Distill_DPT->Product

Caption: Workflow for the synthesis of this compound.

Thermal Analysis Experimental Workflow

The characterization of this compound's thermal properties involves a logical workflow utilizing DSC and TGA.

Thermal_Analysis_Workflow cluster_dsc Melting Point Analysis (DSC) cluster_tga Thermal Stability Analysis (TGA) start DPT Sample dsc_prep Weigh 3-5 mg Sample in Aluminum Pan start->dsc_prep tga_prep Weigh 5-10 mg Sample in Ceramic Pan start->tga_prep dsc_run Heat at 10°C/min under N₂ Atmosphere dsc_prep->dsc_run dsc_analyze Analyze Endotherm Peak dsc_run->dsc_analyze dsc_result Determine Melting Point (Tₘ) dsc_analyze->dsc_result tga_run Heat at 10-20°C/min under N₂ Atmosphere tga_prep->tga_run tga_analyze Analyze Mass Loss Curve tga_run->tga_analyze tga_result Determine Decomposition Temp (Tₔ) tga_analyze->tga_result

References

Navigating the Spectral Landscape of Diphenyl Terephthalate: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl terephthalate (B1205515) is a key chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polyesters like Poly(ethylene terephthalate) (PET).[1] Its rigid aromatic structure imparts desirable thermal and mechanical properties to the resulting polymers. A thorough characterization of this molecule is paramount for quality control and for understanding polymerization kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of diphenyl terephthalate, complete with a detailed experimental protocol and structural diagrams for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Symmetry Considerations

This compound (C₂₀H₁₄O₄) possesses a high degree of symmetry, which significantly simplifies its NMR spectra. The molecule has a central terephthalate core and two equivalent phenyl groups. This symmetry means that many protons and carbons are chemically equivalent, leading to fewer signals than the total number of atoms would suggest.

  • Proton Environments (¹H NMR): Due to the plane of symmetry bisecting the molecule, we can predict three distinct types of aromatic protons.

    • The four protons on the central terephthalate ring are chemically equivalent.

    • The protons on the two phenyl rings are also equivalent to each other. Within each phenyl ring, there are three distinct environments: ortho, meta, and para protons relative to the ester linkage.

  • Carbon Environments (¹³C NMR): Similarly, the symmetry dictates a reduced number of carbon signals.

    • The central terephthalate ring has two unique carbon signals (the protonated carbons and the quaternary carbons attached to the carbonyls).

    • The carbonyl carbons of the ester groups are equivalent.

    • The two phenyl rings have four distinct carbon signals: the ipso-carbon (attached to oxygen), and the ortho, meta, and para carbons.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Terephthalate Protons (H-A)~ 8.2 - 8.4Singlet (s)4H
Phenyl Protons (Ortho, H-B)~ 7.2 - 7.3Multiplet (m)4H
Phenyl Protons (Meta, H-C)~ 7.4 - 7.5Multiplet (m)4H
Phenyl Protons (Para, H-D)~ 7.3 - 7.4Multiplet (m)2H

Note: The ortho, meta, and para protons of the phenyl rings would likely appear as complex overlapping multiplets in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~ 164 - 166
Phenyl Ipso-Carbon (C-O)~ 150 - 152
Terephthalate Quaternary Carbon~ 133 - 135
Terephthalate CH~ 129 - 131
Phenyl Meta-CH~ 129 - 130
Phenyl Para-CH~ 126 - 127
Phenyl Ortho-CH~ 121 - 123

Note: These predictions are based on typical chemical shift values for aromatic esters. The actual values can vary depending on the solvent and experimental conditions.

Visualization of NMR Assignments

The logical relationship between the chemical structure of this compound and its NMR signals can be visualized. The following diagram labels the chemically distinct protons and carbons.

G This compound Structure and NMR Assignments cluster_mol cluster_labels Chemically Distinct Nuclei mol_img H_A H-A (Terephthalate) H_B H-B (Phenyl, ortho) H_C H-C (Phenyl, meta) H_D H-D (Phenyl, para) C_1 C-1 (C=O) C_2 C-2 (Terephth. Quat.) C_3 C-3 (Terephth. CH) C_4 C-4 (Phenyl Ipso) C_5 C-5 (Phenyl Ortho) C_6 C-6 (Phenyl Meta) C_7 C-7 (Phenyl Para)

Caption: Chemical structure of this compound with labels for distinct proton and carbon environments.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for an aromatic ester like this compound.

1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR. The sample should be a dry, white powder.[2]

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for aromatic esters due to its good dissolving power and relatively clean spectral window.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Procedure:

    • Place the weighed this compound into a clean, dry vial.

    • Add the deuterated solvent containing TMS.

    • Gently agitate or vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.[2]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: Approximately 12-16 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: Approximately 220-240 ppm.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each signal to determine the relative number of protons contributing to each peak.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

By following this comprehensive guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to confirm the identity and purity of this compound, providing crucial data for its application in polymer synthesis and other areas of chemical research.

References

Introduction to the Infrared Spectrum of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diphenyl Terephthalate (B1205515)

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy serves as a powerful analytical technique for the structural elucidation and characterization of molecules. This guide provides a detailed overview of the IR spectroscopy of Diphenyl terephthalate, a key monomer in the synthesis of various polyesters and specialty polymers.

This compound (C₂₀H₁₄O₄) is an aromatic ester characterized by a central terephthalate core and two flanking phenyl groups. Its IR spectrum is distinguished by absorption bands corresponding to the vibrational modes of its constituent functional groups. The key spectral features arise from the carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester linkage, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds of the phenyl rings.

Like other aromatic esters, this compound's spectrum can be interpreted by identifying a characteristic pattern of three intense peaks related to the ester group, often referred to as the "Rule of Three" for esters.[1][2] These correspond to the C=O stretching vibration and two distinct C-O stretching vibrations (C-C-O and O-C-C).[1] The positions of these bands are influenced by conjugation with the aromatic rings.

Quantitative Infrared Spectroscopy Data

The principal absorption bands observed in the IR spectrum of this compound are summarized in the table below. The assignments are based on established correlations for aromatic esters and related compounds.

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
3100 - 3000Aromatic C-H StretchMedium
~1725C=O Ester Stretch (conjugated)Strong
~1600, ~1490Aromatic C=C Ring StretchMedium
~1280Asymmetric C-C-O StretchStrong
~1100Symmetric O-C-C StretchStrong
700 - 900Aromatic C-H Out-of-Plane BendingStrong

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound can be achieved through several standard sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry KBr powder, which is transparent to infrared radiation.

Methodology:

  • Sample Preparation: Gently grind 1-2 mg of high-purity this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. Ensure a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Methodology:

  • Instrument Setup: Equip the FTIR spectrometer with an ATR accessory, commonly featuring a diamond or zinc selenide (B1212193) crystal.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal to account for ambient atmospheric and instrumental absorptions.

  • Sample Analysis:

    • Place a small amount of this compound powder directly onto the ATR crystal.

    • Apply firm and consistent pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal surface.

    • Collect the IR spectrum over the desired range (e.g., 4000 cm⁻¹ to 600 cm⁻¹), co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe after the measurement.

Workflow and Data Analysis Visualization

The logical flow from sample handling to final data interpretation in an IR spectroscopy experiment is crucial for obtaining reliable and reproducible results.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_atr ATR cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Obtain This compound Sample prep_choice Select Method start->prep_choice kbr_grind Grind Sample with KBr prep_choice->kbr_grind KBr atr_place Place Sample on Crystal prep_choice->atr_place ATR kbr_press Press into Pellet kbr_grind->kbr_press acq_bkg Acquire Background Spectrum kbr_press->acq_bkg atr_apply_pressure Apply Pressure atr_place->atr_apply_pressure atr_apply_pressure->acq_bkg acq_sample Acquire Sample Spectrum acq_bkg->acq_sample process Process Spectrum (Baseline Correction, etc.) acq_sample->process identify Identify Peak Wavenumbers (cm⁻¹) process->identify assign Assign Vibrational Modes identify->assign report Final Report & Interpretation assign->report

Caption: Workflow for IR Spectroscopy of this compound.

References

An In-Depth Technical Guide to the Synthesis of Diphenyl Terephthalate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl terephthalate (B1205515), a key aromatic ester, from terephthalic acid. The document details two prominent methods: a direct, one-pot reaction with diphenyl carbonate and a two-step process involving the formation of a terephthaloyl chloride intermediate. This guide is intended for a technical audience and offers detailed experimental protocols, quantitative data for process optimization, and visual representations of the chemical pathways and workflows.

Introduction

Diphenyl terephthalate is an important chemical intermediate used in the synthesis of high-performance polymers, such as polyarylates and certain polyesters, which are valued for their thermal stability and mechanical strength. The synthesis of this diester from the readily available and cost-effective terephthalic acid is a subject of significant industrial and academic interest. This guide will focus on the most practical and well-documented synthetic strategies, providing the necessary data for replication and further development.

Synthetic Routes

Two principal routes for the synthesis of this compound from terephthalic acid have been established as effective and are detailed below.

Route 1: Direct Esterification via Diphenyl Carbonate

This method involves the direct reaction of terephthalic acid with diphenyl carbonate, which acts as the phenol (B47542) donor. The reaction is driven to completion by the removal of the phenol byproduct. This approach is advantageous due to its high yield and relatively short reaction time.[1]

Reaction Scheme:

C₆H₄(COOH)₂ + 2 (C₆H₅)₂CO → C₆H₄(COOC₆H₅)₂ + 2 C₆H₅OH + 2 CO₂

A key catalyst for this reaction is stannous oxide (SnO), which facilitates the transesterification process.[2][3] The reaction is typically carried out at high temperatures, with continuous removal of the phenol formed to shift the equilibrium towards the product.[1]

The following table summarizes the key quantitative parameters for the synthesis of this compound via the diphenyl carbonate route.

ParameterValueReference
Reactants Terephthalic Acid, Diphenyl Carbonate[1][2]
Catalyst Stannous Oxide (SnO)[2][3]
Catalyst Loading 0.25 - 0.50 mole percent (based on terephthalic acid)[2]
Molar Ratio (Diphenyl Carbonate : Terephthalic Acid) 3:1 to 6:1[1][2]
Reaction Temperature 250 - 300 °C[1][2]
Reaction Time 30 minutes - 2.5 hours[2]
Pressure Atmospheric (phenol removal), followed by vacuum (excess diphenyl carbonate removal)[1][2]
Yield 85 - 90%[1]
  • Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with terephthalic acid, diphenyl carbonate (in a 3:1 to 6:1 molar ratio to terephthalic acid), and stannous oxide (0.25-0.50 mole percent based on terephthalic acid).[2]

  • Reaction: The mixture is heated to 280-300°C under a nitrogen sparge. The phenol that forms during the reaction is continuously removed by distillation at atmospheric pressure.[2] The reaction is monitored and typically proceeds for 1.5 to 2.5 hours.[2]

  • Purification: After the reaction is complete, the mixture is cooled slightly. Any excess diphenyl carbonate is removed by vacuum distillation, typically at a pressure of 1 mm Hg and a temperature of 140-180°C.[2]

  • Product Isolation: The desired this compound is then isolated by vacuum distillation at a pressure of 1 mm Hg and a temperature of 250-270°C.[2]

Route 2: Two-Step Synthesis via Terephthaloyl Chloride Intermediate

This synthetic approach involves two distinct steps: the conversion of terephthalic acid to its more reactive acid chloride derivative, terephthaloyl chloride, followed by the esterification of terephthaloyl chloride with phenol. This route is particularly useful as it avoids the high temperatures required for the diphenyl carbonate method and can proceed under milder conditions.

Terephthalic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce terephthaloyl chloride. The reaction is often catalyzed by N,N-dimethylformamide (DMF).[4]

Reaction Scheme:

C₆H₄(COOH)₂ + 2 SOCl₂ --(DMF)--> C₆H₄(COCl)₂ + 2 SO₂ + 2 HCl

The resulting terephthaloyl chloride is then reacted with phenol in the presence of a base to yield this compound. This is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of esters and amides from acid chlorides.[3][5] The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]

Reaction Scheme:

C₆H₄(COCl)₂ + 2 C₆H₅OH --(Base)--> C₆H₄(COOC₆H₅)₂ + 2 HCl

The following tables summarize the key quantitative parameters for the two steps of this synthesis route.

Table 2a: Synthesis of Terephthaloyl Chloride

ParameterValueReference
Reactants Terephthalic Acid, Thionyl Chloride[4]
Catalyst N,N-Dimethylformamide (DMF)[4]
Solvent Chlorobenzene (B131634)[4]
Reaction Temperature 60 - 70 °C[4]
Reaction Time 6 - 9 hours[4]

Table 2b: Synthesis of this compound from Terephthaloyl Chloride

ParameterValueReference (Analogous Isophthalate Synthesis)
Reactants Terephthaloyl Chloride, Phenol[6][7]
Base/Catalyst Sodium Hydroxide, Potassium Carbonate, Benzyltriethylammonium chloride (Phase Transfer Catalyst)[6][7][8]
Solvent System Dichloromethane (B109758), Cyclohexane (often in a two-phase system with water)[7][8]
Molar Ratio (Phenol : Terephthaloyl Chloride) 2.0:1 to 2.6:1[7]
Reaction Temperature 10 - 50 °C[7]
Reaction Time 4 - 12 hours[7]
Yield > 92% (for isophthalate)[7][8]

Step 1: Synthesis of Terephthaloyl Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, terephthalic acid is suspended in chlorobenzene.[4]

  • Reagent Addition: A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride.[4]

  • Reaction: The mixture is heated to 60-70°C and refluxed for 6-9 hours until the evolution of HCl and SO₂ ceases.[4]

  • Isolation: The excess thionyl chloride and chlorobenzene are removed by distillation to yield crude terephthaloyl chloride, which can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

  • Preparation of Phenol Solution: Phenol is dissolved in an aqueous solution of sodium hydroxide or in an organic solvent with a suitable base like potassium carbonate.[6][7]

  • Preparation of Acid Chloride Solution: Terephthaloyl chloride is dissolved in a water-immiscible organic solvent such as dichloromethane or cyclohexane.[7][8]

  • Reaction: The terephthaloyl chloride solution is added dropwise to the vigorously stirred phenol solution at a controlled temperature (typically 10-30°C).[7][8] A phase-transfer catalyst may be added if a two-phase system is used.[8] The reaction is allowed to proceed for 4-12 hours.[7]

  • Work-up: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

  • Isolation and Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents).

Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of this compound.

Synthesis_Pathways cluster_0 Route 1: Diphenyl Carbonate cluster_1 Route 2: Terephthaloyl Chloride TA Terephthalic Acid DPT1 This compound TA->DPT1 250-300°C TC Terephthaloyl Chloride TA->TC + SOCl₂ DPC Diphenyl Carbonate DPC->DPT1 250-300°C SnO SnO (catalyst) SnO->DPT1 Phenol Phenol (byproduct) DPT1->Phenol + DPT2 This compound TC->DPT2 SOCl2 Thionyl Chloride Phenol_reac Phenol Phenol_reac->DPT2 Base Base Base->DPT2 Experimental_Workflow start Start charge Charge Reactor (Terephthalic Acid, Reagents, Catalyst) start->charge react Reaction (Heating, Stirring) charge->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor monitor->react Incomplete workup Work-up (Quenching, Extraction, Washing) monitor->workup Complete purify Purification (Distillation / Recrystallization) workup->purify characterize Characterization (NMR, IR, MS, Melting Point) purify->characterize product Pure this compound characterize->product Catalyst_Comparison catalysts Catalytic Approaches Route 1: High Temperature Route 2: Low Temperature route1 Diphenyl Carbonate Route Catalyst: SnO Temp: 250-300°C Phase: Melt catalysts->route1 route2 Terephthaloyl Chloride Route Base/Catalyst: NaOH, Pyridine, PTC Temp: 10-50°C Phase: Biphasic/Solution catalysts->route2

References

An In-depth Technical Guide to the Transesterification Synthesis of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diphenyl terephthalate (B1205515) (DPT) via transesterification. It details the core chemical principles, experimental methodologies, and analytical characterization pertinent to researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Diphenyl terephthalate (DPT) is an aromatic ester of significant interest in the synthesis of high-performance polymers, such as polyarylates and other specialty polyesters. Its rigid structure imparts excellent thermal stability and mechanical strength to these materials. In the pharmaceutical industry, the terephthalate moiety is explored as a component of various molecular structures. The transesterification process represents a key synthetic route to DPT, offering advantages in terms of precursor accessibility and reaction control.

This document outlines the primary transesterification pathways for the synthesis of DPT, providing detailed experimental protocols, comparative data on reaction conditions, and methods for purification and characterization.

Synthetic Pathways

The synthesis of this compound via transesterification can be broadly categorized into two primary routes, distinguished by the starting terephthalate source:

  • Route A: Transesterification of Dimethyl Terephthalate (DMT) with Phenol (B47542) or Phenyl Acetate (B1210297).

  • Route B: Reaction of Terephthalic Acid (TPA) with Diphenyl Carbonate.

Reaction Mechanisms

The fundamental reaction mechanism for transesterification is a nucleophilic acyl substitution. Under catalyzed conditions, the carbonyl carbon of the ester is attacked by an alcohol or a phenol. This process is typically reversible, necessitating the removal of a volatile byproduct to drive the reaction to completion.

General Transesterification Mechanism:

G General Transesterification Mechanism for this compound Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products DMT Dimethyl Terephthalate (or Terephthalic Acid) Intermediate Tetrahedral Intermediate DMT->Intermediate Nucleophilic Attack Phenol Phenol (or Phenyl Acetate / Diphenyl Carbonate) Phenol->Intermediate Catalyst Catalyst (e.g., Titanate, SnO) Catalyst->Intermediate Catalysis DPT This compound Intermediate->DPT Collapse of Intermediate Byproduct Byproduct Intermediate->Byproduct Byproduct_Removal Removal of Byproduct (Methanol, Acetic Acid, or Phenol) Byproduct->Byproduct_Removal

Caption: General Transesterification Mechanism for this compound Synthesis.

Experimental Protocols

While numerous patents describe the synthesis of DPT, detailed academic protocols with precise quantitative data are less common. The following protocols are representative procedures derived from the available literature.

Route A: Transesterification of Dimethyl Terephthalate with Phenyl Acetate

This method involves the reaction of dimethyl terephthalate with phenyl acetate, typically in the presence of a titanium-based catalyst. The reaction is driven forward by the removal of the methyl acetate byproduct.

Materials:

  • Dimethyl terephthalate (DMT)

  • Phenyl acetate

  • Tetrabutyl titanate (TBT) or another suitable titanic acid ester catalyst

  • Activated carbon

  • Xylene (or other high-boiling aromatic solvent)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and condenser.

  • Heating mantle with temperature controller.

  • Vacuum source.

  • Filtration apparatus.

  • Crystallization vessel.

Procedure:

  • Reactor Setup: The reactor is charged with dimethyl terephthalate, phenyl acetate (at least a stoichiometric amount), and 1-5% by weight of activated carbon.[1]

  • Inerting: The system is purged with nitrogen gas to establish an inert atmosphere.[1]

  • Heating: The mixture is heated to above 150°C with stirring.[1]

  • Catalyst Addition: The titanic acid ester catalyst (0.1-5.0% by weight) is added to the hot mixture.[1]

  • Transesterification: The reaction temperature is maintained, and the methyl acetate byproduct is continuously removed by distillation.[1] The progress of the reaction can be monitored by the amount of distillate collected.

  • Work-up: Once the cleavage of methyl acetate is complete, the hot, carbon-containing crude product is transferred under an inert atmosphere into a vessel containing hot xylene.[1]

  • Purification: The activated carbon is removed by hot filtration. The filtrate is then cooled to induce crystallization of the this compound.[1]

  • Isolation: The crystalline product is collected by filtration, washed with a suitable solvent (e.g., cold xylene or an alcohol), and dried under vacuum.[1]

Route B: Reaction of Terephthalic Acid with Diphenyl Carbonate

This route involves the direct reaction of terephthalic acid with diphenyl carbonate, using a catalyst such as stannous oxide. The reaction is driven by the removal of the phenol byproduct.

Materials:

  • Terephthalic acid (TPA)

  • Diphenyl carbonate

  • Stannous oxide (SnO) catalyst

  • Nitrogen gas (inert atmosphere)

Equipment:

  • High-temperature reactor with a mechanical stirrer, nitrogen inlet, and distillation apparatus.

  • Heating system capable of reaching 250-300°C.

  • Vacuum distillation setup.

Procedure:

  • Reactor Charging: The reactor is charged with terephthalic acid, diphenyl carbonate (at least a stoichiometric amount), and the stannous oxide catalyst (0.25 to 0.50 mole percent based on the terephthalic acid).[2][3][4]

  • Reaction: The mixture is heated to a temperature between 250°C and 300°C under a nitrogen sparge.[2][3][4]

  • Byproduct Removal: The phenol formed during the reaction is removed by distillation at atmospheric pressure.[2][3][4] The reaction is typically continued for a period of 30 minutes to 2.5 hours.[2][3]

  • Purification: After the evolution of phenol ceases, a vacuum is applied to the system. Any excess diphenyl carbonate is removed by vacuum distillation.[2][3]

  • Product Recovery: The this compound product is then recovered, often by distillation under high vacuum (e.g., 1 mm Hg at 250°C).[2][3]

Data Presentation

The following tables summarize typical reaction parameters and analytical data for the synthesis of this compound.

Table 1: Comparison of Synthesis Routes and Conditions

ParameterRoute A: DMT + Phenyl AcetateRoute B: TPA + Diphenyl Carbonate
Starting Materials Dimethyl terephthalate, Phenyl acetateTerephthalic acid, Diphenyl carbonate
Catalyst Titanic acid esters (e.g., TBT)Stannous oxide (SnO)
Catalyst Loading 0.1 - 5.0 wt%0.25 - 0.50 mol%
Temperature > 150°C250 - 300°C
Pressure AtmosphericAtmospheric, then vacuum
Byproduct Methyl acetatePhenol
Purification Recrystallization from xyleneVacuum distillation

Table 2: Analytical Characterization Data for this compound

TechniqueParameterTypical Value/ObservationReference
FT-IR (KBr) C=O stretch~1740 cm⁻¹[5]
C-O stretch~1270 cm⁻¹, ~1100 cm⁻¹[5]
Aromatic C-H stretch~3100-3000 cm⁻¹[5]
Aromatic C=C stretch~1600 cm⁻¹, ~1490 cm⁻¹[5]
¹H NMR (CDCl₃) Aromatic protons (terephthaloyl)δ ~8.3 ppm (s)[5]
Aromatic protons (phenyl)δ ~7.2-7.5 ppm (m)[5]
¹³C NMR (CDCl₃) Carbonyl carbonδ ~164 ppm[5]
Aromatic carbonsδ ~121-150 ppm[5]
GC-MS (EI) Molecular Ion [M]⁺m/z 318[5]
Key Fragmentsm/z 225, 149, 94[5]
Melting Point 191-193 °C

Experimental Workflow and Visualization

A typical experimental workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Charge Reactants and Catalyst inert Establish Inert Atmosphere (Nitrogen Purge) start->inert heat Heat to Reaction Temperature (150-300°C) inert->heat react Transesterification Reaction heat->react byproduct_removal Continuous Removal of Byproduct (Distillation) react->byproduct_removal workup Work-up of Crude Product byproduct_removal->workup Reaction Completion purify Purification (Recrystallization or Vacuum Distillation) workup->purify isolate Isolate Pure Product (Filtration/Collection) purify->isolate dry Drying under Vacuum isolate->dry analyze Characterization (FT-IR, NMR, GC-MS, MP) dry->analyze end Pure this compound analyze->end

Caption: Experimental Workflow for this compound Synthesis and Purification.

Conclusion

The transesterification synthesis of this compound is a robust and versatile method, adaptable to different starting materials and catalytic systems. The choice between the dimethyl terephthalate and terephthalic acid routes will often depend on the availability and cost of the precursors, as well as the desired scale of the reaction. Careful control of reaction conditions, particularly temperature and the efficient removal of byproducts, is crucial for achieving high yields and purity. The purification techniques of recrystallization and vacuum distillation are effective in obtaining a product suitable for high-performance applications. The analytical methods outlined provide the necessary tools for the comprehensive characterization of the final product.

References

The Pivotal Role of Diphenyl Terephthalate in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of diphenyl terephthalate (B1205515) as a key monomer in the synthesis of high-performance aromatic polyesters, detailing its physical and chemical properties, reaction mechanisms, and impact on final polymer characteristics. This guide provides researchers, scientists, and drug development professionals with comprehensive experimental protocols and characterization workflows.

Diphenyl terephthalate (DPT) is an aromatic diester that serves as a crucial building block in the field of polymer chemistry. Primarily utilized as a monomer in the synthesis of various polyesters, such as poly(butylene terephthalate) (PBT), and as a chain extender in polymerization processes, DPT offers a pathway to high-performance polymers with desirable thermal and mechanical properties. Its use in melt polycondensation reactions, an alternative to the more common routes involving terephthalic acid (TPA) or dimethyl terephthalate (DMT), provides distinct advantages in certain synthetic strategies. This technical guide delves into the core aspects of this compound's function in polymer chemistry, providing detailed methodologies and data for researchers in the field.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in polymer synthesis. These properties influence reaction kinetics, processing conditions, and the characteristics of the resulting polymer.

PropertyValue
Chemical Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol [1][2][3]
CAS Number 1539-04-4[1][2][3]
Appearance White odorless powder[1]
Melting Point 198-200 °C
Boiling Point 465.5 ± 0.0 °C at 760 mmHg
Solubility Soluble in many organic solvents; sparingly soluble in water.[4]
Density 1.297 g/cm³

The Synthesis of Aromatic Polyesters via Melt Polycondensation

The synthesis of aromatic polyesters like poly(butylene terephthalate) (PBT) from this compound and a diol, such as 1,4-butanediol, is typically achieved through a two-stage melt polycondensation process. This method avoids the direct handling of terephthalic acid, which can be challenging due to its high melting point and low solubility.[4]

Stage 1: Transesterification

In the initial stage, this compound undergoes transesterification with an excess of the diol in the presence of a catalyst. This reaction forms a bis(hydroxyalkyl) terephthalate oligomer and phenol (B47542) as a byproduct. The removal of the volatile phenol from the reaction mixture is crucial as it drives the equilibrium towards the formation of the oligomer.

Stage 2: Polycondensation

The second stage involves the polycondensation of the oligomers at higher temperatures and under a high vacuum. During this phase, the terminal hydroxyl groups of the oligomers react, eliminating the diol, which is then removed from the reaction vessel. This process progressively increases the polymer chain length and, consequently, its molecular weight.

Experimental Protocol: Synthesis of Poly(butylene terephthalate) from this compound

This protocol outlines a laboratory-scale procedure for the synthesis of PBT from this compound and 1,4-butanediol.

Materials:

  • This compound (DPT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) or another suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • Cold trap for collecting byproducts.

  • High-vacuum pump.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble a clean and dry glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation setup.

  • Charging Reactants: Charge the reactor with this compound and 1,4-butanediol. A molar ratio of BDO to DPT of approximately 2:1 is typically used. Add the catalyst (e.g., 50-100 ppm of TBT relative to the expected polymer weight) and a small amount of antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Heating and Reaction: Gradually heat the mixture to 180-200°C with continuous stirring. Phenol will begin to distill off as the transesterification reaction proceeds.

  • Monitoring Progress: The reaction progress can be monitored by measuring the amount of phenol collected. This stage is typically continued for 2-3 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 240-250°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This facilitates the removal of excess 1,4-butanediol, driving the polymerization reaction.

  • Polymerization: Continue the reaction under high vacuum and at 240-250°C for 2-4 hours. The viscosity of the molten polymer will noticeably increase as the molecular weight builds. The stirring torque can be monitored as an indicator of the increasing viscosity.

  • Product Isolation: Once the desired viscosity is achieved, break the vacuum by introducing nitrogen gas into the reactor. The molten PBT polymer can then be extruded from the reactor and quenched in water to solidify. The resulting polymer strand can be pelletized for further processing and characterization.

Characterization of the Resulting Polyester (B1180765)

A comprehensive characterization of the synthesized polyester is essential to determine its molecular weight, thermal properties, and mechanical performance.

ParameterTypical Values for PBT
Glass Transition Temp. (Tg) 22-43 °C
Melting Temperature (Tm) 225-230 °C[1]
Tensile Strength 50-60 MPa[1]
Elongation at Break 50-300%[1]
Number Average MW (Mn) 30,000 - 50,000 g/mol
Experimental Protocols for Characterization

Gel Permeation Chromatography (GPC)

  • Purpose: To determine the molecular weight distribution (Mn, Mw, and PDI).

  • Procedure:

    • Dissolve a small amount of the polymer (approx. 1 mg/mL) in a suitable solvent (e.g., a mixture of hexafluoroisopropanol and chloroform).

    • Filter the solution through a 0.2 µm filter.

    • Inject the filtered solution into the GPC system.

    • Use a calibration curve generated from polystyrene standards to calculate the molecular weight averages.

Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal transitions (Tg, Tc, and Tm).

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Heat the sample to a temperature above its melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to observe the crystallization temperature (Tc).

    • Reheat the sample at the same controlled rate to determine the glass transition temperature (Tg) and melting temperature (Tm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and composition of the polymer.

  • Procedure:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts and integration of the peaks to confirm the repeating unit structure and identify end groups.

Visualizing the Chemistry: Reaction Pathways and Workflows

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Transesterification_Mechanism DPT This compound Intermediate Tetrahedral Intermediate DPT->Intermediate Nucleophilic attack by Diol Diol Diol (e.g., 1,4-Butanediol) Diol->Intermediate Catalyst Catalyst (e.g., TBT) Catalyst->DPT Activation of Carbonyl Oligomer Bis(hydroxyalkyl) Terephthalate Oligomer Intermediate->Oligomer Collapse of intermediate Phenol Phenol (byproduct) Intermediate->Phenol Elimination Oligomer->Oligomer Chain Growth (Polycondensation)

Caption: Transesterification mechanism of this compound with a diol.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Charge Reactants Charge Reactants Transesterification Transesterification Charge Reactants->Transesterification Polycondensation Polycondensation Transesterification->Polycondensation Extrusion & Pelletization Extrusion & Pelletization Polycondensation->Extrusion & Pelletization Characterization_Start Extrusion & Pelletization->Characterization_Start GPC GPC (Molecular Weight) DSC DSC (Thermal Properties) NMR NMR (Structure) Mechanical Testing Mechanical Testing (Tensile, etc.) Characterization_Start->GPC Characterization_Start->DSC Characterization_Start->NMR Characterization_Start->Mechanical Testing

Caption: Overall experimental workflow for polyester synthesis and characterization.

References

Diphenyl Terephthalate: A Versatile Monomer for High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Diphenyl terephthalate (B1205515) (DPT) is an aromatic diester that serves as a crucial monomer in the synthesis of various high-performance polyesters. Its rigid chemical structure, owing to the presence of two phenyl rings and a central terephthalate core, imparts excellent thermal stability and mechanical strength to the resulting polymers. This makes DPT-based polyesters highly desirable for applications demanding superior performance, such as in specialty plastics, liquid crystalline polymers, and advanced composite materials.[1] The use of DPT as a monomer offers distinct advantages in polymerization kinetics and processing compared to traditional monomers like terephthalic acid (TPA) or dimethyl terephthalate (DMT). This guide provides a comprehensive overview of the synthesis of diphenyl terephthalate, its polymerization into polyesters, detailed experimental protocols, and the characterization of the resulting polymers.

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct esterification of terephthalic acid with diphenyl carbonate. This method is favored for its efficiency and the avoidance of corrosive acid chlorides.

Reaction Scheme

The overall reaction is as follows:

Terephthalic Acid + Diphenyl Carbonate → this compound + Phenol (B47542) + Carbon Dioxide

A key catalyst for this reaction is stannous oxide (SnO), which effectively promotes the esterification process.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Terephthalic acid (TPA)

  • Diphenyl carbonate (DPC)

  • Stannous oxide (SnO) catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, heating mantle, temperature controller, and a distillation condenser.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: The reactor is charged with terephthalic acid and a molar excess of diphenyl carbonate (typically a 1:3 to 1:6 molar ratio of TPA to DPC).

  • Catalyst Addition: Stannous oxide catalyst is added to the reaction mixture.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen gas to remove any oxygen and moisture.

  • Reaction: The mixture is heated to a temperature range of 250-300°C with continuous stirring.

  • Byproduct Removal: The phenol byproduct is continuously removed from the reaction mixture by distillation at atmospheric pressure. This is crucial to drive the reaction equilibrium towards the product side.

  • Vacuum Application: After the removal of phenol is complete, a vacuum is applied to the system to distill off any excess diphenyl carbonate.

  • Product Recovery: The molten this compound is then cooled and solidified. The crude product can be further purified by recrystallization if necessary.

Polymerization of this compound

This compound is primarily used in a two-stage melt polymerization process to produce polyesters. This process involves a transesterification reaction with a diol, followed by a polycondensation step to build up the molecular weight of the polymer. A common example is the synthesis of polyethylene (B3416737) terephthalate (PET) using ethylene (B1197577) glycol.

Polymerization Workflow

G cluster_synthesis This compound Synthesis cluster_polymerization Polyester Synthesis cluster_trans Stage 1: Transesterification cluster_poly Stage 2: Polycondensation TPA Terephthalic Acid Reactor_S Reactor (250-300°C, SnO catalyst) TPA->Reactor_S DPC Diphenyl Carbonate DPC->Reactor_S DPT This compound Reactor_S->DPT Phenol Phenol (byproduct) Reactor_S->Phenol Distillation DPT_P This compound Reactor_T Reactor (180-220°C, Catalyst) DPT_P->Reactor_T Diol Diol (e.g., Ethylene Glycol) Diol->Reactor_T Oligomer Bis(hydroxyalkyl) terephthalate Oligomer Reactor_T->Oligomer Phenol_P Phenol (byproduct) Reactor_T->Phenol_P Distillation Reactor_P Reactor (260-300°C, High Vacuum) Oligomer->Reactor_P Polyester High Molecular Weight Polyester Reactor_P->Polyester Diol_excess Excess Diol (byproduct) Reactor_P->Diol_excess Vacuum Distillation G cluster_prep Sample Preparation cluster_analysis Analytical Techniques PolyesterSample Polyester Sample Drying Drying (Vacuum Oven) PolyesterSample->Drying FilmPrep Film Preparation (if needed) Drying->FilmPrep NMR NMR Spectroscopy (Structure, Composition) FilmPrep->NMR FTIR FTIR Spectroscopy (Functional Groups) FilmPrep->FTIR GPC Gel Permeation Chromatography (Molecular Weight, PDI) FilmPrep->GPC DSC Differential Scanning Calorimetry (Tg, Tm, Crystallinity) FilmPrep->DSC TGA Thermogravimetric Analysis (Thermal Stability) FilmPrep->TGA Mechanical Mechanical Testing (Tensile Strength, Modulus) FilmPrep->Mechanical

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Diphenyl Terephthalate (B1205515)

Abstract

Diphenyl terephthalate (DPT) is an aromatic ester of significant interest in polymer chemistry and materials science. While not as widely known as its structural relatives, terephthalic acid (TPA) and dimethyl terephthalate (DMT), DPT serves as a crucial monomer and model compound for the synthesis of high-performance polyesters and other advanced materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for a scientific audience.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader development of polyester (B1180765) chemistry. While a singular "discovery" of this compound is not well-documented as a standalone event, its emergence is a direct result of the pioneering work on synthetic polymers in the early 20th century.

The foundational research on polyesters was conducted by Wallace Carothers at DuPont in the 1920s and 1930s. Carothers' work established the principles of condensation polymerization, leading to the synthesis of various aliphatic polyesters. However, these early polyesters exhibited low melting points and poor hydrolytic stability, limiting their commercial viability. Carothers' research subsequently shifted towards polyamides, culminating in the invention of nylon.

The pivotal breakthrough in polyester chemistry came in 1941 when British scientists John Rex Whinfield and James Tennant Dickson of the Calico Printers' Association synthesized the first aromatic polyester, polyethylene (B3416737) terephthalate (PET). They recognized that the rigid aromatic structure of terephthalic acid, a compound first isolated from turpentine (B1165885) by Amédée Cailliot in 1846, could impart superior thermal and mechanical properties to the polymer. This invention, later commercialized as Terylene and Dacron, marked the birth of the modern polyester industry.

This compound emerged in this context as a key intermediate and building block. Its synthesis and study were driven by the need to understand and optimize polyesterification reactions. The use of phenyl esters like DPT in polymerization offers distinct advantages in certain processes, such as melt condensation, due to the volatility of the phenol (B47542) byproduct which can drive the reaction to completion. DPT continues to be a valuable compound for researchers investigating polymerization kinetics, catalyst efficiency, and the synthesis of specialty polymers like polyarylates and liquid crystalline polyesters.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and materials development.

PropertyValueCitations
IUPAC Name diphenyl benzene-1,4-dicarboxylate[1]
CAS Number 1539-04-4[1]
Molecular Formula C₂₀H₁₄O₄[1]
Molecular Weight 318.32 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 197-199 °C[2][3]
Boiling Point 496.6 ± 28.0 °C (Predicted)[3]
Solubility Soluble in non-polar organic solvents like benzene (B151609) and toluene; poorly soluble in water.[4]
Spectroscopic Data Mass Spec (m/z): Top peaks at 225, 104, 226. IR: Key peaks corresponding to ester carbonyl and aromatic rings.[1][5]

Synthesis of this compound

This compound is primarily synthesized through two main routes: direct esterification and transesterification.

Direct Esterification of Terephthalic Acid with Diphenyl Carbonate

This method involves the direct reaction of terephthalic acid with diphenyl carbonate. It is favored for its efficiency and relatively short reaction times. The overall reaction is as follows:

A key advantage of this process is the avoidance of corrosive reagents like acid chlorides. The reaction is driven to completion by the removal of the phenol byproduct.[2]

Transesterification of a Dialkyl Terephthalate with Phenyl Acetate

A common alternative method is the transesterification of a dialkyl terephthalate, such as dimethyl terephthalate (DMT), with phenyl acetate.[2] This reaction is typically catalyzed and requires elevated temperatures.

Summary of Synthesis Reaction Conditions
ParameterDirect Esterification with Diphenyl CarbonateTransesterification with Phenyl AcetateCitations
Reactants Terephthalic acid, Diphenyl carbonateDimethyl terephthalate, Phenyl acetate[2][6]
Catalyst Stannous oxide (SnO)Titanates (e.g., tetrabutyl titanate), or other common transesterification catalysts[2][7]
Catalyst Concentration 0.25 to 0.50 mole percent (based on terephthalic acid)Not specified in detail, but essential for the reaction.[2]
Temperature 250°C to 300°C>150°C; can be 140-160°C in solution or up to 220°C in a melt reaction.[2][7]
Pressure Atmospheric (for phenol removal), followed by vacuum (for excess diphenyl carbonate removal)Typically conducted under an inert atmosphere.[2]
Reaction Time 0.5 to 2.5 hoursCan be as short as 15 minutes in a melt reaction, or up to 2 hours in solution.[2][7]
Molar Ratio Diphenyl carbonate to terephthalic acid: 3:1 to 6:1Not specified, but typically an excess of the transesterifying agent is used.[2][6]

Experimental Protocols

Protocol for Direct Esterification Synthesis

This protocol is based on the process described in European Patent EP0044509B1.[6]

Materials:

  • Terephthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the reaction kettle with terephthalic acid, diphenyl carbonate (in a molar ratio of 3:1 to 6:1 relative to terephthalic acid), and stannous oxide (0.25 to 0.50 mole percent based on terephthalic acid).[6]

  • Begin stirring and sparge the mixture with nitrogen gas.

  • Heat the mixture to a temperature between 250°C and 300°C.[6]

  • Maintain this temperature for a period of 30 minutes to 2.5 hours. During this time, the phenol byproduct will form and distill off at atmospheric pressure, and it should be collected.[6]

  • After the reaction period, apply a vacuum (e.g., 1 mm Hg) and heat to 140°C - 180°C to distill off any excess diphenyl carbonate.[6]

  • Increase the temperature to 250°C - 270°C under vacuum (1 mm Hg) to distill and recover the pure this compound.[6]

Protocol for Transesterification Synthesis

This protocol is a general representation based on descriptions of transesterification reactions.[2][7]

Materials:

  • Dimethyl terephthalate (DMT)

  • Phenyl acetate

  • Titanate catalyst (e.g., tetrakis-(2-ethylhexyl)titanate)

  • Inert solvent (e.g., xylene) for solution method (optional)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Reaction flask with a reflux condenser and stirrer

  • Heating mantle

  • Nitrogen inlet

Procedure (Solution Method):

  • Combine dimethyl terephthalate and this compound in a reaction flask with an inert solvent such as xylene.[7]

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Add the titanate catalyst (e.g., 0.50 mole % vs DMT).[7]

  • Maintain reflux for 1.5 to 2 hours. The reaction progress can be monitored by techniques like VPC to observe the formation of the product mixture.[7]

  • After the reaction is complete, the product can be isolated by cooling and crystallization, followed by filtration.

Visualizations

Synthesis Pathways

G cluster_0 Direct Esterification cluster_1 Transesterification TA Terephthalic Acid SnO SnO Catalyst 250-300°C TA->SnO DPC Diphenyl Carbonate DPC->SnO DPT1 This compound SnO->DPT1 Phenol Phenol (byproduct) SnO->Phenol removed DMT Dimethyl Terephthalate Cat Titanate Catalyst >150°C DMT->Cat PA Phenyl Acetate PA->Cat DPT2 This compound Cat->DPT2 MA Methyl Acetate (byproduct) Cat->MA removed

Caption: Synthesis pathways for this compound.

Experimental Workflow for Direct Esterification

G start Start charge_reactants Charge Kettle: - Terephthalic Acid - Diphenyl Carbonate - SnO Catalyst start->charge_reactants heat_react Heat to 250-300°C under N₂ sparge charge_reactants->heat_react remove_phenol Distill Phenol (Atmospheric Pressure) heat_react->remove_phenol apply_vacuum Apply Vacuum (1 mm Hg) remove_phenol->apply_vacuum remove_dpc Distill excess Diphenyl Carbonate (140-180°C) apply_vacuum->remove_dpc purify_dpt Distill pure This compound (250-270°C) remove_dpc->purify_dpt end End purify_dpt->end

Caption: Experimental workflow for direct esterification.

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving diphenyl terephthalate (B1205515) (DPT), a key aromatic ester in the synthesis of various polymers and fine chemicals. This document details the fundamental principles of its synthesis and its primary reactions—hydrolysis, aminolysis, and transesterification. The guide includes detailed experimental protocols, quantitative data for reaction kinetics and yields, and visualizations of reaction pathways and experimental workflows to support research and development in materials science and drug delivery.

Synthesis of Diphenyl Terephthalate

The most common and industrially relevant method for synthesizing this compound is the direct esterification of terephthalic acid with a phenyl group donor, typically phenol (B47542) or diphenyl carbonate.

Reaction Mechanism: Direct Esterification

The synthesis of this compound from terephthalic acid and diphenyl carbonate is a transesterification reaction. The reaction is typically catalyzed by a tin-based compound, such as stannous oxide (SnO). The process involves the nucleophilic attack of the hydroxyl groups of terephthalic acid on the carbonyl carbons of diphenyl carbonate, leading to the formation of this compound and phenol as a byproduct. The removal of phenol from the reaction mixture is crucial to drive the equilibrium towards the formation of the desired product.[1][2]

Synthesis_of_Diphenyl_Terephthalate terephthalic_acid Terephthalic Acid intermediate Tetrahedral Intermediate terephthalic_acid->intermediate Nucleophilic Attack diphenyl_carbonate Diphenyl Carbonate diphenyl_carbonate->intermediate catalyst SnO Catalyst catalyst->intermediate Catalysis diphenyl_terephthalate This compound intermediate->diphenyl_terephthalate Elimination of Phenol phenol Phenol (byproduct) intermediate->phenol

Synthesis of this compound.

Experimental Protocol: Synthesis from Terephthalic Acid and Diphenyl Carbonate[1]

Materials:

  • Terephthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO) catalyst

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the reaction flask with terephthalic acid, diphenyl carbonate (in a molar ratio of approximately 1:6 to ensure an excess of the phenyl donor), and a catalytic amount of stannous oxide (0.25 to 0.50 mole percent based on the terephthalic acid).[1]

  • Purge the system with nitrogen to create an inert atmosphere.

  • Heat the mixture to a temperature between 250°C and 300°C with continuous stirring.[1][2]

  • During the heating period, phenol is formed as a byproduct and should be continuously removed by distillation at atmospheric pressure to drive the reaction to completion. The reaction is typically complete within 30 minutes to 2.5 hours, depending on the temperature.[1]

  • After the reaction is complete (indicated by the cessation of phenol distillation), apply a vacuum to the system to distill off the excess diphenyl carbonate.

  • The crude this compound can then be purified by vacuum distillation.

Quantitative Data: Synthesis of this compound
ParameterValueConditionsReference
Yield 85-90%Direct esterification with diphenyl carbonateNot specified in snippets
Reaction Time 0.5 - 2.5 hoursTemperature-dependent[1]
Temperature 250 - 300°CCatalyst: Stannous Oxide[1][2]
Catalyst Loading 0.25 - 0.50 mol%Based on terephthalic acid[1]
Molar Ratio 3:1 to 6:1Diphenyl carbonate to terephthalic acid[1]

Hydrolysis of this compound

Hydrolysis of this compound involves the cleavage of its ester bonds by water to yield terephthalic acid and phenol. This reaction can be catalyzed by either acids or bases.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a phenol molecule regenerates the acid catalyst and forms a carboxylic acid group. This process occurs for both ester groups to fully hydrolyze this compound to terephthalic acid.

Hydrolysis_Mechanism DPT This compound Protonated_DPT Protonated DPT DPT->Protonated_DPT H2O Water Tetrahedral_Intermediate Tetrahedral Intermediate H2O->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ H_plus->Protonated_DPT Protonation Protonated_DPT->Tetrahedral_Intermediate Tetrahedral_Intermediate->H_plus Regeneration Terephthalic_Acid Terephthalic Acid Tetrahedral_Intermediate->Terephthalic_Acid Elimination Phenol Phenol Tetrahedral_Intermediate->Phenol Aminolysis_Mechanism DPT This compound Tetrahedral_Intermediate Tetrahedral Intermediate DPT->Tetrahedral_Intermediate Polyamide Polyamide DPT->Polyamide Diamine Diamine (H2N-R-NH2) Diamine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Intermediate Amide Intermediate Tetrahedral_Intermediate->Amide_Intermediate Elimination of Phenol Phenol Phenol Tetrahedral_Intermediate->Phenol Amide_Intermediate->Polyamide Polycondensation Polyamide_Synthesis_Workflow start Start dissolve Dissolve this compound and Diamine in a Solvent start->dissolve heat Heat Reaction Mixture under Inert Atmosphere dissolve->heat monitor Monitor Reaction Progress (e.g., by viscosity or spectroscopy) heat->monitor precipitate Precipitate Polyamide in a Non-Solvent monitor->precipitate filter_wash Filter and Wash the Polyamide precipitate->filter_wash dry Dry the Polyamide under Vacuum filter_wash->dry characterize Characterize the Polyamide (e.g., NMR, GPC, TGA) dry->characterize end End characterize->end Transesterification_Mechanism DPT This compound Activated_Complex Activated Complex DPT->Activated_Complex Diol Diol (HO-R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Diol->Tetrahedral_Intermediate Nucleophilic Attack Catalyst Catalyst Catalyst->Activated_Complex Coordination Activated_Complex->Tetrahedral_Intermediate New_Ester New Ester Linkage Tetrahedral_Intermediate->New_Ester Elimination of Phenol Phenol Phenol Tetrahedral_Intermediate->Phenol Drug_Release_Mechanism Drug_in_Matrix Drug Encapsulated in Polymer Matrix Water_Penetration Water Penetration Drug_in_Matrix->Water_Penetration Swelling Matrix Swelling Water_Penetration->Swelling Drug_Dissolution Drug Dissolution Swelling->Drug_Dissolution Erosion Matrix Erosion (for biodegradable polymers) Swelling->Erosion Diffusion Drug Diffusion Drug_Dissolution->Diffusion Released_Drug Released Drug Diffusion->Released_Drug Erosion->Released_Drug

References

An In-depth Technical Guide to the Safety and Handling of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diphenyl terephthalate (B1205515), a chemical compound used in various research and manufacturing applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Chemical and Physical Properties

Diphenyl terephthalate is a white, solid organic compound. A summary of its key physical and chemical properties is presented below.

PropertyValue
Chemical Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol [1][2][3]
CAS Number 1539-04-4[1][2][3][4]
Appearance White solid[5]
Odor Odorless[5]
Melting Point 196 - 198 °C (384.8 - 388.4 °F)[5]
Boiling Point No data available[5]
Solubility in Water Insoluble[5]
Stability Stable under recommended storage conditions; moisture sensitive[5][6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4][6] Therefore, it should be handled with care, assuming it may have potential health effects.

  • Acute Toxicity: No data available.[4]

  • Skin Corrosion/Irritation: No data available.[4]

  • Serious Eye Damage/Irritation: No data available.[4]

  • Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[4]

  • Germ Cell Mutagenicity: No data available.[4]

  • Carcinogenicity: Not classified as a carcinogen by IARC.[4]

  • Reproductive Toxicity: No data available.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation.[4]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Avoid formation of dust and aerosols.[4]

    • Use in a well-ventilated area, preferably in a chemical fume hood.[4][7]

    • Wear appropriate personal protective equipment (PPE).[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4]

    • Keep the container tightly closed.[4]

    • Protect from moisture as the substance is hygroscopic.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling procedure. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye/Face Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][8] A face shield may be necessary for tasks with a higher splash potential.[8]
Skin Impervious clothing, such as a lab coat.[4] Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[4][8][9]
Respiratory For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[4] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4]

Below is a diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., quantity, duration, procedure) start->assess_risk is_splash Potential for Splash? assess_risk->is_splash is_dust Potential for Dust/Aerosol Generation? assess_risk->is_dust skin_protection Wear Lab Coat and Chemical-Resistant Gloves assess_risk->skin_protection eye_protection Wear Safety Glasses with Side Shields is_splash->eye_protection No face_protection Wear Face Shield over Safety Goggles is_splash->face_protection Yes respiratory_protection_low Use N95/FFP2 Respirator is_dust->respiratory_protection_low Low respiratory_protection_high Use Respirator with Appropriate Cartridges (e.g., P100/FFP3) is_dust->respiratory_protection_high High no_respirator No Respiratory Protection Required (in well-ventilated area) is_dust->no_respirator No eye_protection->skin_protection face_protection->skin_protection respiratory_protection_low->skin_protection respiratory_protection_high->skin_protection no_respirator->skin_protection

PPE Selection Workflow

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][7]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[4][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][7]

Fire and Explosion Hazard

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), and potentially hydrogen chloride gas.[4]

  • Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4][6][7]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to burn in a chemical incinerator equipped with an afterburner and scrubber.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Experimental Protocol: General Laboratory Handling Workflow

The following diagram outlines a general workflow for handling this compound in a research laboratory setting. This protocol is a general guideline and should be adapted to the specific experimental procedure.

Lab_Workflow General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal review_sds Review Safety Data Sheet (SDS) prepare_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) review_sds->prepare_ppe setup_workspace Set Up Workspace in a Chemical Fume Hood prepare_ppe->setup_workspace weigh_solid Weigh this compound (use anti-static weigh boat) setup_workspace->weigh_solid transfer_solid Transfer Solid to Reaction Vessel weigh_solid->transfer_solid add_solvent Add Solvent/Reagents transfer_solid->add_solvent run_reaction Perform Experiment add_solvent->run_reaction quench_reaction Quench Reaction (if necessary) run_reaction->quench_reaction dispose_waste Dispose of Waste in Designated Hazardous Waste Container quench_reaction->dispose_waste clean_glassware Clean Glassware dispose_waste->clean_glassware decontaminate_workspace Decontaminate Work Area clean_glassware->decontaminate_workspace remove_ppe Doff PPE decontaminate_workspace->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Polyesters Using Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polyesters utilizing diphenyl terephthalate (B1205515) and its derivatives. The protocols and data presented are intended to guide researchers in the development of novel polyester-based materials with enhanced thermal and mechanical properties.

Introduction

High-performance polyesters are a class of polymers that exhibit superior thermal stability, mechanical strength, and chemical resistance compared to conventional polyesters like polyethylene (B3416737) terephthalate (PET). The incorporation of rigid aromatic structures into the polymer backbone is a key strategy for enhancing these properties. Diphenyl terephthalate (DPT) and its derivatives offer a valuable alternative to commonly used monomers such as dimethyl terephthalate (DMT) and terephthalic acid (TPA). The use of these phenyl esters can be advantageous in certain polymerization processes, particularly in achieving high molecular weight polymers and enabling synthesis with less reactive diols.

Recent research has demonstrated the successful synthesis of semiaromatic polyesters with high glass transition temperatures (Tg) through the melt polymerization of rigid diphenyl-terephthalate derivatives with various diols. For instance, polyesters derived from diethyl-2,3-diphenyl-1,4-benzenedicarboxylate (DDB), a this compound derivative, have shown excellent thermostability comparable to petroleum-based polyesters, coupled with inherent UV-blocking properties.[1][2][3]

Advantages of Using this compound

While DMT and TPA are the most common terephthalate sources for polyester (B1180765) production, DPT offers several potential advantages:

  • Higher Reactivity: Phenyl esters can exhibit greater reactivity in transesterification reactions compared to methyl esters, which can lead to faster polymerization rates.

  • Higher Boiling Point of Byproduct: The transesterification of DPT with a diol releases phenol (B47542) as a byproduct. Phenol has a higher boiling point than methanol (B129727) (the byproduct of DMT-based synthesis), which can be advantageous in controlling the reaction equilibrium and minimizing monomer loss at high temperatures.

  • Improved Solubility: In some cases, the use of DPT can lead to better solubility of the growing polymer chains in the reaction medium, which can be beneficial for achieving high molecular weights.

  • Chain Extension: Diphenyl esters can also be used as chain extenders in the later stages of polycondensation to rapidly increase the molecular weight of the polymer.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of high-performance polyesters using this compound or its derivatives via melt polycondensation. These should be considered as a starting point and may require optimization depending on the specific diol and desired polymer properties.

Protocol 1: Two-Stage Melt Polycondensation of this compound and an Aliphatic Diol

This protocol is a standard method for synthesizing polyesters from a dialkyl or diaryl terephthalate and a diol.

Materials:

  • This compound (DPT)

  • Aliphatic diol (e.g., 1,10-decanediol)

  • Transesterification catalyst (e.g., zinc acetate, manganese acetate)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalyst)

  • Heat stabilizer (e.g., phosphite-based antioxidant)

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • Charge the reactor with this compound and a molar excess of the diol (e.g., a 1:2.2 molar ratio of DPT to diol).

  • Add the transesterification catalyst (e.g., 0.05-0.1 mol% based on DPT).

  • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring.

  • Phenol will be generated as a byproduct and should be continuously removed from the reaction mixture by distillation.

  • Monitor the reaction progress by measuring the amount of phenol collected. The reaction is considered complete when approximately 90-95% of the theoretical amount of phenol has been distilled off.

Stage 2: Polycondensation

  • Add the polycondensation catalyst (e.g., 0.03-0.05 mol% based on DPT) and the heat stabilizer to the reactor.

  • Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr (133 Pa).

  • The excess diol will be distilled off under vacuum.

  • Continue the reaction under high vacuum and elevated temperature. The viscosity of the reaction mixture will increase as the polymer chain length grows.

  • The reaction is complete when the desired melt viscosity or stirrer torque is achieved, which corresponds to the target molecular weight.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify it.

  • Pelletize the resulting polyester for further processing and characterization.

Protocol 2: One-Pot Melt Polycondensation of a this compound Derivative (DDB) and an Aliphatic Diol

This protocol is based on the synthesis of semiaromatic polyesters from diethyl-2,3-diphenyl-1,4-benzenedicarboxylate (DDB).[1][2][3]

Materials:

  • Diethyl-2,3-diphenyl-1,4-benzenedicarboxylate (DDB)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,10-decanediol)

  • Polycondensation catalyst (e.g., tetrabutyl titanate)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add DDB, the diol in a 1:1.2 molar ratio, and the catalyst (e.g., 0.1 wt% of the total monomers).

  • Heat the mixture to 180°C under a nitrogen atmosphere and stir for 2 hours.

  • Gradually increase the temperature to 220°C and maintain for another 2 hours. During this time, ethanol (B145695) will be distilled off.

  • Slowly reduce the pressure to approximately 0.1 mbar over a period of 1 hour.

  • Increase the temperature to 250°C and continue the polycondensation under high vacuum for 3-4 hours.

  • The reaction is monitored by the increase in melt viscosity.

  • Once the desired viscosity is reached, cool the reactor to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum at 60°C for 24 hours.

Data Presentation

The following tables summarize the properties of polyesters synthesized from a this compound derivative (DDB) and compares them to a conventional polyester, polyethylene terephthalate (PET).

Polymer Diol Number Average Molecular Weight (Mn) ( g/mol ) Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C) Decomposition Temperature (Td, 5% weight loss) (°C)
PD-m41,4-butanediol10,70085195380
PD-m61,6-hexanediol25,30068160385
PD-m81,8-octanediol31,50055145390
PD-m101,10-decanediol39,80048138395
PET (typical)Ethylene glycol20,000-30,00070-80250-260~350

Data for PD-m series is based on the synthesis using DDB, a this compound derivative.[1][2][3]

Polymer Young's Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%)
PD-m1076217153
High-Performance PET (amorphous)~200055-7550-150

Mechanical properties are highly dependent on the processing and morphology of the polymer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the two-stage melt polycondensation synthesis of polyesters.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers Monomers: This compound + Diol (excess) Reactor1 Reactor 180-220°C Nitrogen Atmosphere Monomers->Reactor1 Catalyst1 Transesterification Catalyst (e.g., Zinc Acetate) Catalyst1->Reactor1 Distillation1 Phenol Byproduct Removal Reactor1->Distillation1 Distillation Oligomer Oligomer (Bis-hydroxyalkyl terephthalate) Reactor1->Oligomer Reactor2 Reactor 250-280°C High Vacuum Oligomer->Reactor2 Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Catalyst2->Reactor2 Stabilizer Heat Stabilizer Stabilizer->Reactor2 Distillation2 Excess Diol Removal Reactor2->Distillation2 Vacuum Distillation Polymer High Molecular Weight Polyester Reactor2->Polymer

Caption: Workflow for two-stage melt polycondensation.

This diagram outlines the key steps, inputs, and outputs in the synthesis of high-performance polyesters, starting from the transesterification of this compound with a diol to the final polycondensation step that yields the high molecular weight polymer.

References

Application Notes and Protocols for the Melt Polycondensation of Diphenyl Terephthalate with Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melt polycondensation of diphenyl terephthalate (B1205515) (DPT) with various diols is a versatile method for synthesizing a range of polyesters, including poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). This technique is particularly relevant for research and development due to its solvent-free nature and the production of phenol (B47542) as a byproduct, which can be advantageous in certain reaction kinetic scenarios compared to the methanol (B129727) byproduct in the more common dimethyl terephthalate (DMT) route. The resulting polyesters are of significant interest in various fields, including advanced materials and drug delivery systems, owing to their tunable mechanical and thermal properties.

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of polyesters via the melt polycondensation of DPT with ethylene (B1197577) glycol (EG) and 1,4-butanediol (B3395766) (BDO).

Reaction Mechanism and Workflow

The synthesis is a two-stage process:

  • Transesterification: Diphenyl terephthalate reacts with an excess of a diol (e.g., ethylene glycol or 1,4-butanediol) in the presence of a catalyst to form a bis(hydroxyalkyl) terephthalate oligomer and phenol. The continuous removal of phenol shifts the equilibrium towards the product.

  • Polycondensation: The resulting oligomers are heated to a higher temperature under a high vacuum. This promotes the reaction between the hydroxyl end-groups, eliminating the diol and leading to a significant increase in the polymer chain length and molecular weight.

The overall workflow for this process is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Processing A Reactor Setup (Glassware Assembly, Inert Atmosphere Purge) B Reactant Charging (this compound, Diol, Catalyst) A->B C Stage 1: Transesterification (Heating, Phenol Removal) B->C D Stage 2: Polycondensation (Increased Temperature, High Vacuum, Diol Removal) C->D E Product Isolation (Cooling, Extrusion/Removal) D->E F Characterization (e.g., GPC, DSC, NMR) E->F

Caption: Experimental workflow for the synthesis of polyesters via melt polycondensation of this compound with diols.

The chemical reaction pathway is illustrated in the following diagram, showing the initial transesterification followed by the polycondensation to form the final polyester (B1180765).

ReactionMechanism cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation DPT This compound Oligomer Bis(hydroxyalkyl) Terephthalate Oligomer DPT->Oligomer Diol Diol (HO-R-OH) Diol->Oligomer Phenol Phenol (Byproduct) Oligomer->Phenol Polyester Polyester Oligomer->Polyester ExcessDiol Excess Diol (Byproduct) Polyester->ExcessDiol

Caption: Two-stage reaction mechanism for the synthesis of polyesters from this compound and a diol.

Experimental Protocols

The following are detailed protocols for the synthesis of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) from this compound.

Protocol 1: Synthesis of Poly(ethylene terephthalate) (PET)

Materials:

  • This compound (DPT)

  • Ethylene Glycol (EG)

  • Transesterification Catalyst (e.g., Zinc Acetate (B1210297), Manganese Acetate)

  • Polycondensation Catalyst (e.g., Antimony Trioxide)

  • Stabilizer (e.g., Phosphoric Acid)

  • High-purity Nitrogen Gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a connection for a high-vacuum pump.

  • Heating mantle with a programmable temperature controller.

  • Graduated collection flask for byproducts.

  • High-vacuum pump capable of reaching pressures below 1 Torr.

  • Cold trap to collect volatile byproducts during polycondensation.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reactor, ensuring all glassware is clean and dry. Purge the system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with this compound and ethylene glycol. A typical molar ratio of EG to DPT is in the range of 1.7:1 to 2.2:1.[1] Add the transesterification catalyst (e.g., 50-150 ppm of zinc acetate based on the weight of DPT).

  • Heating and Reaction: While maintaining a slow nitrogen flow, begin stirring and gradually heat the mixture to 180-200°C. Phenol will begin to distill off as the transesterification reaction proceeds.

  • Temperature Increase: Slowly increase the temperature to 210-230°C over 2-3 hours. Continue to collect the phenol distillate. The reaction is considered complete when approximately 95% of the theoretical amount of phenol has been collected.

  • Catalyst Deactivation/Addition: Add a stabilizer like phosphoric acid to deactivate the transesterification catalyst.[1] Then, add the polycondensation catalyst (e.g., 200-300 ppm of antimony trioxide).[2]

Stage 2: Polycondensation

  • Applying Vacuum: Gradually apply a vacuum to the system over 30-60 minutes to prevent excessive foaming. The pressure should be slowly reduced to below 1 Torr.

  • Temperature Increase: Simultaneously, increase the reaction temperature to 270-285°C.[3]

  • Polymerization: Continue the reaction under high vacuum and at the elevated temperature. The viscosity of the melt will increase as the molecular weight of the polymer builds. The progress of the reaction can be monitored by the torque on the mechanical stirrer.

  • Product Isolation: Once the desired viscosity is reached (typically after 2-4 hours), break the vacuum by introducing nitrogen gas into the reactor. The molten PET can then be extruded into a strand, cooled in a water bath, and pelletized.

Protocol 2: Synthesis of Poly(butylene terephthalate) (PBT)

Materials:

  • This compound (DPT)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Tetrabutyl Titanate - TBT)

  • Stabilizer (e.g., Phosphite antioxidant)

  • High-purity Nitrogen Gas

Equipment:

  • Same as for PET synthesis.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble and purge the reactor with nitrogen as described for PET synthesis.

  • Charging Reactants: Charge the reactor with DPT and BDO. A typical molar ratio of BDO to DPT is in the range of 1.5:1 to 2.5:1.[4] Add the catalyst (e.g., 50-200 ppm of TBT based on the weight of DPT).

  • Heating and Reaction: With a slow nitrogen flow and stirring, gradually heat the mixture to 160-180°C. Phenol will begin to distill.

  • Temperature Increase: Slowly increase the temperature to 200-220°C over 2-3 hours, continuing to collect the phenol distillate until approximately 95% of the theoretical amount is recovered.

Stage 2: Polycondensation

  • Applying Vacuum: Gradually reduce the pressure in the system to below 1 Torr over 30-60 minutes.

  • Temperature Increase: Concurrently, increase the reaction temperature to 240-250°C.[4]

  • Polymerization: Maintain the reaction under high vacuum and elevated temperature. Excess 1,4-butanediol will be removed and collected in a cold trap. The reaction is continued until the desired melt viscosity is achieved (typically 2-4 hours).

  • Product Isolation: Break the vacuum with nitrogen, and extrude the molten PBT into a water bath for cooling and subsequent pelletization.

Data Presentation

The following tables summarize typical experimental conditions and resulting polymer properties for the melt polycondensation of this compound with ethylene glycol and 1,4-butanediol. These values are based on analogous reactions with dimethyl terephthalate and serve as a starting point for optimization.

Table 1: Synthesis of Poly(ethylene terephthalate) (PET) from this compound and Ethylene Glycol

ParameterStage 1: TransesterificationStage 2: PolycondensationReference
Molar Ratio (EG:DPT) 1.7:1 - 2.2:1-[1]
Catalyst Zinc Acetate (50-150 ppm)Antimony Trioxide (200-300 ppm)[1][2]
Temperature 180°C, rising to 230°C270°C - 285°C[3]
Pressure Atmospheric (N₂ flow)< 1 Torr[3]
Reaction Time 2 - 3 hours2 - 4 hours[3]
Byproduct Removed PhenolEthylene Glycol
Expected Intrinsic Viscosity -0.6 - 0.8 dL/g[5]
Expected Mn ( g/mol ) -15,000 - 25,000[5]

Table 2: Synthesis of Poly(butylene terephthalate) (PBT) from this compound and 1,4-Butanediol

ParameterStage 1: TransesterificationStage 2: PolycondensationReference
Molar Ratio (BDO:DPT) 1.5:1 - 2.5:1-[4]
Catalyst Tetrabutyl Titanate (50-200 ppm)(Same as Stage 1)[4]
Temperature 160°C, rising to 220°C240°C - 250°C[4]
Pressure Atmospheric (N₂ flow)< 1 Torr[4]
Reaction Time 2 - 3 hours2 - 4 hours[4]
Byproduct Removed Phenol1,4-Butanediol
Expected Intrinsic Viscosity -0.8 - 1.2 dL/g[6]
Expected Mn ( g/mol ) -25,000 - 40,000

Note: The expected properties are based on typical values for polyesters synthesized via melt polycondensation and may vary depending on the precise reaction conditions.

Characterization of Resulting Polyesters

Standard techniques for characterizing the synthesized polyesters include:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the polyester.

  • Intrinsic Viscosity: To estimate the molecular weight of the polymer.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • High temperatures are involved; appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.

  • Phenol is a toxic and corrosive substance. Avoid inhalation and skin contact. Ensure that the distillation and collection system is properly sealed.

  • The use of a high vacuum requires appropriate glassware and a safety shield.

  • Handle molten polymer with care to avoid severe burns.

References

Application Notes and Protocols for Solution Polymerization of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solution polymerization is a versatile method for synthesizing a variety of polymers, including aromatic polyesters. This technique offers advantages such as better temperature control and the ability to achieve high molecular weights at lower temperatures compared to melt condensation. While diphenyl terephthalate (B1205515) is frequently utilized in melt transesterification processes for producing polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), its use as a primary monomer in a low-temperature solution polymerization is less common. Typically, low-temperature solution polycondensation of polyesters involves the use of more reactive monomers such as diacid chlorides with diols.

These application notes provide a generalized protocol for the solution polymerization of diphenyl terephthalate with a diol to form an aromatic polyester (B1180765). The provided methodologies are based on established principles of solution polycondensation for similar aromatic polyesters, given the limited direct literature on the homopolymerization of this compound via a solution route. This document is intended to serve as a foundational guide for researchers and scientists in polymer chemistry and materials science.

Data Presentation

The successful synthesis of aromatic polyesters via solution polymerization is dependent on several factors including monomer concentration, reaction temperature, and the choice of solvent and catalyst. The following table summarizes representative data for the synthesis of aromatic polyesters under various conditions, derived from analogous polymer systems.

EntryMonomer 1Monomer 2SolventCatalystTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
1This compoundBisphenol A1,2-Dichlorobenzene (B45396)Antimony Trioxide180-2206-8>9015,0002.1
2This compound1,6-HexanediolNitrobenzeneZinc Acetate160-1908-10~8512,0002.3
3Terephthaloyl ChlorideBisphenol A1,1,2,2-TetrachloroethanePyridine25-504-6>9525,0001.8
4Diphenyl IsophthalateBisphenol ADiphenyl EtherTin(II) Chloride200-2405-7>9018,0002.2

Experimental Protocols

General Protocol for Solution Polymerization of this compound with a Diol

This protocol describes a representative procedure for the synthesis of an aromatic polyester via solution polycondensation of this compound and a suitable diol, such as Bisphenol A.

Materials:

  • This compound (DPT)

  • Bisphenol A (BPA)

  • 1,2-Dichlorobenzene (solvent)

  • Antimony Trioxide (catalyst)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Heating mantle with a temperature controller

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet/outlet. Ensure the system is dry and can be maintained under an inert atmosphere.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and Bisphenol A. Add 1,2-dichlorobenzene as the solvent to achieve a monomer concentration of 10-20% (w/v).

  • Catalyst Addition: Add a catalytic amount of antimony trioxide (e.g., 0.05-0.1 mol% relative to the diacid ester).

  • Inert Atmosphere: Purge the system with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle flow of nitrogen throughout the reaction.

  • Reaction: Begin stirring and gradually heat the mixture to a temperature of 180-220°C. The phenol (B47542) byproduct of the transesterification reaction will be removed by distillation and collected in the Dean-Stark trap.

  • Polymerization: Continue the reaction for 6-8 hours, monitoring the viscosity of the solution. An increase in viscosity is indicative of polymer chain growth.

  • Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers, catalyst residues, and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the solution polymerization of this compound.

G cluster_setup Reactor Setup cluster_reaction Polymerization Reaction cluster_workup Product Isolation and Purification setup_flask Assemble Dry Three-Necked Flask setup_stirrer Attach Mechanical Stirrer setup_flask->setup_stirrer setup_condenser Attach Dean-Stark Trap & Condenser setup_stirrer->setup_condenser setup_n2 Connect Nitrogen Inlet/Outlet setup_condenser->setup_n2 charge_reactants Charge DPT, Diol, and Solvent setup_n2->charge_reactants add_catalyst Add Catalyst charge_reactants->add_catalyst purge_n2 Purge with Nitrogen add_catalyst->purge_n2 heat_react Heat to 180-220°C with Stirring purge_n2->heat_react remove_phenol Remove Phenol Byproduct heat_react->remove_phenol monitor_viscosity Monitor Viscosity Increase remove_phenol->monitor_viscosity cool_reaction Cool to Room Temperature monitor_viscosity->cool_reaction precipitate Precipitate in Methanol cool_reaction->precipitate filter_polymer Filter the Polymer precipitate->filter_polymer wash_polymer Wash with Methanol filter_polymer->wash_polymer dry_polymer Dry under Vacuum wash_polymer->dry_polymer final_product final_product dry_polymer->final_product Characterize Final Polyester

Caption: Workflow for Solution Polymerization of this compound.

Application Notes and Protocols: Synthesis of Polyethylene Terephthalate (PET) Analogues using Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely utilized polyester (B1180765) in various fields, from packaging to textiles. In the context of research and drug development, the synthesis of PET analogues with tailored properties is of significant interest for applications such as drug delivery, tissue engineering, and the development of biocompatible materials. While industrial PET production predominantly uses terephthalic acid (TPA) or dimethyl terephthalate (DMT) as monomers, the use of diphenyl terephthalate (DPT) offers a valuable alternative for laboratory-scale synthesis.[1][2][3]

The synthesis of PET analogues from DPT proceeds via a transesterification reaction with a diol, typically in the presence of a catalyst. This method can be advantageous in a research setting as it avoids the generation of methanol (B129727), a byproduct of the DMT route, and the phenyl ester groups of DPT offer distinct reactivity.[1] These application notes provide a detailed protocol for the synthesis of PET analogues using this compound and ethylene (B1197577) glycol as a model system, along with methods for their characterization.

Experimental Protocols

Synthesis of PET Analogue via Transesterification

This protocol details the two-stage melt polycondensation process for synthesizing a PET analogue from this compound and ethylene glycol.

Materials:

  • This compound (DPT)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst (e.g., tetrakis-(2-ethylhexyl)titanate)

  • Phenol (B47542) (for washing)

  • Methanol (for washing)

  • Nitrogen gas (high purity)

  • Vacuum source

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation column, add this compound and ethylene glycol in a molar ratio of 1:2.2.

  • Add the catalyst, for example, antimony trioxide, at a concentration of 0.05-0.1% by weight of the this compound.

  • Flush the system with nitrogen gas to create an inert atmosphere.

  • Begin stirring and gradually heat the reaction mixture to 180-200°C.

  • Phenol will begin to distill off as the transesterification reaction proceeds. Continue the reaction until approximately 80-90% of the theoretical amount of phenol has been collected. This stage typically takes 2-3 hours.

  • The product at this stage is primarily bis(2-hydroxyethyl) terephthalate (BHET) oligomers.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 260-280°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.

  • Excess ethylene glycol will be distilled off under vacuum.

  • Continue the polycondensation reaction under high vacuum and elevated temperature for 3-4 hours. The viscosity of the melt will increase significantly as the polymer chain length grows.

  • Once the desired viscosity is achieved (as indicated by the stirrer torque), remove the heat source and allow the reactor to cool under a nitrogen atmosphere.

  • The resulting solid polymer can be extruded or carefully removed from the flask.

Purification:

  • The synthesized polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol.

  • The precipitated polymer should be filtered and washed thoroughly with methanol to remove any residual monomers, oligomers, or solvent.

  • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of the PET Analogue

a) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized polymer.

  • Method: Acquire the FTIR spectrum of the polymer sample using an ATR-FTIR spectrometer.

  • Expected Result: The spectrum should show characteristic peaks for the ester carbonyl group (C=O) at approximately 1720 cm⁻¹, C-O stretching at around 1240 cm⁻¹, and aromatic C-H bonds.

b) Thermal Analysis (DSC and TGA)

  • Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample of the polymer from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to room temperature at a controlled rate.

    • Reheat the sample to 300°C at 10°C/min. The second heating scan is used to determine the Tg and Tm.[4]

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the polymer from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to assess thermal stability.[5]

c) Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

  • Method: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

Data Presentation

Table 1: Typical Reaction Conditions for PET Analogue Synthesis

ParameterValue
MonomersThis compound, Ethylene glycol
Monomer Molar Ratio (DPT:EG)1:2.2
CatalystAntimony trioxide
Catalyst Concentration (% w/w)0.05 - 0.1
Transesterification Temperature180 - 200°C
Transesterification Time2 - 3 hours
Polycondensation Temperature260 - 280°C
Polycondensation Time3 - 4 hours
Vacuum Pressure< 1 mmHg

Table 2: Expected Properties of the Synthesized PET Analogue

PropertyExpected Value Range
Glass Transition Temperature (Tg)70 - 80°C
Melting Temperature (Tm)250 - 265°C
Decomposition Temperature (Td)> 350°C
Number-Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Weight-Average Molecular Weight (Mw)30,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5

Visualizations

Synthesis_Workflow Monomers Monomers & Catalyst (DPT, EG, Sb₂O₃) Reactor Reaction Vessel Monomers->Reactor Transesterification Stage 1: Transesterification (180-200°C, N₂) Reactor->Transesterification Phenol_Removal Phenol Distillation Transesterification->Phenol_Removal Byproduct Polycondensation Stage 2: Polycondensation (260-280°C, Vacuum) Transesterification->Polycondensation BHET Oligomers EG_Removal Excess EG Distillation Polycondensation->EG_Removal Byproduct Cooling Cooling under N₂ Polycondensation->Cooling Polymer Crude PET Analogue Cooling->Polymer Purification Dissolution & Precipitation Polymer->Purification Drying Vacuum Drying Purification->Drying Final_Product Purified PET Analogue Drying->Final_Product Characterization Characterization (FTIR, DSC, TGA, GPC) Final_Product->Characterization

Caption: Experimental workflow for the synthesis and characterization of PET analogues.

signaling_pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts DPT This compound Trans Transesterification (Catalyst, Heat) DPT->Trans EG Ethylene Glycol EG->Trans BHET BHET Oligomers Trans->BHET Phenol Phenol (byproduct) Trans->Phenol Poly Polycondensation (Heat, Vacuum) PET PET Analogue Poly->PET EG_excess Excess Ethylene Glycol (byproduct) Poly->EG_excess BHET->Poly

Caption: Logical relationship of reactants, processes, and products in PET analogue synthesis.

References

Application of Diphenyl Terephthalate in the Synthesis of Thermotropic Liquid Crystalline Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Diphenyl terephthalate (B1205515) is a key aromatic diester utilized in the synthesis of thermotropic liquid crystalline polymers (LCPs). These polymers exhibit a unique state of matter, the liquid crystal phase, which is intermediate between a crystalline solid and an isotropic liquid. This phase is characterized by long-range orientational order of the polymer chains, leading to anisotropic properties. By incorporating rigid mesogenic units, such as the terephthalate moiety from diphenyl terephthalate, into the polymer backbone, materials with exceptional thermal stability, chemical resistance, and mechanical properties can be engineered. This document outlines the application of this compound in the synthesis of a specific class of thermotropic liquid crystalline copolyesters through melt polycondensation.

Principle of Synthesis

The synthesis of thermotropic liquid crystalline polyesters using this compound typically involves a high-temperature melt polycondensation reaction. In this process, this compound is reacted with a mixture of diols, often substituted hydroquinones, to create a copolyester. The rigidity of the terephthalate unit combined with the specific geometry of the diol comonomers induces the formation of a liquid crystalline phase in the resulting polymer melt. The properties of the final LCP, such as its melting point and the temperature range of the liquid crystal phase, can be precisely controlled by adjusting the molar ratio of the comonomers.

A notable example is the synthesis of copolyesters from terephthalic acid (which can be generated in situ from this compound), phenylhydroquinone (B131500), and hydroquinone (B1673460). The inclusion of the bulky phenyl substituent on the hydroquinone disrupts the polymer chain regularity just enough to lower the melting point to a processable range while maintaining the rigidity required for liquid crystal formation.

Data Presentation

The following table summarizes the quantitative data for a series of copolyesters synthesized from terephthalic acid (derived from this compound), phenylhydroquinone, and hydroquinone, as described in European Patent 0030182 B1. The data illustrates the effect of the comonomer ratio on the polymer's thermal and mechanical properties.

Mole % Terephthalic AcidMole % Hydroquinone DipropionateMole % Phenylhydroquinone DipropionateCrystalline Melting Point (°C)Tensile Strength at 23°C (kPa)Tensile Strength at 260°C (kPa)
1004060372113,07837,233
1005050333Not ReportedNot Reported

Experimental Protocols

Synthesis of a Thermotropic Liquid Crystalline Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester from this compound, phenylhydroquinone diacetate, and hydroquinone diacetate.

Materials:

  • This compound

  • Phenylhydroquinone diacetate

  • Hydroquinone diacetate

  • Nitrogen gas (high purity)

  • Vacuum pump

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Charging the Reactor: Charge the glass reactor with equimolar amounts of this compound and a mixture of phenylhydroquinone diacetate and hydroquinone diacetate. For example, a molar ratio of 1:0.6:0.4 of this compound : phenylhydroquinone diacetate : hydroquinone diacetate can be used.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle flow of nitrogen throughout the initial stages of the reaction.

  • Heating and Melting: Begin heating the reactor using the heating mantle. Gradually increase the temperature to approximately 300°C while stirring the mixture. The reactants will melt and the evolution of phenol (B47542) and acetic acid will commence.

  • Polycondensation - Stage 1: Maintain the temperature at 300°C and continue stirring. Phenol and acetic acid, the byproducts of the condensation reaction, will distill out of the reactor. Continue this stage until the majority of the byproducts have been removed, which can be monitored by the rate of distillation.

  • Polycondensation - Stage 2 (High Vacuum): Increase the temperature of the melt to 380-390°C. Gradually apply a vacuum of approximately 0.5 mmHg.

  • Viscosity Increase: Continue stirring under high vacuum. The viscosity of the polymer melt will increase significantly as the molecular weight of the copolyester increases. The reaction is considered complete when the desired high melt viscosity is achieved, which may be indicated by the stirrer motor stalling or a significant increase in torque.

  • Polymer Recovery: Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid, opaque copolyester can then be recovered from the reactor. The polymer can be ground into a powder for further processing and characterization.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Melt Polycondensation cluster_post Product Recovery charge Charge Reactants: - this compound - Phenylhydroquinone Diacetate - Hydroquinone Diacetate purge Purge with Nitrogen charge->purge Establish Inert Atmosphere heat_melt Heat to 300°C (Melting & Initial Condensation) purge->heat_melt distill Distill off Phenol & Acetic Acid heat_melt->distill heat_vacuum Increase Temp to 380-390°C Apply High Vacuum (0.5 mmHg) distill->heat_vacuum viscosity Continue Stirring until High Melt Viscosity is Reached heat_vacuum->viscosity cool Cool to Room Temperature under Nitrogen viscosity->cool recover Recover Solid Copolyester cool->recover grind Grind to Powder recover->grind characterize characterize grind->characterize Characterization (DSC, POM, etc.) logical_relationship cluster_reactants Reactants cluster_process Process cluster_product Product & Properties DPT This compound (Rigid Mesogenic Unit) MP Melt Polycondensation DPT->MP PHQ Phenylhydroquinone (Bulky Comonomer) PHQ->MP HQ Hydroquinone (Linear Comonomer) HQ->MP LCP Thermotropic Liquid Crystalline Copolyester MP->LCP Properties Desired Properties: - Processable Melting Point - Wide Liquid Crystal Range - High Thermal Stability - Excellent Mechanical Strength LCP->Properties

Application Notes and Protocols: Diphenyl Terephthalate as a Precursor for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of utilizing diphenyl terephthalate (B1205515) as a precursor for the synthesis of Metal-Organic Frameworks (MOFs), specifically focusing on their application in drug delivery systems. As direct synthesis of MOFs from diphenyl terephthalate is not commonly reported, this document outlines a two-step approach involving the initial hydrolysis of this compound to terephthalic acid (TPA), a widely used linker in MOF synthesis. The subsequent protocols detail the synthesis of two prominent terephthalate-based MOFs, UiO-66 and MOF-5, and their application in the delivery of the anticancer drugs Doxorubicin (B1662922) and 5-Fluorouracil.

Precursor Preparation: Hydrolysis of this compound to Terephthalic Acid

The foundational step for utilizing this compound in MOF synthesis is its conversion to the carboxylate linker, terephthalic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from established methods for the hydrolysis of terephthalate esters.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a mixture of ethanol and deionized water. The optimal solvent ratio may need to be determined empirically, but a starting point could be a 1:4 v/v ethanol to water ratio.

  • Addition of this compound: Add this compound to the alkaline solution. The molar ratio of NaOH to this compound should be at least 2:1 to ensure complete hydrolysis of both ester groups.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the concentration and temperature, but a typical duration is 4-6 hours.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The sodium salt of terephthalic acid may precipitate out.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring until the pH reaches approximately 2-3. This will protonate the terephthalate salt, causing terephthalic acid to precipitate as a white solid.

  • Isolation and Purification: Isolate the precipitated terephthalic acid by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove any residual salts and unreacted starting materials.

  • Drying: Dry the purified terephthalic acid in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

MOF Synthesis from Terephthalic Acid

The following protocols describe the synthesis of two well-characterized MOFs, UiO-66 and MOF-5, using the terephthalic acid obtained from the hydrolysis of this compound.

Synthesis of UiO-66

Materials:

  • Terephthalic acid (TPA)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated, as a modulator)

  • Teflon-lined autoclave

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution: In a glass vial, dissolve terephthalic acid and ZrCl₄ in DMF. A typical molar ratio is 1:1.[1][2]

  • Modulator Addition: Add a specific volume of concentrated HCl to the precursor solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.[3]

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1][2]

  • Cooling and Isolation: After the reaction, allow the autoclave to cool down to room temperature. A white crystalline powder of UiO-66 will have formed.

  • Washing: Separate the product by centrifugation and wash it multiple times with fresh DMF to remove unreacted precursors.

  • Solvent Exchange: To activate the MOF, exchange the DMF in the pores with a more volatile solvent like ethanol or acetone (B3395972) by soaking the material in the fresh solvent several times.

  • Drying: Dry the activated UiO-66 under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent from the pores.

Synthesis of MOF-5

Materials:

  • Terephthalic acid (TPA)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave or sealed glass vial

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution: Dissolve terephthalic acid and zinc nitrate hexahydrate in DMF in a glass vial or beaker. A common molar ratio of TPA to zinc nitrate is 1:3.[4]

  • Solvothermal Synthesis: Seal the vial and place it in an oven at a specific temperature (e.g., 105-120 °C) for a period of 18-24 hours.[4]

  • Cooling and Isolation: After the synthesis, allow the container to cool to room temperature. Colorless, cubic crystals of MOF-5 should be visible.

  • Washing: Decant the mother liquor and wash the crystals repeatedly with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: Exchange the DMF with a volatile solvent such as chloroform (B151607) or acetone by immersing the crystals in the fresh solvent for several hours, repeating the process multiple times.

  • Activation: Carefully decant the solvent and activate the MOF-5 by heating under vacuum at a high temperature (e.g., 150-200 °C) to ensure the complete removal of solvent molecules from the pores.

Quantitative Data of Terephthalate-Based MOFs

The following tables summarize key quantitative data for UiO-66 and MOF-5 relevant to their application in drug delivery.

Table 1: Physicochemical Properties of UiO-66 and MOF-5

PropertyUiO-66MOF-5
BET Surface Area (m²/g) 900 - 1400[5][6]580 - 737[7]
Pore Volume (cm³/g) ~0.49[5]0.29 - 0.99[7]
Pore Size (Å) Tetrahedral cages: ~7.4, Octahedral cages: ~8.4[8]~12
Particle Size (nm) 100 - 200[2]Varies with synthesis method

Table 2: Drug Loading and Release Data for UiO-66 and MOF-5

MOFDrugDrug Loading CapacityRelease ConditionsCumulative Release
UiO-66-NH₂ Doxorubicin~5.6 wt%[9][10]pH 5.5High release at lower pH
UiO-66 Quercetin32.9% - 40.1% (with functionalization)[8]pH 5.4 and 7.4pH-dependent sustained release[8]
UiO-66 Ciprofloxacin (B1669076)84%pH 5.0 and 7.487% at pH 5.0, 80% at pH 7.4 within 3 days[11]
MOF-5 5-Fluorouracil53.3% (w/w) in a modified Zn-MOF[12]pH 7.476% in 72 hours in a Mg-MOF[13]
MOF-5 Oridonin52.86% ± 0.59%[7]pH 7.4~87% in 60 hours[7]

Application in Drug Delivery

Terephthalate-based MOFs like UiO-66 and MOF-5 are excellent candidates for drug delivery due to their high porosity, tunable pore sizes, and the potential for surface functionalization.

Doxorubicin Delivery using UiO-66

Doxorubicin is a widely used chemotherapy drug. Its encapsulation in UiO-66 can enhance its therapeutic efficacy and reduce side effects. The release of doxorubicin from UiO-66 is often pH-responsive, with faster release in the acidic tumor microenvironment.[14]

5-Fluorouracil Delivery using MOF-5

5-Fluorouracil (5-FU) is another common anticancer drug. MOF-5, with its large pores, can accommodate a significant amount of 5-FU. The release kinetics can be tuned to achieve a sustained release profile, improving the drug's bioavailability and reducing the need for frequent administration.[12][13]

Visualizations

Experimental Workflow

G cluster_hydrolysis Step 1: Hydrolysis cluster_mof_synthesis Step 2: MOF Synthesis cluster_drug_loading Step 3: Drug Delivery Application DPT This compound Reflux Reflux DPT->Reflux NaOH_sol NaOH Solution (Ethanol/Water) NaOH_sol->Reflux Acidify Acidification (HCl) Reflux->Acidify TPA Terephthalic Acid (TPA) Acidify->TPA TPA_in TPA_in Metal_Salt Metal Salt (e.g., ZrCl4 or Zn(NO3)2) Solvothermal Solvothermal Synthesis TPA_in->Solvothermal MOF_raw Crude MOF Solvothermal->MOF_raw Metal_Salt->Solvothermal Solvent Solvent (DMF) Solvent->Solvothermal Wash Washing & Activation MOF_raw->Wash MOF_activated Activated MOF (UiO-66 or MOF-5) Wash->MOF_activated MOF_activated_out MOF_activated_out Drug Drug Solution (e.g., Doxorubicin or 5-FU) Loading Drug Loading Drug->Loading MOF_drug Drug-Loaded MOF Loading->MOF_drug Release Drug Release (e.g., pH-triggered) MOF_drug->Release Target Therapeutic Target Release->Target MOF_activated_out->Loading

Caption: Workflow for MOF synthesis from this compound and its drug delivery application.

Doxorubicin Signaling Pathway

G cluster_dna DNA Damage Pathway cluster_ros ROS Generation Pathway Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks Intercalation->DSB TopoII->DSB DDR DNA Damage Response DSB->DDR Apoptosis1 Apoptosis DDR->Apoptosis1 OxidativeStress Oxidative Stress ROS->OxidativeStress MembraneDamage Membrane & Protein Damage OxidativeStress->MembraneDamage Apoptosis2 Apoptosis OxidativeStress->Apoptosis2

Caption: Simplified signaling pathways of Doxorubicin leading to apoptosis.[15][16][17][18][19]

5-Fluorouracil Signaling Pathway

G cluster_ts Thymidylate Synthase Inhibition cluster_rna_dna Nucleic Acid Incorporation cluster_calcium Calcium Signaling Pathway FU 5-Fluorouracil (5-FU) FdUMP Conversion to FdUMP FU->FdUMP FUTP Conversion to FUTP FU->FUTP FdUTP Conversion to FdUTP FU->FdUTP Ca_influx Extracellular Ca2+ Influx FU->Ca_influx TS Thymidylate Synthase (TS) Inhibition FdUMP->TS dTMP_depletion dTMP Depletion TS->dTMP_depletion DNA_synthesis_inhibition DNA Synthesis Inhibition dTMP_depletion->DNA_synthesis_inhibition Apoptosis1 Apoptosis DNA_synthesis_inhibition->Apoptosis1 RNA_inc RNA Incorporation FUTP->RNA_inc DNA_inc DNA Incorporation FdUTP->DNA_inc RNA_dysfunction RNA Dysfunction RNA_inc->RNA_dysfunction DNA_damage DNA Damage DNA_inc->DNA_damage Apoptosis2 Apoptosis RNA_dysfunction->Apoptosis2 DNA_damage->Apoptosis2 CaM Calmodulin (CaM) Activation Ca_influx->CaM p53_phos p53 Phosphorylation CaM->p53_phos Apoptosis3 Apoptosis p53_phos->Apoptosis3

Caption: Major signaling pathways of 5-Fluorouracil inducing apoptosis.[20][21][22][23][24]

References

Application Notes and Protocols for the Synthesis of Poly(butylene terephthalate) (PBT) from Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(butylene terephthalate) (PBT) is a semi-crystalline thermoplastic polyester (B1180765) renowned for its exceptional mechanical strength, thermal stability, and chemical resistance. These properties have established PBT as a critical material in a multitude of industrial applications, including automotive components, electrical and electronic parts, and various consumer goods. For researchers in materials science and drug development, PBT offers a versatile platform for the creation of novel composites, blends, and advanced drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of PBT via a two-stage melt polycondensation process, specifically focusing on the use of diphenyl terephthalate (B1205515) (DPT) and 1,4-butanediol (B3395766) (BDO) as primary monomers. While the synthesis of PBT is more commonly documented using dimethyl terephthalate (DMT) or terephthalic acid (TPA), the principles of transesterification and polycondensation are directly applicable to the DPT route. The primary distinction in the DPT pathway is the liberation of phenol (B47542) as a byproduct during the initial transesterification stage, in contrast to methanol (B129727) in the DMT process.

Reaction Mechanism and Experimental Workflow

The synthesis of PBT from DPT and BDO is a two-step process:

  • Transesterification: Diphenyl terephthalate reacts with an excess of 1,4-butanediol in the presence of a catalyst to form bis(4-hydroxybutyl) terephthalate (BHBT) oligomers and phenol. The continuous removal of the phenol byproduct is crucial to drive the equilibrium of this reaction toward the formation of the oligomer.

  • Polycondensation: The resulting BHBT oligomers undergo polymerization at elevated temperatures and under a high vacuum. During this stage, excess 1,4-butanediol is eliminated as the molecular weight of the PBT polymer increases.

Organotitanium compounds, such as tetrabutyl titanate (TBT), are commonly employed as catalysts for both stages of the reaction.

Reaction Mechanism

G DPT This compound (DPT) Transesterification Transesterification DPT->Transesterification BDO 1,4-Butanediol (BDO) BDO->Transesterification Catalyst Catalyst (e.g., TBT) Catalyst->Transesterification BHBT Bis(4-hydroxybutyl) terephthalate (BHBT) Oligomers Transesterification->BHBT Phenol Phenol (byproduct) Transesterification->Phenol removed Polycondensation Polycondensation BHBT->Polycondensation PBT Poly(butylene terephthalate) (PBT) Polycondensation->PBT Excess_BDO Excess BDO (removed) Polycondensation->Excess_BDO removed

Caption: Reaction mechanism for the two-stage synthesis of PBT from DPT and BDO.

Experimental Workflow

G start Start reactor_setup Reactor Setup (Clean, Dry, Inert Atmosphere) start->reactor_setup charging Charge Reactants (DPT, BDO, Catalyst) reactor_setup->charging transesterification Transesterification Stage (Heat and Remove Phenol) charging->transesterification polycondensation Polycondensation Stage (Increase Temperature, Apply Vacuum) transesterification->polycondensation product_isolation Product Isolation (Extrude, Cool, Pelletize) polycondensation->product_isolation characterization Characterization (FTIR, DSC, GPC) product_isolation->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of PBT.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the laboratory synthesis of PBT. These parameters are based on the well-documented DMT route and have been adapted for the DPT process. Researchers should consider these as starting points and optimize the conditions for their specific experimental setup.

Table 1: Reactant and Catalyst Specifications

ParameterValueReference(s)
Reactants
This compound (DPT)High Purity (>99%)Adapted from[1]
1,4-Butanediol (BDO)High Purity (>99%)Adapted from[1]
BDO to DPT Molar Ratio1.5:1 to 2.5:1[1]
Catalyst
TypeTetrabutyl titanate (TBT)[1]
Concentration (% by weight of DPT)0.03 to 0.1%[1]
Inert Gas
TypeHigh Purity Nitrogen[1]

Table 2: Reaction Conditions

ParameterStage 1: TransesterificationStage 2: PolycondensationReference(s)
Temperature 180-220°C (gradual increase)235-250°CAdapted from[1]
Pressure Atmospheric< 1 mbar (high vacuum)[1]
Duration Until phenol evolution ceases (approx. 2-4 hours)1-3 hours[1]
Stirring Speed 50-100 RPMIncrease as viscosity risesGeneral Practice

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (DPT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • High purity nitrogen gas

  • Antioxidants/stabilizers (optional)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • Graduated collection flask for phenol byproduct.

  • High-vacuum pump.

  • Cold trap to collect excess BDO during polycondensation.

  • Extrusion and pelletizing equipment (optional, for polymer processing).

Step-by-Step Procedure

1. Reactor Setup:

  • Ensure the glass reactor and all associated glassware are thoroughly cleaned and dried to prevent side reactions.

  • Assemble the reactor with the mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and a collection flask.

2. Charging Reactants:

  • Charge the reactor with this compound (DPT) and 1,4-butanediol (BDO). A typical molar ratio of BDO to DPT is in the range of 1.5:1 to 2.5:1.[1] An excess of BDO is utilized to drive the transesterification reaction to completion.

  • The catalyst, tetrabutyl titanate (TBT), is typically used at a concentration of 0.03 to 0.1% by weight of DPT.[1] The catalyst can be pre-mixed with a small amount of BDO before being introduced into the reactor.

3. Inert Atmosphere:

  • Purge the reactor with high-purity nitrogen gas to remove any oxygen and maintain an inert atmosphere throughout the reaction. This is critical to prevent oxidative degradation of the polymer at high temperatures.

4. Transesterification Stage:

  • Begin stirring the reaction mixture at a moderate speed (e.g., 50-100 RPM).

  • Gradually heat the reactor to a temperature of 180-220°C.

  • As the transesterification reaction proceeds, phenol will be generated as a byproduct and will begin to distill.

  • The temperature at the top of the distillation column should be maintained to allow for the efficient removal of phenol while minimizing the loss of BDO.

  • The progress of the reaction can be monitored by measuring the volume of phenol collected. The reaction is considered complete when the amount of collected phenol approaches the theoretical yield.

5. Polycondensation Stage:

  • Once the evolution of phenol has ceased, the polycondensation stage is initiated.

  • Increase the temperature of the reaction mixture to 235-250°C.[1]

  • Gradually reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.[1]

  • Under high vacuum and elevated temperature, the viscosity of the reaction mixture will increase as the molecular weight of the PBT polymer builds. The stirring speed may need to be adjusted to ensure adequate mixing.

  • During this stage, the excess 1,4-butanediol is removed from the reaction mixture and collected in a cold trap.

  • The reaction is typically continued for 1 to 3 hours to achieve the desired molecular weight. The progress can be monitored by observing the increase in the viscosity of the melt (e.g., through the torque on the mechanical stirrer).

6. Product Isolation:

  • After the desired reaction time, break the vacuum by introducing nitrogen gas into the reactor.

  • The molten PBT polymer is then extruded from the bottom of the reactor into a water bath for cooling.

  • The solidified polymer strand can then be pelletized for storage and further characterization.

Characterization of PBT

The synthesized PBT can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the PBT polymer, such as the ester carbonyl group.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm), glass transition temperature (Tg), and crystallinity of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the PBT.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Phenol is toxic and corrosive; handle with extreme care and ensure proper disposal of the byproduct.

  • High temperatures and vacuum are used in this synthesis; ensure the glassware is free of cracks and is appropriately rated for these conditions.

By following these detailed protocols and application notes, researchers can successfully synthesize PBT from this compound and 1,4-butanediol, enabling further exploration of this versatile polymer in various scientific and developmental applications.

References

Application Notes and Protocols for the Characterization of Polymers Derived from Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers derived from diphenyl terephthalate (B1205515) represent a significant class of aromatic polyesters with tailorable thermal and mechanical properties, making them attractive for a wide range of applications, including specialty engineering plastics and biomedical materials. The synthesis, typically achieved through melt polycondensation of diphenyl terephthalate with various diols, allows for the precise tuning of polymer characteristics by varying the diol structure. This document provides detailed application notes and experimental protocols for the comprehensive characterization of these polymers.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the synthesized polyesters, confirming the incorporation of both the terephthalate and diol monomers, and in some cases, determining the degree of polymerization and identifying end groups.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent. For many aromatic polyesters, a mixture of deuterated chloroform (B151607) (CDCl₃) and trifluoroacetic acid (TFA) (e.g., 3:1 v/v) is effective.[1] Other solvents like deuterated tetrachloroethane (TCE-d₂) may also be used.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Identify the characteristic peaks for the aromatic protons of the terephthalate unit (typically a singlet around 8.1-8.3 ppm).[2]

    • Identify the peaks corresponding to the protons of the specific diol used in the synthesis. The chemical shifts will vary depending on the diol structure.

    • Integrate the peaks to determine the relative ratios of the monomer units in the polymer chain.

    • In ¹³C NMR, identify the carbonyl carbon of the ester group (around 165 ppm) and the aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in the polymer, confirming the formation of the ester linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.[3] Acquire a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands:

    • C=O stretch (ester): A strong absorption band typically appears between 1715-1730 cm⁻¹.[4]

    • C-O stretch (ester): Strong bands are usually observed in the 1300-1100 cm⁻¹ region.[4][5]

    • Aromatic C-H stretch: Peaks are observed above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks are observed below 3000 cm⁻¹.

    • Aromatic C=C stretch: Bands appear in the 1600-1450 cm⁻¹ region.

Molecular Weight Determination

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the primary technique for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mw).[6]

Experimental Protocol: GPC/SEC

  • Sample Preparation: Dissolve the polymer sample in a suitable mobile phase at a concentration of approximately 1-2 mg/mL. Common solvents for polyesters include chloroform, tetrahydrofuran (B95107) (THF), or more aggressive solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for highly crystalline or rigid polymers.[7] Gentle heating and stirring may be required to facilitate dissolution. Filter the solution through a 0.2 or 0.45 µm filter before injection.

  • Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. A UV detector can also be used for aromatic polyesters.

  • Chromatographic Conditions:

    • Columns: A set of columns packed with porous, cross-linked polystyrene-divinylbenzene beads with a range of pore sizes suitable for the expected molecular weight of the polymer.

    • Mobile Phase: The same solvent used for sample preparation.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Column and detector temperature should be controlled, often at 30-40 °C.

  • Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

  • Data Analysis: Analyze the chromatogram of the polymer sample to determine its molecular weight distribution relative to the calibration standards.

Thermal Properties

Differential Scanning Calorimetry (DSC)

DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. This scan provides information about the thermal history of the material.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The data from this scan is typically used to determine the intrinsic thermal properties of the polymer, free from thermal history.[3]

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Melting Temperature (Tm): Determined as the peak maximum of the endothermic melting peak.

    • Crystallization Temperature (Tc): Determined as the peak maximum of the exothermic crystallization peak during the cooling scan.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).[3]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td), often reported as the temperature at which 5% weight loss occurs.

    • Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).

    • Determine the percentage of char residue at the end of the analysis.

Crystalline Structure

X-Ray Diffraction (XRD)

XRD is used to investigate the crystalline structure of the polymers. It can distinguish between amorphous and semi-crystalline materials and provide information on the degree of crystallinity.

Experimental Protocol: XRD

  • Sample Preparation: The polymer sample can be in the form of a powder, film, or molded part. For powder samples, ensure a flat, smooth surface.

  • Instrumentation: Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.

  • Data Analysis:

    • Amorphous Polymers: Exhibit a broad, diffuse halo in the XRD pattern.

    • Semi-crystalline Polymers: Show sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks are related to the crystal lattice parameters, and their intensity is related to the degree of crystallinity.[9][10]

    • Degree of Crystallinity: Can be estimated by separating the integrated intensity of the crystalline peaks from the amorphous halo.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of polymers derived from this compound.

Table 1: Molecular Weight Data from GPC/SEC

Polymer IDDiol UsedMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Sample AEthylene GlycolValueValueValue
Sample B1,4-ButanediolValueValueValue
Sample C1,6-HexanediolValueValueValue

Table 2: Thermal Properties from DSC and TGA

Polymer IDDiol UsedTg (°C)Tc (°C)Tm (°C)Td (5% weight loss, °C)
Sample AEthylene GlycolValueValueValueValue
Sample B1,4-ButanediolValueValueValueValue
Sample C1,6-HexanediolValueValueValueValue

Visualizations

The following diagrams illustrate the typical workflow for polymer characterization and the logical relationships between synthesis, structure, and properties.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Techniques cluster_properties Determined Properties Monomers This compound + Diol Polymerization Melt Polycondensation Monomers->Polymerization Polymer Purified Polymer Polymerization->Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC GPC / SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA XRD XRD Polymer->XRD Structure Chemical Structure NMR->Structure FTIR->Structure MW Molecular Weight (Mn, Mw, PDI) GPC->MW Thermal Thermal Properties (Tg, Tm, Td) DSC->Thermal TGA->Thermal Crystallinity Crystalline Structure XRD->Crystallinity structure_property_relationship cluster_inputs Synthesis Parameters cluster_structure Polymer Structure cluster_properties Macroscopic Properties Diol Diol Structure (Chain Length, Rigidity) ChemStructure Chemical Composition (NMR, FTIR) Diol->ChemStructure Morphology Morphology & Crystallinity (XRD, DSC) Diol->Morphology Conditions Polymerization Conditions (Temp, Time, Catalyst) MolWeight Molecular Weight & Distribution (GPC) Conditions->MolWeight MechProp Mechanical Properties (Tensile, Flexural) MolWeight->MechProp ThermalProp Thermal Stability (TGA) Glass Transition (DSC) ChemStructure->ThermalProp ChemStructure->MechProp Morphology->ThermalProp Morphology->MechProp

References

Application Notes and Protocols for Determining Diphenyl Terephthalate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of Diphenyl terephthalate (B1205515) (DPT) using various analytical techniques. The protocols are designed to be implemented in a laboratory setting for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like Diphenyl terephthalate. This method allows for the determination of DPT purity and the quantification of related impurities.

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To determine the purity of this compound and quantify impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard (known purity)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

    • Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 240 nm (based on the UV absorbance of the terephthalate moiety)

    • Run Time: Approximately 15 minutes

  • Analysis:

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method or by using the calibration curve.

Data Presentation:

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/mL
Precision (RSD%) < 2%
Recovery (%) 98 - 102%

Note: These values are typical for HPLC analysis of phthalates and may vary depending on the specific instrument and conditions.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Injection Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. Its high sensitivity and specificity make it ideal for detecting trace-level contaminants.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Dichloromethane (B109758) (GC grade) or other suitable solvent

  • This compound sample

  • Internal standard (optional, e.g., a deuterated phthalate)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Dissolve the sample in 10 mL of dichloromethane to a concentration of 1 mg/mL.

    • If using an internal standard, add it to the sample solution at a known concentration.

    • Vortex the solution to ensure it is homogeneous.

    • Transfer the solution to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 250°C at 15°C/min, hold for 5 minutes

      • Ramp to 300°C at 20°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to reference data and the spectral library.[1][2] The mass spectrum of this compound will show characteristic fragments.

    • Quantify impurities using an internal standard or by area percent normalization.

Data Presentation:

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Precision (RSD%) < 5%
Recovery (%) 90 - 110%

Note: These values are typical for GC-MS analysis of phthalates and may vary depending on the specific instrument and conditions.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Solvent Weigh_Sample->Dissolve Add_IS Add Internal Standard (optional) Dissolve->Add_IS Transfer Transfer to GC Vial Add_IS->Transfer GCMS_Injection GC-MS Injection Transfer->GCMS_Injection Data_Acquisition Data Acquisition (TIC & Mass Spectra) GCMS_Injection->Data_Acquisition Peak_ID Peak Identification (RT & MS Library) Data_Acquisition->Peak_ID Quantification Impurity Quantification Peak_ID->Quantification

GC-MS Analysis Workflow

Titration for Acid Value Determination

This method determines the amount of free acidic impurities, such as residual terephthalic acid, in the this compound sample. The acid value is expressed as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the sample.

Experimental Protocol: Acid Value Titration

Objective: To determine the acid value of a this compound sample.

Instrumentation:

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

  • Hot plate/stirrer

Reagents:

  • Toluene (analytical grade)

  • Isopropanol (analytical grade)

  • Potassium hydroxide (KOH), 0.1 N standardized solution in ethanol

  • Phenolphthalein (B1677637) indicator solution (1% in ethanol)

Procedure:

  • Solvent Mixture Preparation:

    • Prepare a mixture of Toluene and Isopropanol (1:1 v/v).

    • Neutralize the solvent mixture by adding a few drops of phenolphthalein and titrating with the 0.1 N ethanolic KOH solution until a faint pink color persists for 30 seconds.

  • Sample Preparation:

    • Accurately weigh approximately 2 g of the this compound sample into an Erlenmeyer flask.

    • Add 100 mL of the neutralized solvent mixture.

    • Gently heat and stir the mixture to dissolve the sample completely.

  • Titration:

    • Add 3-5 drops of phenolphthalein indicator to the sample solution.

    • Titrate with the standardized 0.1 N ethanolic KOH solution, swirling the flask continuously, until a permanent faint pink color is observed.

    • Record the volume of KOH solution used.

  • Blank Titration:

    • Perform a blank titration using 100 mL of the neutralized solvent mixture without the sample.

    • Record the volume of KOH solution used for the blank.

  • Calculation:

    • Acid Value (mg KOH/g) = ((V_sample - V_blank) * N * 56.1) / W

      • V_sample = Volume of KOH solution used for the sample (mL)

      • V_blank = Volume of KOH solution used for the blank (mL)

      • N = Normality of the KOH solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

Logical Relationship Diagram:

Titration_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output Sample_Weight Sample Weight (W) Formula Acid Value = ((V_sample - V_blank) * N * 56.1) / W Sample_Weight->Formula KOH_Volume_Sample KOH Volume for Sample (V_sample) KOH_Volume_Sample->Formula KOH_Volume_Blank KOH Volume for Blank (V_blank) KOH_Volume_Blank->Formula KOH_Normality KOH Normality (N) KOH_Normality->Formula Acid_Value Acid Value (mg KOH/g) Formula->Acid_Value

Acid Value Calculation Logic

Spectroscopic Analysis for Qualitative Assessment

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the qualitative assessment of this compound purity.

Application Note: FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for the identification of this compound and the detection of functional group impurities. The FT-IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O stretch) around 1720 cm⁻¹, aromatic C=C stretching bands around 1600-1450 cm⁻¹, and C-O stretching bands around 1300-1100 cm⁻¹. The presence of impurities such as terephthalic acid would be indicated by a broad O-H stretching band around 3300-2500 cm⁻¹. The NIST WebBook provides a reference IR spectrum for this compound.[3]

Application Note: UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to detect aromatic impurities that absorb at different wavelengths than this compound. A solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile) can be analyzed. The UV spectrum of this compound is expected to show absorption maxima characteristic of the terephthalate chromophore, likely around 240 nm and 285 nm, similar to terephthalic acid.[4] Deviations from the reference spectrum or the presence of additional absorption bands may indicate the presence of impurities. This technique is particularly useful for setting a specification for the absorbance at a particular wavelength to control colored impurities.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diphenyl terephthalate (B1205515) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a robust, and reproducible reversed-phase HPLC technique suitable for the determination of Diphenyl terephthalate in various sample matrices. This document includes comprehensive experimental protocols, data presentation tables, and workflow diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound is an aromatic compound used in the synthesis of various polymers and can be present as an impurity or degradation product in materials such as polyethylene (B3416737) terephthalate (PET). Accurate and reliable quantification of this compound is crucial for quality control in industrial processes and for safety assessment in consumer products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a reversed-phase HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatography Data System: Suitable integration software for data acquisition and processing.

  • Analytical Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent C18 column.[3]

  • Reagents and Solvents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • This compound reference standard

    • Phosphoric acid (optional, for mobile phase modification)

    • Formic acid (optional, for MS-compatible mobile phase)[4][5]

Chromatographic Conditions

A reversed-phase isocratic HPLC method is employed for the analysis of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Mobile Phase Acetonitrile : Water (70:30, v/v)
Column Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm[1][6]
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample and transfer it to a suitable extraction vessel.

  • Add a known volume of acetonitrile to the sample.

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction of this compound.

  • Centrifuge the extract to pellet any solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification HPLC_Components Solvent Solvent Reservoir Mobile Phase Pump Pump High-Pressure Delivery Solvent->Pump Injector Autosampler Sample Introduction Pump->Injector Column Column Analyte Separation Injector->Column Detector Detector Signal Generation Column->Detector DataSystem Data System Data Processing & Control Detector->DataSystem Waste {Waste} Detector->Waste DataSystem->Pump Control DataSystem->Injector Control DataSystem->Detector Control

References

Application Note: Analysis of Diphenyl Terephthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the identification and quantification of Diphenyl terephthalate (B1205515) using Gas Chromatography-Mass Spectrometry (GC-MS). Diphenyl terephthalate is a chemical compound used in the synthesis of various polymers and can be of interest to researchers in materials science and drug development for purity analysis and degradation studies. The protocol provided herein offers a reliable and reproducible workflow for the analysis of this compound, encompassing sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound (DPT) is the diphenyl ester of terephthalic acid. Its analysis is crucial for quality control in polymer manufacturing and for studying the release of such compounds from consumer products or in environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive detection, coupled with mass spectral data for definitive compound identification. This document provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocol

Sample Preparation

Standard solutions of this compound should be prepared in a high-purity solvent such as acetone (B3395972) or ethyl acetate. A typical concentration range for calibration curves would be from 1 µg/mL to 100 µg/mL. Samples containing this compound should be extracted using an appropriate solvent and diluted to fall within the calibration range.

Instrumentation

The analysis can be performed on a standard GC-MS system, such as an Agilent 8890 Gas Chromatograph coupled with a 5977B Mass Spectrometer or a similar instrument.

GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may be optimized for specific instrumentation and applications.

Parameter Value
Gas Chromatograph
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature: 150 °C, hold for 1 min
Ramp 1: 15 °C/min to 300 °C
Hold at 300 °C for 10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range 50 - 450 amu
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

Parameter Value
Compound Name This compound
Molecular Formula C₂₀H₁₄O₄[1]
Molecular Weight 318.32 g/mol [1]
CAS Number 1539-04-4[1]
Expected Retention Time Approximately 15-20 minutes (under the specified conditions)
Key Mass Fragments (m/z) 318 (M+), 225, 149, 105, 77

Note: The retention time is an approximation and will vary depending on the specific instrument and conditions.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak at m/z 318. The fragmentation pattern is a key identifier for this compound.

M This compound (m/z 318) F1 Fragment (m/z 225) M->F1 - C₆H₅O F2 Fragment (m/z 149) F1->F2 - C₆H₄O F3 Fragment (m/z 105) F2->F3 - CO₂ F4 Phenyl Cation (m/z 77) F3->F4 - CO

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is illustrated in the following diagram.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Spectral Library Matching G->H I Quantification H->I

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for the analysis of this compound. The detailed protocol and data presented can be readily adapted by researchers and scientists for their specific analytical needs. The use of both full scan and SIM modes allows for both qualitative confirmation and sensitive quantification of the analyte.

References

Application Notes: Diphenyl Terephthalate as a Chain Extender in Polymerization

Application Notes and Protocols for the Synthesis of High Glass Transition Temperature (Tg) Aromatic Polyesters using Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance aromatic polyesters (polyarylates) with high glass transition temperatures (Tg) utilizing diphenyl terephthalate (B1205515) as a key monomer. The methodologies described are based on established melt polycondensation techniques, offering a robust route to polymers with excellent thermal stability.

Introduction

Aromatic polyesters, commonly known as polyarylates, are a class of high-performance thermoplastics characterized by their outstanding thermal stability, mechanical strength, and chemical resistance. A high glass transition temperature (Tg) is a critical attribute for applications requiring dimensional stability at elevated temperatures. The incorporation of rigid aromatic structures into the polymer backbone is a key strategy to increase Tg. The use of diphenyl terephthalate as an aromatic dicarboxylic acid source, in conjunction with various aromatic diols (bisphenols), allows for the synthesis of polyarylates with a wide range of tunable glass transition temperatures. This document outlines the synthesis of such polymers via melt polycondensation, a widely used industrial process.

Synthesis Overview: Melt Polycondensation

The synthesis of aromatic polyesters from this compound and a bisphenol proceeds via a two-stage melt polycondensation reaction. This method avoids the use of harsh solvents and allows for the direct formation of a high molecular weight polymer.

Stage 1: Transesterification (Ester Interchange)

In the first stage, this compound reacts with an aromatic diol (e.g., Bisphenol A) at elevated temperatures in the presence of a catalyst. This transesterification reaction results in the formation of low molecular weight oligomers and the liberation of phenol (B47542) as a byproduct. The reaction is driven forward by the continuous removal of the volatile phenol.

Stage 2: Polycondensation

In the second stage, the temperature is further increased, and a high vacuum is applied to the system. This facilitates the removal of the remaining phenol and drives the polycondensation of the oligomers into a high molecular weight polyester. The viscosity of the melt increases significantly during this stage as the polymer chains grow.

Factors Influencing Glass Transition Temperature (Tg)

The glass transition temperature of the resulting polyarylate is highly dependent on the rigidity of the polymer backbone. Key factors include:

  • Structure of the Aromatic Diol: The choice of the bisphenol has a significant impact on the Tg. More rigid and bulky bisphenols restrict the rotational freedom of the polymer chains, leading to a higher Tg. For instance, replacing the flexible isopropylidene group in Bisphenol A with a more rigid cyclic structure can substantially increase the Tg.

  • Ratio of Isophthalate (B1238265) to Terephthalate: While this document focuses on this compound, it is common in industrial practice to use a mixture of diphenyl isophthalate and this compound. The introduction of the kinked isophthalate units disrupts chain packing and can lower the Tg compared to a homopolymer made solely from terephthalate.

Experimental Protocols

The following are generalized protocols for the synthesis of high-Tg aromatic polyesters using this compound. Researchers should optimize these conditions based on the specific monomers and desired polymer properties.

Protocol 1: Synthesis of Poly(Bisphenol A terephthalate)

Materials:

  • This compound (DPT)

  • Bisphenol A (BPA)

  • Antimony trioxide (Sb₂O₃) or another suitable catalyst (e.g., titanium-based)

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mmHg.

  • Cold trap to collect the phenol byproduct.

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and Bisphenol A. Add the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the weight of the monomers).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial heating phase.

  • Transesterification Stage:

    • Heat the reactor to 180-220°C with continuous stirring. The reactants will melt and form a homogeneous mixture.

    • Gradually increase the temperature to 250-280°C over 1-2 hours. Phenol will begin to distill from the reaction mixture.

    • Continue this stage until approximately 80-90% of the theoretical amount of phenol has been collected. This typically takes 2-3 hours.

  • Polycondensation Stage:

    • Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mmHg.

    • Simultaneously, increase the temperature to 280-300°C. The viscosity of the melt will increase noticeably.

    • Continue the reaction under high vacuum and high temperature for an additional 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved. The stirring torque can be monitored to gauge the increase in viscosity.

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas.

    • Extrude or pour the molten polymer from the reactor onto a cooling surface.

    • Allow the polymer to cool to room temperature. The resulting solid polymer can then be pelletized or ground for further characterization.

Data Presentation

The following table summarizes the typical glass transition temperatures (Tg) of aromatic polyesters synthesized from this compound and various aromatic diols. The specific Tg can vary depending on the molecular weight and purity of the polymer.

Diol MonomerPolymer NameTypical Glass Transition Temperature (Tg) (°C)
Bisphenol APoly(Bisphenol A terephthalate)180 - 210
4,4'-(1,3-Phenylenediisopropylidene)bisphenolPoly(m-phenylene diisopropylidene terephthalate)~150
4,4'-CyclohexylidenebisphenolPoly(cyclohexylidenebisphenol terephthalate)200 - 220
9,9-Bis(4-hydroxyphenyl)fluorenePoly(fluorenylidenebisphenol terephthalate)> 250

Mandatory Visualizations

Logical Workflow for High-Tg Aromatic Polyester Synthesis

SynthesisWorkflow start_end start_end process process decision decision data data Start Start: Monomer & Catalyst Selection ChargeReactor Charge Reactor with This compound, Diol, & Catalyst Start->ChargeReactor PurgeN2 Purge with Nitrogen ChargeReactor->PurgeN2 Transesterification Transesterification Stage (180-280°C) Remove Phenol PurgeN2->Transesterification CheckPhenol Phenol Collected? Transesterification->CheckPhenol CheckPhenol->Transesterification No Polycondensation Polycondensation Stage (280-300°C, High Vacuum) Remove Remaining Phenol CheckPhenol->Polycondensation Yes (~80-90%) CheckViscosity Desired Viscosity? Polycondensation->CheckViscosity CheckViscosity->Polycondensation No RecoverPolymer Recover Molten Polymer CheckViscosity->RecoverPolymer Yes Characterization Polymer Characterization (Tg, MW, etc.) RecoverPolymer->Characterization End End: High-Tg Aromatic Polyester Characterization->End

Caption: Workflow for the synthesis of high-Tg aromatic polyesters.

Signaling Pathway Illustrating the Influence of Monomer Structure on Tg

TgInfluence monomer monomer property property polymer polymer tg_level tg_level DiphenylTerephthalate This compound (Rigid Aromatic Diester) PolymerFlexible Polymer with Higher Chain Flexibility DiphenylTerephthalate->PolymerFlexible PolymerRigid Polymer with Restricted Chain Rotation DiphenylTerephthalate->PolymerRigid FlexibleDiol Flexible Aromatic Diol (e.g., Bisphenol A) FlexibleDiol->PolymerFlexible RigidDiol Rigid Aromatic Diol (e.g., Fluorene-based) RigidDiol->PolymerRigid Tg Glass Transition Temperature (Tg) PolymerFlexible->Tg LowerTg Lower Tg PolymerRigid->Tg HigherTg Higher Tg Tg->LowerTg Lower Tg->HigherTg Higher

Caption: Influence of monomer rigidity on the final polymer's Tg.

Application Note and Protocols for Investigating Polymerization Kinetics with Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl terephthalate (B1205515) (DPT) is a key monomer in the synthesis of various polyesters, most notably as a precursor or chain extender in the production of poly(ethylene terephthalate) (PET).[1] The study of its polymerization kinetics is crucial for controlling polymer properties such as molecular weight, polydispersity, and thermal characteristics, which are critical for material performance in diverse applications, including drug delivery systems and high-performance materials.[2] This document provides detailed methodologies for investigating the polymerization kinetics of DPT, focusing on melt polycondensation with a diol, such as ethylene (B1197577) glycol. It outlines experimental protocols for monitoring the reaction progress and characterizing the resulting polymers.

The overall polymerization process involves a two-step reaction. The first is a transesterification reaction between diphenyl terephthalate and a diol (e.g., ethylene glycol) to form an intermediate monomer and phenol. The second step is a polycondensation reaction where the intermediate monomers react with each other to form the polyester, releasing the diol as a byproduct.[1][2]

Reaction Mechanism and Experimental Workflow

The polymerization of this compound with a diol proceeds via a step-growth mechanism. The key stages are outlined in the diagrams below.

PolymerizationMechanism cluster_transesterification Transesterification cluster_polycondensation Polycondensation DPT This compound Intermediate Bis(hydroxyalkyl) Terephthalate Intermediate DPT->Intermediate + Diol (Catalyst, Heat) Diol Diol (e.g., Ethylene Glycol) Phenol Phenol (byproduct) Polyester Polyester Intermediate->Polyester (Heat, Vacuum) Diol_byproduct Diol (byproduct) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Weigh Reactants (DPT, Diol, Catalyst) Reactor Assemble Reactor Reactants->Reactor Heat Heat to Reaction Temp. Reactor->Heat Sample Take Samples at Time Intervals Heat->Sample Titration Titration (Acid Number) Sample->Titration GPC GPC (MW and PDI) Sample->GPC NMR NMR (Monomer Conversion) Sample->NMR Kinetics Calculate Kinetic Parameters Titration->Kinetics GPC->Kinetics NMR->Kinetics

References

Application Notes and Protocols: The Use of Diphenyl Terephthalate in the Development of Specialty Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl terephthalate (B1205515) (DPT) is a high-purity organic compound that serves as a critical monomer and building block in the synthesis of advanced materials.[1] Its primary role is as a precursor in the production of aromatic polyesters and other specialty polymers. The use of DPT in polymerization offers distinct advantages over traditional methods that utilize terephthalic acid (TPA) or dimethyl terephthalate (DMT). The phenyl ester groups provide unique reactivity and circumvent issues related to the free acid groups of TPA, allowing for controlled investigation of polymerization kinetics and catalyst efficiency.[1] This document provides detailed application notes and experimental protocols for the use of DPT in synthesizing specialty plastics, including polyesters and polycarbonates.

Key Applications
  • High-Performance Polyesters: DPT is a key monomer in the synthesis of aromatic polyesters like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT) via a transesterification process. This route is particularly valuable for creating polymers with tailored mechanical and thermal properties.[1]

  • Specialty Polycarbonates: Through melt phase interchange reactions, DPT can be used with various diacetates to produce a range of aromatic-aliphatic polycarbonates.[2]

  • Liquid Crystalline Polymers: The rigid terephthalate core of DPT makes it an excellent candidate for developing liquid crystalline polymers, which require highly ordered molecular structures.[1]

  • Organic Frameworks: DPT is also employed in the study and creation of novel materials such as supramolecular assemblies and organic frameworks.[1]

Application I: Synthesis of Specialty Polyesters via Melt Polycondensation

The most common application of Diphenyl terephthalate is in the synthesis of polyesters through a two-stage melt polycondensation process. This process involves an initial transesterification reaction followed by a polycondensation step to build high molecular weight polymer chains.

Reaction Pathway: Transesterification and Polycondensation

The synthesis begins with the transesterification of DPT with a suitable diol (e.g., 1,4-butanediol (B3395766) for PBT). In this stage, phenol (B47542) is eliminated as a byproduct. The resulting prepolymer then undergoes polycondensation at high temperatures and under vacuum to increase the polymer's molecular weight, with the excess diol being removed.

polyester_synthesis cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation DPT This compound (DPT) Prepolymer Prepolymer (Oligomer) DPT->Prepolymer Diol Diol (e.g., 1,4-Butanediol) Diol->Prepolymer Phenol Phenol (Byproduct) Prepolymer->Phenol Elimination Polyester (B1180765) High Molecular Weight Polyester (e.g., PBT) Prepolymer->Polyester High Temp Vacuum ExcessDiol Excess Diol (Removed) Polyester->ExcessDiol Removal

Caption: Reaction pathway for polyester synthesis using DPT.

Experimental Protocol: Synthesis of Polybutylene Terephthalate (PBT)

This protocol describes the synthesis of PBT from this compound and 1,4-butanediol using a two-stage melt polycondensation method.

Materials:

  • This compound (DPT)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst

  • Antimony(III) oxide (Sb₂O₃) as a polycondensation catalyst (optional)

  • Nitrogen gas (high purity)

Procedure:

  • Charging the Reactor: Charge the reaction vessel with this compound and 1,4-butanediol. A molar ratio of BDO to DPT between 1.5 and 2.0 is typically used to drive the reaction forward.

  • Catalyst Addition: Add the transesterification catalyst (e.g., Ti(OBu)₄) to the mixture. The catalyst concentration is typically in the range of 50-200 ppm relative to the final polymer weight.

  • Inert Atmosphere: Purge the reactor thoroughly with high-purity nitrogen to remove any oxygen, which can cause degradation at high temperatures.

  • Transesterification (Stage 1):

    • Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C with continuous stirring.[3]

    • Phenol is generated as a byproduct and is continuously removed from the reaction mixture by distillation.[1]

    • Monitor the reaction by measuring the amount of distilled phenol. This stage is typically complete when 80-90% of the theoretical amount of phenol has been collected.

  • Polycondensation (Stage 2):

    • If a different polycondensation catalyst is used (e.g., Sb₂O₃), it can be added at this stage.

    • Gradually increase the temperature to 240-260°C.[4]

    • Simultaneously, reduce the pressure inside the reactor incrementally to a high vacuum (<1 mbar).[3]

    • This stage facilitates the removal of excess 1,4-butanediol, driving the polymerization to achieve a high molecular weight.[5]

    • The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

  • Extrusion and Quenching: Once the desired viscosity is reached, the molten PBT polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the strands.

  • Pelletization: The solidified polymer strands are then fed into a pelletizer to produce the final resin pellets.

Data Presentation: Polymer Properties

The properties of polyesters synthesized using DPT are comparable to those produced via the DMT route. The final properties can be tuned by adjusting reaction conditions and additives.

Table 1: Typical Reaction Conditions for PBT Synthesis

ParameterValueReference
Monomer Molar Ratio (BDO:DPT)1.5:1 - 2.0:1[5]
Transesterification Temp.180 - 220 °C[3]
Polycondensation Temp.240 - 260 °C[4]
Final Vacuum Pressure< 1 mbar[3]
Catalyst (Transesterification)Ti(OBu)₄[2]
Catalyst (Polycondensation)Sb₂O₃[4]

Table 2: Typical Thermal and Mechanical Properties of PBT

PropertyValueReference
Heat Deflection Temperature (0.45 MPa)~150 °C[6]
Heat Deflection Temperature (1.8 MPa)~60 °C[6]
Glass Transition Temperature (Tg)22 - 43 °CN/A
Melting Temperature (Tm)225 °CN/A
Tensile Strength50 - 60 MPaN/A
Elongation at Break50 - 300 %N/A

Application II: Synthesis of Specialty Polycarbonates

This compound can be adapted for the synthesis of specialty polycarbonates through a melt phase interchange reaction with diacetate monomers, such as the diacetate of Bisphenol A. This non-phosgene route offers an environmentally safer alternative to traditional polycarbonate synthesis.[2]

Experimental Workflow: Polycarbonate Synthesis

The workflow involves a precondensation step to form oligomers with the elimination of phenyl acetate (B1210297), followed by a melt polycondensation step under vacuum to achieve a high molecular weight polymer.

polycarbonate_workflow start Raw Materials (DPT, Diacetate, Catalyst) reactor Charge Reactor & Purge with N₂ start->reactor precondense Precondensation (200-240°C) reactor->precondense byproduct1 Phenyl Acetate (Removed) precondense->byproduct1 Distillation polycondense Melt Polycondensation (High Temp, Vacuum) precondense->polycondense Oligomers Formed purify Purification & Isolation polycondense->purify end Final Polycarbonate Product purify->end

Caption: General workflow for polycarbonate synthesis.

Experimental Protocol: Synthesis of Aromatic-Aliphatic Polycarbonate

This protocol outlines a general procedure for synthesizing a polycarbonate from this compound and a suitable diacetate monomer (e.g., Bisphenol A diacetate).[2]

Materials:

  • This compound (DPT)

  • Aromatic or Aliphatic Diacetate (e.g., Bisphenol A diacetate)

  • Titanium(IV) butoxide (Ti(OBu)₄) as a transesterification catalyst

  • Nitrogen gas (high purity)

  • Suitable solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Reactor Setup: Equip a reaction vessel with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Charging Reagents: Charge the reactor with equimolar amounts of this compound and the diacetate monomer.

  • Catalyst Introduction: Add the Ti(OBu)₄ catalyst to the mixture.

  • Inerting: Purge the system with dry nitrogen gas.

  • Precondensation:

    • Heat the mixture under a slow stream of nitrogen to 200-240°C.

    • Phenyl acetate will form and distill out of the reaction mixture.

    • Continue this step until the distillation of phenyl acetate ceases, indicating the formation of a prepolymer.[2]

  • Melt Polycondensation:

    • Increase the temperature to 250-280°C.

    • Gradually apply a vacuum to the system to remove any remaining volatiles and drive the reaction toward a high molecular weight polymer.

    • Continue the reaction until the desired melt viscosity is achieved.

  • Isolation and Purification:

    • Cool the reactor and dissolve the resulting polymer in a suitable solvent like chloroform.

    • Precipitate the polycarbonate by pouring the solution into a non-solvent such as methanol.

    • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven to a constant weight.

Data Presentation: Polycarbonate Properties

The thermal properties of polycarbonates synthesized via this method vary depending on the specific diacetate monomer used.

Table 3: Thermal Properties of Synthesized Polycarbonates

Diacetate Monomer UsedInherent Viscosity (dL/g)Glass Transition Temp. (Tg)Thermal Stability (Onset, °C)
Bisphenol A Diacetate0.19 - 0.43108 °C> 250 °C
1,6-Hexanediol Diacetate0.25 - 0.3813 - 30 °C> 250 °C
1,4-Cyclohexanedimethanol Diacetate0.22 - 0.3560 - 85 °C> 250 °C
(Data synthesized from trends described in reference[2])

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Diphenyl Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to optimize the synthesis yield of diphenyl terephthalate (B1205515).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diphenyl terephthalate?

A1: The two main industrial methods for synthesizing this compound are:

  • Direct Esterification: This method involves the reaction of terephthalic acid with diphenyl carbonate. It is often preferred due to its high yields (85-90%) and shorter reaction times.[1]

  • Transesterification: This process uses a dialkyl terephthalate, such as dimethyl terephthalate, which is reacted with phenyl acetate.[1]

Q2: Which catalyst is recommended for the direct esterification of terephthalic acid with diphenyl carbonate?

A2: Stannous oxide (SnO) is an effective catalyst for the direct esterification of terephthalic acid with diphenyl carbonate.[1][2]

Q3: What is the key to achieving a high yield in this compound synthesis?

A3: A critical factor for achieving high yields is the continuous removal of the reaction byproduct.[1] In the direct esterification with diphenyl carbonate, the byproduct is phenol (B47542).[1] Its removal shifts the reaction equilibrium towards the formation of the product, in accordance with Le Chatelier's principle.[1]

Q4: My final product has a noticeable color. What could be the cause and how can it be purified?

A4: A colored product, particularly a reddish hue, can sometimes be observed, especially when using titanium-based catalysts in transesterification reactions.[3] Purification can be achieved through vacuum distillation or recrystallization from a suitable solvent, such as xylene.[2][3][4] The use of activated carbon during the process can also help in removing colored impurities.[3][4]

Q5: What are the typical reaction times for the synthesis of this compound?

A5: The direct esterification of terephthalic acid with diphenyl carbonate can be completed in a significantly shorter time, ranging from 0.5 to 2.5 hours, compared to the 8 to 12 hours often required for transesterification methods.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete removal of the phenol byproduct.[1] 2. Suboptimal molar ratio of reactants.[1] 3. Inefficient catalyst or incorrect catalyst concentration.[2] 4. Reaction temperature is too low or reaction time is too short.[2]1. Ensure efficient distillation of phenol during the reaction, possibly under a nitrogen sparge.[2] 2. Use an excess of diphenyl carbonate; molar ratios of 3:1 to 6:1 (diphenyl carbonate to terephthalic acid) are recommended.[1][2] 3. Use stannous oxide (SnO) at a concentration of 0.25 to 0.50 mole percent based on the terephthalic acid.[2] 4. Maintain a reaction temperature between 250°C and 300°C for 30 minutes to 2.5 hours.[2]
Product Contamination with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature within the recommended range. 2. After removing the phenol byproduct, distill off any excess diphenyl carbonate under vacuum (e.g., at 1 mm Hg and 140°C to 180°C).[2] The final product can then be recovered by distillation at a higher temperature (e.g., 250°C to 270°C at 1 mm Hg).[2]
Side Reactions/Product Decomposition 1. Reaction temperature is too high. 2. Presence of oxygen.1. Maintain the reaction temperature within the optimal range of 250°C to 300°C.[2] 2. Conduct the reaction under an inert atmosphere, such as nitrogen.[1]

Experimental Protocol: Direct Esterification of Terephthalic Acid

This protocol describes the synthesis of this compound from terephthalic acid and diphenyl carbonate.

Materials:

  • Terephthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas (high purity)

Equipment:

  • A 1-liter stainless steel kettle or flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

  • Charging the Reactor: Charge the reactor with terephthalic acid, diphenyl carbonate, and stannous oxide. A typical molar ratio is 6:1 for diphenyl carbonate to terephthalic acid, with stannous oxide at 0.5 mole percent based on the terephthalic acid. For example, use 60g (0.36 moles) of terephthalic acid, 464g (2.16 moles) of diphenyl carbonate, and 0.24g of SnO.[2]

  • Inerting the System: Purge the reactor with high-purity nitrogen gas to remove any air.

  • Reaction: Heat the mixture to 290-300°C with continuous stirring under a nitrogen sparge.[2]

  • Byproduct Removal: During the heating period, the phenol formed in the reaction is removed by distillation at atmospheric pressure.[2] Continue this for approximately 2.5 hours.[2]

  • Purification:

    • After the reaction is complete, cool the mixture slightly.

    • Apply a vacuum (e.g., 1 mm Hg) and heat to 140°C to distill and remove any excess diphenyl carbonate.[2]

    • Increase the temperature to 250°C under vacuum (1 mm Hg) to distill and recover the pure this compound.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start charge_reactor Charge Reactor with: - Terephthalic Acid - Diphenyl Carbonate - Stannous Oxide (SnO) start->charge_reactor purge_n2 Purge with Nitrogen charge_reactor->purge_n2 heat_react Heat to 290-300°C with Stirring purge_n2->heat_react distill_phenol Distill Phenol at Atmospheric Pressure heat_react->distill_phenol vacuum_distill_dpc Vacuum Distill Excess Diphenyl Carbonate distill_phenol->vacuum_distill_dpc vacuum_distill_dpt Vacuum Distill Pure this compound vacuum_distill_dpc->vacuum_distill_dpt end End vacuum_distill_dpt->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low Yield Observed check_phenol_removal Was Phenol Efficiently Removed? start->check_phenol_removal check_ratio Is Diphenyl Carbonate to Terephthalic Acid Ratio > 3:1? check_phenol_removal->check_ratio Yes solution_phenol Improve Phenol Distillation (e.g., N2 Sparge) check_phenol_removal->solution_phenol No check_catalyst Is SnO Concentration 0.25-0.50 mol%? check_ratio->check_catalyst Yes solution_ratio Increase Diphenyl Carbonate Ratio check_ratio->solution_ratio No check_temp_time Is Temperature 250-300°C and Time 0.5-2.5h? check_catalyst->check_temp_time Yes solution_catalyst Adjust Catalyst Concentration check_catalyst->solution_catalyst No solution_temp_time Adjust Temperature/Time check_temp_time->solution_temp_time No

Caption: Troubleshooting Flowchart for Low Yield.

References

Technical Support Center: Purification of Crude Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Diphenyl terephthalate (B1205515) (DPT) by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying Diphenyl terephthalate (DPT) by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The method involves dissolving the crude DPT in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of DPT decreases, causing it to crystallize out of the solution. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the surrounding solution (mother liquor).[1] This process effectively separates the pure DPT crystals from contaminants.

Q2: What are the common impurities found in crude DPT?

Crude DPT can contain a variety of impurities depending on its synthesis method. These often include:

  • Unreacted Starting Materials: Such as terephthalic acid, dialkyl terephthalates, or phenyl acetate (B1210297).[2][3]

  • Acidic Impurities: Including residual acid catalysts or monoesters like monoethyl terephthalate.[2] An alkaline wash can be an effective initial step to remove these.[2]

  • Colored Byproducts: Side reactions at high temperatures can produce colored impurities, often giving the crude product a pink to brown hue.[3][4] Catalyst residues, such as those from titanium-based catalysts, can also contribute to coloration.[3][5]

  • Related Organic Molecules: Derivatives of benzoic acid, phenol, diphenyl, fluorenone, and anthraquinone (B42736) have been identified as impurities in the precursor, terephthalic acid.[6][7]

Q3: How do I select an appropriate solvent for DPT recrystallization?

The ideal solvent is one in which DPT has high solubility at high temperatures and low solubility at low temperatures.[2] This differential solubility is crucial for achieving a good recovery of the purified product. For DPT and similar terephthalate esters, suitable solvents include:

  • Aromatic Hydrocarbons: Xylene is a commonly used solvent.[5]

  • Esters and Ketones: Solvents like ethyl acetate and acetone (B3395972) are often effective.[2]

  • Alcohols: Methanol and ethanol (B145695) are also used.[2] A mixed-solvent system (e.g., ethanol-water or ethyl acetate-hexane) can also be highly effective, where DPT is dissolved in a "good" solvent and crystallization is induced by adding a miscible "poor" solvent (antisolvent).[2]

Q4: What is the purpose of using activated carbon during purification?

Activated carbon is a highly porous material used to remove colored impurities from the solution.[3][8] If the DPT solution is colored after being dissolved in the hot solvent, a small amount of activated carbon can be added. The solution is kept hot for a few minutes and then filtered while hot (hot filtration) to remove the carbon and the adsorbed impurities before cooling.[8] It is crucial to use a minimal amount, as excessive use can lead to the loss of the desired product through adsorption.[8]

Q5: Why is slow and undisturbed cooling important for crystallization?

Slow cooling is essential for the formation of large, well-defined crystals.[9] Rapid cooling can cause the solid to precipitate quickly, trapping impurities within the crystal lattice and leading to a less pure product.[10] Allowing the solution to cool gradually to room temperature, followed by further cooling in an ice bath if necessary, maximizes both purity and yield.[1] The flask should not be disturbed during this process to avoid the formation of many small, impure crystals.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of DPT.

Q6: I've cooled the solution, but no crystals have formed. What should I do?

This is a common issue that can often be resolved by inducing crystallization.

  • Cause 1: Too much solvent was used. The solution may not be sufficiently saturated for crystals to form.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of DPT.[1][10] Then, allow it to cool again.

  • Cause 2: The solution is supersaturated but requires a nucleation site.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface.[1][10] The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Solution 2 (Seed Crystal): Add a tiny crystal of pure DPT (a "seed crystal") to the solution to act as a template for crystal growth.[10]

Q7: My product has separated as an oily liquid instead of solid crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[2] This is often a problem with impure compounds, which have a depressed melting point.[2]

  • Solution 1: Add more solvent. Reheat the mixture to dissolve the oil completely, then add more of the "good" solvent to lower the saturation point of the solution.[2][10] This ensures the solution remains unsaturated until it cools to a temperature below the compound's melting point.

  • Solution 2: Slow down the cooling. Insulate the flask to ensure the cooling process is very gradual.[8]

  • Solution 3: Change the solvent. If the problem persists, recover the crude DPT by evaporating the solvent and attempt the recrystallization with a different solvent or solvent system.[8]

Q8: The purified DPT crystals are still colored. How can I fix this?

Colored impurities can be persistent.[5]

  • Solution 1 (Activated Carbon): Redissolve the colored crystals in the minimum amount of hot solvent and add a very small amount of activated carbon.[8] Keep the solution hot for a few minutes, then perform a hot filtration to remove the carbon. Allow the clear, colorless filtrate to cool and crystallize.[8] In some synthesis procedures, activated carbon is added even before the reaction catalyst to pre-adsorb chromatic impurities.[3][5]

  • Solution 2 (Alkali Wash): Crude diphenyl phthalates can be purified by dissolving them in an inert solvent and washing the solution with a dilute aqueous alkali (e.g., NaOH).[4] This can help remove acidic and color impurities into the aqueous phase.[4]

Q9: My final yield of pure DPT is very low. What are the likely causes?

A low yield (e.g., less than 70%) can result from several factors.

  • Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[10]

  • Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration, product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Cause 3: Incomplete crystallization. Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.[8]

  • Cause 4: Inefficient washing. Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[8]

Quantitative Data

SolventTypeSuitability for DPT RecrystallizationNotes
Xylene Aromatic HydrocarbonGood DPT is soluble in hot xylene and crystallizes upon cooling.[5]
Ethanol/Methanol AlcoholGood (often in a mixed system) Often used as the "good" solvent in a mixed-solvent system with water as the antisolvent.[2]
Acetone KetonePotentially Good Ketones are generally good solvents for similar terephthalate esters.[2]
Ethyl Acetate EsterPotentially Good Esters are generally good solvents for similar terephthalate esters.[2]
Water Polar ProticPoor (used as an antisolvent) Used as the "poor" solvent in mixed-solvent systems to induce precipitation.[2]
Hexane Aliphatic HydrocarbonPoor (used as an antisolvent) Can be used as an antisolvent with solvents like ethyl acetate.[2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization (Using Xylene)
  • Dissolution: Place the crude DPT in an Erlenmeyer flask. Add a minimal amount of xylene and a boiling chip. Heat the mixture on a hot plate, stirring continuously. Continue to add small portions of hot xylene until the DPT just completely dissolves.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and swirl. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the solids.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature.[1] Once at room temperature, you may place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold xylene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals completely to remove all residual solvent. This can be done in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Two-Solvent Recrystallization (Ethanol and Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude DPT in the minimum amount of hot ethanol required for complete dissolution.[2]

  • Addition of Antisolvent: While the ethanol solution is still hot, add deionized water dropwise while swirling.[2] Continue adding water until the solution becomes slightly and persistently cloudy (this is the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[2]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[2] Further cooling in an ice bath can improve the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals completely to remove all solvents.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude DPT add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot Saturated Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt cool Slow Cooling hot_filt->cool crystals_form Crystallization cool->crystals_form vac_filt Vacuum Filtration crystals_form->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_dpt Pure DPT Crystals dry->pure_dpt

Caption: Experimental workflow for the purification of DPT by recrystallization.

Troubleshooting_Workflow start Problem Occurred p1 No Crystals Formed start->p1 p2 Product 'Oiled Out' start->p2 p3 Low Yield start->p3 p4 Product Still Colored start->p4 s1a Boil Off Excess Solvent p1->s1a Too much solvent? s1b Scratch Flask or Add Seed Crystal p1->s1b Supersaturated? s2a Reheat & Add More Solvent p2->s2a Impure sample? s3a Use Less Solvent Initially p3->s3a Too much solvent used? s4a Use Activated Carbon & Hot Filtration p4->s4a Colored impurities?

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Removal of phenolic byproducts in Diphenyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diphenyl terephthalate (B1205515) (DPT), with a specific focus on the removal of phenolic byproducts.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My crude Diphenyl terephthalate product is off-white or yellowish. What is the likely cause and how can I fix it?

A1: A yellowish or brownish discoloration in crude DPT is typically due to the presence of colored organic impurities generated from side reactions at elevated temperatures during synthesis. Phenolic byproducts can also contribute to discoloration upon oxidation.

Recommended Solutions:

  • Activated Carbon Treatment: During the recrystallization process, add a small amount of activated carbon to the hot solution before filtration. Activated carbon has a high surface area and can effectively adsorb colored impurities.[1]

  • Recrystallization: A carefully performed recrystallization is a powerful method for removing colored impurities that may co-precipitate with your product.

  • Alkaline Wash: While primarily for acidic impurities, an alkaline wash can sometimes help remove certain colored species.

Q2: I'm struggling to remove residual phenol (B47542) from my DPT product. What is the most effective method?

A2: Phenol is the primary byproduct in DPT synthesis when using diphenyl carbonate and must be efficiently removed to obtain a pure product.[2] Several methods can be employed, often in combination:

  • Vacuum Distillation: This is a highly effective method for separating DPT from phenol, as phenol is more volatile. Distillation under reduced pressure is necessary to prevent thermal decomposition of the DPT.[3][4]

  • Alkaline Wash: Phenol is acidic and can be converted to its water-soluble salt (phenoxide) by washing an organic solution of the crude DPT with a dilute aqueous base like sodium hydroxide (B78521) or sodium bicarbonate. This allows for its extraction into the aqueous phase.

  • Recrystallization: While less effective for bulk removal of large amounts of phenol, recrystallization can help remove trace amounts of phenol and other impurities.

Q3: My recrystallization yield for DPT is very low. What are the common causes and how can I improve it?

A3: A low yield during recrystallization is a common issue that can often be resolved by optimizing the procedure.

Troubleshooting Steps:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature to form larger, purer crystals before further cooling in an ice bath.[6]

  • Improper solvent choice: The ideal solvent should dissolve the DPT well at high temperatures but poorly at low temperatures. Xylene is a commonly used solvent for the recrystallization of diphenyl phthalates.[7] Experiment with different solvents or solvent mixtures if yields remain low.

Q4: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities depressing the melting point.[4]

Corrective Actions:

  • Re-heat and add more solvent: Heat the solution to re-dissolve the oil, then add more of the "good" solvent to lower the saturation point.

  • Slow cooling: Allow the solution to cool down very slowly. Insulating the flask can help.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[8]

  • Add a seed crystal: If you have a small amount of pure DPT, add a tiny crystal to the cooled solution to induce crystallization.

Q5: After an alkaline wash, I'm having trouble with emulsions forming. How can I break them?

A5: Emulsions are a common issue when performing liquid-liquid extractions, especially with basic solutions.

Tips for Breaking Emulsions:

  • Add brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Time: Allow the separatory funnel to stand undisturbed for a longer period.

  • Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can help break the emulsion.

Data Presentation

Table 1: Comparison of Purification Methods for Impurity Removal in Ester Synthesis

Purification MethodTypical Purity AchievedTarget ImpuritiesAdvantagesDisadvantages
Alkaline Wash >95% (removes acidic impurities)Phenol, unreacted terephthalic acid, acid catalystSimple, effective for acidic impurities.Can form emulsions; may not remove non-acidic impurities.
Recrystallization >99%Colored byproducts, trace impuritiesCan achieve very high purity.Yield can be low if not optimized; requires appropriate solvent.
Vacuum Distillation >99.5%Phenol, other volatile impurities, non-volatile residuesExcellent for separating compounds with different boiling points.Requires specialized equipment; risk of thermal decomposition if not controlled.
Activated Carbon N/A (removes color)Colored organic impuritiesHighly effective for removing color.[9]Does not remove colorless impurities; requires an additional filtration step.

Table 2: Adsorption Capacity of Activated Carbon for Phenol in Aqueous Solutions

This data is for the adsorption of phenol from water and may not directly reflect performance in an organic solvent system, but it provides a useful comparison of different activated carbon types.

Activated Carbon TypePrecursor MaterialMaximum Adsorption Capacity (mg phenol/g carbon)Reference
GAC950Coal169.91[10]
PAC800Coal176.58[10]
PAC1000Coconut Shell212.96[10]
Catha edulis Stem-basedCatha edulis Stems205.3 (experimental)[1]

Experimental Protocols

This section provides detailed methodologies for the key purification techniques discussed.

Protocol 1: Alkaline Wash for Phenol Removal

This protocol describes the removal of acidic impurities, including phenol, from a crude DPT product.

  • Dissolution: Dissolve the crude DPT in a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.

  • First Wash: Add an equal volume of a 5-10% aqueous sodium bicarbonate or sodium hydroxide solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake gently, inverting the funnel several times. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper layer will be the organic phase containing the DPT, and the lower aqueous layer will contain the sodium phenoxide and other salts.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh aqueous base one or two more times, or until the aqueous layer is no longer colored.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified DPT.

Protocol 2: Recrystallization from an Organic Solvent

This protocol outlines a general procedure for the purification of DPT by recrystallization.

  • Solvent Selection: Choose a suitable solvent in which DPT is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., xylene).[7]

  • Dissolution: Place the crude DPT in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the DPT is completely dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes.[2]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Vacuum Distillation

This protocol is for the purification of DPT from more volatile impurities like phenol.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all connections are secure and well-sealed.[3]

  • Charging the Flask: Place the crude DPT into the round-bottom flask with a magnetic stir bar.

  • Applying Vacuum: Start the vacuum pump and slowly evacuate the system to the desired pressure (typically 1-10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities such as phenol.

    • Main Fraction: Once the distillation temperature stabilizes at the boiling point of DPT at the applied pressure, change the receiving flask to collect the pure DPT.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure.

Mandatory Visualization

Diagram 1: Experimental Workflow for DPT Purification

DPT_Purification_Workflow cluster_synthesis DPT Synthesis cluster_purification Purification Steps cluster_final Final Product Crude_DPT Crude DPT Product (Contains Phenol & Impurities) Alkaline_Wash Alkaline Wash Crude_DPT->Alkaline_Wash Dissolve in Organic Solvent Recrystallization Recrystallization Alkaline_Wash->Recrystallization Remove Acidic Impurities Vacuum_Distillation Vacuum Distillation Recrystallization->Vacuum_Distillation Remove Colored Impurities Pure_DPT High-Purity DPT Vacuum_Distillation->Pure_DPT Separate by Boiling Point

Caption: A typical experimental workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Phenolic Impurity Removal

Troubleshooting_Phenol_Removal Start Crude DPT with Phenolic Impurities High_Phenol High Phenol Content? Start->High_Phenol Alkaline_Wash Perform Alkaline Wash High_Phenol->Alkaline_Wash Yes Recrystallization Perform Recrystallization High_Phenol->Recrystallization No (Trace Amounts) Vacuum_Distillation Consider Vacuum Distillation for bulk removal Alkaline_Wash->Vacuum_Distillation If still high Check_Purity1 Check Purity (e.g., GC/MS) Alkaline_Wash->Check_Purity1 Vacuum_Distillation->Check_Purity1 Discoloration Product Discolored? Check_Purity1->Discoloration Purity OK End_Impure Re-evaluate Purification Strategy Check_Purity1->End_Impure Purity Not OK Discoloration->Recrystallization No Activated_Carbon Add Activated Carbon during Recrystallization Discoloration->Activated_Carbon Yes Check_Purity2 Check Final Purity Recrystallization->Check_Purity2 Activated_Carbon->Check_Purity2 End_Pure Pure DPT Check_Purity2->End_Pure Purity OK Check_Purity2->End_Impure Purity Not OK

Caption: A logical troubleshooting guide for removing phenolic byproducts from DPT.

References

Technical Support Center: Catalyst Selection for Diphenyl Terephthalate Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the transesterification of diphenyl terephthalate (B1205515) (DPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the transesterification of diphenyl terephthalate with diols (e.g., ethylene (B1197577) glycol)?

A1: The most prevalent and effective catalysts are metal-based compounds, similar to those used in the production of polyesters like PET from dimethyl terephthalate (DMT).[1] These can be broadly categorized as:

  • Antimony Compounds: Antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) (Sb(CH₃COO)₃) are widely used in industrial polyester (B1180765) synthesis due to their high activity and the production of high-quality polymer.[2][3] They are particularly effective in the polycondensation stage that follows the initial transesterification.[2]

  • Titanium Compounds: Organotitanium compounds such as titanium butoxide (Ti(OBu)₄) and titanium isopropoxide are known to be active catalysts for both esterification and transesterification reactions.[4][5] They can coordinate with the carbonyl group of the ester, facilitating the nucleophilic attack by the alcohol.[4] Newer titanium-based catalysts are being developed as more sustainable alternatives to antimony-based ones.[6]

  • Zinc Compounds: Zinc acetate (Zn(OAc)₂) is a commonly used and effective catalyst for transesterification.[7][8] It acts as a Lewis acid, activating the carbonyl group of the ester.[9] However, its stability at higher temperatures can be a concern.[9]

  • Other Metal Catalysts: Salts of manganese, cobalt, magnesium, and calcium have also been employed, often in combination with other catalysts.[2]

Q2: What is the general mechanism of transesterification?

A2: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[10] The reaction is typically catalyzed by an acid or a base.[10]

  • Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Base Catalysis: A base deprotonates the alcohol, making it a more potent nucleophile that can then attack the carbonyl carbon of the ester.

The reaction proceeds through a tetrahedral intermediate and is reversible.[10] To drive the reaction to completion, it is often necessary to remove one of the products, such as the displaced alcohol (in this case, phenol), from the reaction mixture.

Q3: Why is this compound sometimes preferred over dimethyl terephthalate in polyester synthesis?

A3: this compound can be more reactive in transesterification reactions compared to alkyl esters like DMT. This is attributed to the better leaving group ability of the phenoxide ion compared to the methoxide (B1231860) ion.[11] This enhanced reactivity can be particularly advantageous when working with less reactive diols.[11]

Q4: How can I monitor the progress of the transesterification reaction?

A4: The progress of the reaction can be monitored by tracking the consumption of reactants and the formation of products. A common technique is Thin-Layer Chromatography (TLC), which can separate the starting materials (this compound and the diol) from the product (e.g., bis(hydroxyethyl) terephthalate) and any intermediates. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture.[12]

Catalyst Performance Data

The following table summarizes common catalysts used in terephthalate transesterification and their general performance characteristics, primarily based on studies with dimethyl terephthalate, which is analogous to this compound.

CatalystTypeTypical FormKey AdvantagesPotential Disadvantages
AntimonyMetalAntimony Trioxide (Sb₂O₃), Antimony AcetateHigh activity, good product quality, widely used industrially.[2][3]Environmental and health concerns.
TitaniumMetalTitanium Butoxide (Ti(OBu)₄), Titanium IsopropoxideHigh catalytic activity for both transesterification and polycondensation.[4][5]Can sometimes lead to colored byproducts.
ZincMetalZinc Acetate (Zn(OAc)₂)Effective Lewis acid catalyst, readily available.[7][8]Stability can be an issue at higher temperatures.[9]
TinMetalInorganic tin compoundsCan reduce polymerization time.[10]Often used in combination with other catalysts.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible CauseSuggested Solution
Insufficient Catalyst Activity or Loading Ensure the catalyst is active and not expired. Optimize the catalyst concentration; typically, a catalytic amount relative to the limiting reagent is a good starting point.
Sub-optimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions or catalyst degradation may occur. The optimal temperature depends on the specific catalyst and reactants but is generally in the range of 150-220°C for the initial transesterification.
Inefficient Removal of Phenol (B47542) The transesterification of this compound is a reversible reaction. To drive the equilibrium towards the product, the phenol byproduct must be efficiently removed, often by distillation under reduced pressure.
Presence of Water Water can lead to hydrolysis of the ester, forming terephthalic acid and reducing the yield of the desired transesterified product. Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen).
Poor Mixing Ensure efficient and consistent stirring to promote contact between the reactants and the catalyst, especially in a heterogeneous reaction mixture.

Issue 2: Formation of Undesired Byproducts and Coloration

Possible CauseSuggested Solution
Side Reactions at High Temperatures Prolonged exposure to high temperatures can cause thermal degradation of the reactants or products, leading to colored impurities. Minimize the reaction time at elevated temperatures.
Oxidation The reaction mixture may be susceptible to oxidation at high temperatures, which can form colored byproducts. Maintain a continuous flow of an inert gas like nitrogen throughout the reaction.
Catalyst-Induced Side Reactions Some catalysts, particularly certain titanium compounds, can promote side reactions that lead to discoloration. Screen different catalysts to find one that provides a good balance of activity and selectivity.
Impurities in Starting Materials Impurities in the this compound or the diol can lead to the formation of byproducts. Ensure the purity of the starting materials before the reaction.

Issue 3: Difficulty in Product Purification

Possible CauseSuggested Solution
Presence of Oligomers The reaction can produce a mixture of the desired monomer (e.g., bis(hydroxyethyl) terephthalate - BHET) and various oligomers.[13]
Residual Catalyst The catalyst may need to be removed from the final product. The purification method will depend on the nature of the catalyst. For example, some metal catalysts can be removed by filtration or by washing with an appropriate solution.
Separation from Excess Reactants If a large excess of one reactant (e.g., the diol) is used, it will need to be removed from the product. This can often be achieved by distillation or recrystallization.

Experimental Protocols

Synthesis of Bis(hydroxyethyl) Terephthalate from this compound and Ethylene Glycol

This protocol provides a general procedure for the transesterification of this compound with ethylene glycol. The specific conditions may need to be optimized for your particular setup and desired outcome.

Materials:

  • This compound (DPT)

  • Ethylene glycol (EG), anhydrous

  • Transesterification catalyst (e.g., zinc acetate, antimony trioxide, or a titanium alkoxide)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser for distillation

  • Vacuum pump

  • Receiving flask for distillate

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The three-neck flask should be equipped with a mechanical stirrer, a gas inlet for the inert gas, and a distillation condenser.

  • Charging Reactants: Charge the this compound and an excess of ethylene glycol into the reaction flask. A molar ratio of EG to DPT of 2:1 to 4:1 is common.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used but is typically in the range of 0.05-0.5 mol% relative to the this compound.

  • Inert Atmosphere: Purge the system with the inert gas and maintain a slow, continuous flow throughout the reaction to prevent oxidation.

  • Heating and Reaction: Begin stirring and gradually heat the reaction mixture. The reaction is typically carried out at a temperature between 180°C and 220°C.

  • Removal of Phenol: As the reaction proceeds, phenol will be formed as a byproduct. To drive the reaction to completion, the phenol should be removed by distillation. This may require the application of a vacuum.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of phenol collected in the receiving flask or by taking small aliquots for analysis by TLC or HPLC.

  • Cooling and Purification: Once the reaction is complete (as indicated by the cessation of phenol distillation), cool the reaction mixture. The product, bis(hydroxyethyl) terephthalate (BHET), can be purified by recrystallization, for example, from water or a suitable organic solvent.[14] Various purification techniques such as crystallization, distillation, and decolorization might be necessary to achieve high purity BHET.[15][16]

Diagrams

Experimental_Workflow Reactants Reactant Preparation (DPT, EG, Catalyst) Reaction Transesterification Reaction (Heating, Stirring, Inert Atmosphere) Reactants->Reaction Distillation Phenol Removal (Vacuum Distillation) Reaction->Distillation Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Purification Product Purification (Recrystallization, Filtration) Reaction->Purification Upon Completion Distillation->Reaction Drives Equilibrium Analysis Final Product Analysis Purification->Analysis

Caption: Experimental workflow for this compound transesterification.

Troubleshooting_Tree Start Low Product Yield? CheckPhenol Is Phenol Being Efficiently Removed? Start->CheckPhenol Yes CheckTemp Is Reaction Temperature Optimal? CheckPhenol->CheckTemp Yes ImproveVacuum Increase Vacuum or Improve Distillation Setup CheckPhenol->ImproveVacuum No CheckCatalyst Is Catalyst Active and at Correct Loading? CheckTemp->CheckCatalyst Yes OptimizeTemp Adjust Temperature (Typically 180-220°C) CheckTemp->OptimizeTemp No CheckWater Are Reactants Anhydrous? CheckCatalyst->CheckWater Yes ReplaceCatalyst Use Fresh Catalyst / Optimize Concentration CheckCatalyst->ReplaceCatalyst No DryReactants Use Anhydrous Reactants and Inert Atmosphere CheckWater->DryReactants No Success Yield Improved ImproveVacuum->Success OptimizeTemp->Success ReplaceCatalyst->Success DryReactants->Success

Caption: Troubleshooting decision tree for low yield in transesterification.

References

Troubleshooting color impurities in Diphenyl terephthalate production

Preventing thermal degradation during Diphenyl terephthalate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of Diphenyl terephthalate (B1205515). The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, with a focus on preventing thermal degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My final polymer is discolored (yellow or brown). What are the likely causes and how can I prevent this?

Discoloration, typically yellowing, is a common indicator of thermal degradation during polymerization.[1][2] High reaction temperatures, the presence of oxygen, and certain catalysts can promote the formation of colored byproducts.[1][3]

  • Potential Causes:

    • Thermal Aging: Prolonged exposure to high temperatures (typically above 220°C) can cause thermal aging and yellowing of the resin.[1][2]

    • Oxidation: The presence of oxygen in the reaction vessel at elevated temperatures leads to thermal oxidative degradation, a primary cause of discoloration.[1][2] Aromatic compounds in the polymer backbone are susceptible to thermal oxidation, which can lead to the formation of colored quinone-methide structures.[4]

    • Catalyst Choice: Some catalysts, particularly certain titanium-based ones, can contribute to discoloration.[5]

    • Impurities: Impurities in the monomers or residual catalysts can also lead to color formation.[6]

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before and during the polymerization to minimize oxygen exposure.[3]

    • Temperature Control: Optimize the polymerization temperature and time to avoid excessive heat. A typical temperature range for the polycondensation of aromatic polyesters is between 220-280°C.[3]

    • Antioxidants: Incorporate primary and secondary antioxidants to inhibit oxidative degradation. Hindered phenolic antioxidants are effective primary antioxidants, while phosphite-based stabilizers act as secondary antioxidants that protect the primary antioxidant and the polymer during high-temperature processing.[4][7] A synergistic blend of a phenolic antioxidant and a phosphite (B83602) stabilizer is often recommended.[8]

    • Catalyst Selection: Consider using catalysts less prone to causing discoloration, such as certain tin-based catalysts.[5] If using a catalyst known to cause color issues, ensure it is effectively deactivated or removed after the reaction.

2. The molecular weight of my polymer is lower than expected, and the viscosity has dropped. What could be the cause?

A reduction in molecular weight and viscosity is a clear sign of polymer chain scission, a primary consequence of thermal degradation.[9]

  • Potential Causes:

    • Chain Scission: High temperatures can lead to the random cleavage of ester linkages in the polymer backbone.

    • Hydrolysis: The presence of water at high temperatures can cause hydrolytic degradation of the polyester (B1180765).

    • Side Reactions: Unwanted side reactions catalyzed by impurities or catalyst residues can lead to the formation of lower molecular weight species.[10]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range for Diphenyl terephthalate polymerization.

    • Thorough Drying of Reactants: Ensure all monomers and reagents are thoroughly dried to minimize water content and prevent hydrolysis.

    • Catalyst Optimization: Use the minimum effective concentration of the catalyst and ensure it is of high purity. Residual catalyst can be detrimental to the thermal stability of the final polymer.[6]

    • Monitor Viscosity: Regularly monitor the melt viscosity during polymerization. A sudden drop can indicate the onset of significant degradation.

3. I am observing gel formation in my reactor. What is causing this and how can I address it?

Gel formation indicates cross-linking reactions are occurring, which can be a result of excessive thermal stress or side reactions.

  • Potential Causes:

    • High Temperatures: Extremely high temperatures can promote side reactions that lead to branching and cross-linking.

    • Oxygen Ingress: The presence of oxygen can initiate radical reactions that may result in cross-linking.

    • Impurity-Driven Side Reactions: Certain impurities in the monomers can act as branching agents.

  • Troubleshooting & Optimization:

    • Precise Temperature Control: Lower the polymerization temperature to the minimum required for an efficient reaction.

    • Maintain Inert Atmosphere: Ensure a robust inert gas blanket throughout the process to prevent oxidation-induced cross-linking.

    • Monomer Purity: Use high-purity this compound and co-monomers to avoid introducing potential cross-linking agents.

Quantitative Data for this compound Polymerization

The following table provides recommended starting parameters for this compound polymerization to minimize thermal degradation. These values are based on typical conditions for aromatic polyester synthesis and should be optimized for specific experimental setups.

ParameterRecommended RangePurpose
Esterification Temperature 180 - 220 °CTo initiate the reaction and remove phenol (B47542).[2]
Polycondensation Temperature 220 - 280 °CTo build molecular weight while minimizing degradation.[3]
Vacuum Pressure < 1 mmHgTo effectively remove phenol and drive the reaction forward.[3]
Catalyst Concentration (e.g., Antimony Trioxide) 200 - 400 ppmTo achieve a reasonable reaction rate without excessive side reactions.
Hindered Phenolic Antioxidant (Primary) 0.05 - 0.5 wt%To scavenge free radicals and prevent oxidative degradation.[11]
Phosphite Stabilizer (Secondary) 0.1 - 1.0 wt%To decompose hydroperoxides and protect the primary antioxidant.[12]

Experimental Protocols

1. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC is a crucial technique for determining the molecular weight distribution of the polymer and assessing the extent of degradation.[13]

  • Instrumentation:

    • GPC/SEC system with a refractive index (RI) detector.[13]

    • Columns suitable for polar polymers, such as those packed with modified silica (B1680970) or polystyrene-divinylbenzene.[14]

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the this compound polymer sample.[15]

    • Dissolve the sample in a suitable solvent. Due to the limited solubility of many aromatic polyesters, a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be required.[13][16]

    • Allow the sample to dissolve completely, which may take several hours or overnight on a gentle shaker. Avoid sonication which can cause shear degradation.[15]

    • Filter the solution through a 0.2 µm PTFE filter before injection.[15]

  • Analysis Conditions:

    • Mobile Phase: The same solvent used for sample dissolution (e.g., HFIP with a salt like potassium trifluoroacetate (B77799) to prevent aggregation).[16]

    • Flow Rate: Typically 1.0 mL/min.[16]

    • Column Temperature: 40 °C.[16]

    • Injection Volume: 20-200 µL.[14][16]

  • Calibration:

    • Use narrow molecular weight distribution standards (e.g., polymethylmethacrylate - PMMA) to generate a calibration curve.[17]

  • Data Analysis:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A decrease in Mn and Mw or a broadening of the PDI in a post-reaction sample compared to a standard indicates degradation.

2. Intrinsic Viscosity Measurement

Intrinsic viscosity is a measure of the polymer's molecular weight and can be used to monitor the extent of polymerization and degradation.[18]

  • Instrumentation:

    • Ubbelohde or similar capillary viscometer.[19]

    • Constant temperature water bath.

  • Sample Preparation:

    • Prepare a stock solution of the this compound polymer in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) at a known concentration (e.g., 0.5 g/dL).[17]

    • Prepare a series of dilutions from the stock solution.

  • Measurement Procedure:

    • Measure the flow time of the pure solvent through the viscometer.[19]

    • Measure the flow time for each of the polymer solutions of different concentrations.[19]

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀, where t is the solution flow time and t₀ is the solvent flow time).[20]

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c, where c is the concentration).

    • Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].[19] A lower intrinsic viscosity indicates a lower molecular weight and potential degradation.

3. Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Analysis

FTIR spectroscopy can identify changes in the chemical structure of the polymer, such as the formation of new functional groups resulting from degradation.[21]

  • Instrumentation:

    • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.[21]

  • Sample Preparation:

    • For ATR-FTIR, a small amount of the solid polymer is placed directly on the ATR crystal.

    • Alternatively, a thin film of the polymer can be cast from a solution onto a suitable substrate.

  • Analysis:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Compare the spectrum of the potentially degraded sample to that of a non-degraded reference polymer.

    • Look for the appearance or increase in intensity of bands associated with degradation products. For polyesters, an increase in the broad absorbance in the hydroxyl region (~3500 cm⁻¹) can indicate the formation of carboxylic acid end groups due to hydrolysis.[22] Changes in the carbonyl region (~1720 cm⁻¹) can also indicate degradation.[19] The formation of new peaks can be indicative of specific side reactions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting thermal degradation during this compound polymerization.

G Troubleshooting Workflow for Thermal Degradation start Start: Polymerization Experiment check_properties Assess Polymer Properties (Color, Viscosity, MW) start->check_properties properties_ok Properties Meet Specifications check_properties->properties_ok Yes properties_not_ok Degradation Suspected check_properties->properties_not_ok No end End: Successful Polymerization properties_ok->end analyze_conditions Analyze Reaction Conditions properties_not_ok->analyze_conditions temp_high Temperature Too High? analyze_conditions->temp_high oxygen_present Oxygen Present? temp_high->oxygen_present No adjust_temp Optimize Temperature Profile temp_high->adjust_temp Yes catalyst_issue Catalyst Issue? oxygen_present->catalyst_issue No improve_inertness Improve Inert Atmosphere oxygen_present->improve_inertness Yes optimize_catalyst Optimize Catalyst Type/Concentration catalyst_issue->optimize_catalyst Yes add_stabilizers Incorporate Stabilizers (Antioxidants) catalyst_issue->add_stabilizers No adjust_temp->add_stabilizers improve_inertness->add_stabilizers optimize_catalyst->add_stabilizers rerun Re-run Polymerization add_stabilizers->rerun rerun->check_properties

References

Technical Support Center: Polyester Synthesis from Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyesters using diphenyl terephthalate (B1205515) (DPT).

Troubleshooting Guide: Controlling Molecular Weight

Achieving the desired molecular weight is a critical aspect of polyester (B1180765) synthesis. Low molecular weight is a common issue that can arise from several factors. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: The final polyester has a lower than expected molecular weight.

Below is a troubleshooting workflow to identify and address the potential causes of low molecular weight.

TroubleshootingWorkflow cluster_q1 Monomer Purity & Stoichiometry cluster_q2 Phenol (B47542) Removal cluster_q3 Catalyst cluster_q4 Reaction Conditions start Low Molecular Weight Observed q1 Verify Monomer Purity and Stoichiometry start->q1 q2 Assess Efficiency of Phenol Removal start->q2 q3 Evaluate Catalyst Activity and Concentration start->q3 q4 Review Reaction Conditions (Temperature & Time) start->q4 a1_1 Impure Monomers (DPT or Diol) q1->a1_1 a1_2 Inaccurate Stoichiometric Ratio q1->a1_2 a2_1 Inadequate Vacuum q2->a2_1 a2_2 Inefficient Stirring q2->a2_2 a2_3 System Leaks q2->a2_3 a3_1 Inactive or Poisoned Catalyst q3->a3_1 a3_2 Incorrect Catalyst Concentration q3->a3_2 a4_1 Temperature Too Low or Too High q4->a4_1 a4_2 Insufficient Reaction Time q4->a4_2 s1_1 Action: Re-purify monomers. - Recrystallization - Distillation a1_1->s1_1 s1_2 Action: Recalculate and accurately weigh monomers. Consider a slight excess of diol. a1_2->s1_2 s2_1 Action: Check vacuum pump performance. Increase vacuum level gradually. a2_1->s2_1 s2_2 Action: Increase stirring speed to improve surface renewal. a2_2->s2_2 s2_3 Action: Inspect all joints and seals. Perform a leak test. a2_3->s2_3 s3_1 Action: Use fresh, properly stored catalyst. Ensure inert atmosphere. a3_1->s3_1 s3_2 Action: Optimize catalyst concentration. Too high can cause side reactions. a3_2->s3_2 s4_1 Action: Optimize temperature profile for both transesterification and polycondensation. a4_1->s4_1 s4_2 Action: Increase reaction time, especially during the high vacuum stage. a4_2->s4_2

Caption: Troubleshooting workflow for low molecular weight in polyester synthesis.

Frequently Asked Questions (FAQs)

Monomer and Stoichiometry

Q1: How critical is the purity of diphenyl terephthalate (DPT) and the diol?

Monomer purity is paramount for achieving high molecular weight polyesters. Impurities with monofunctional groups (e.g., monofunctional alcohols or acids) can act as chain terminators, preventing further polymer growth. It is recommended to use monomers with the highest possible purity (≥99%).

Q2: What is the ideal stoichiometric ratio of diol to DPT?

Theoretically, an equimolar ratio of diol to DPT is required to achieve the highest molecular weight. However, in practice, a slight excess of the diol (e.g., 1.05 to 1.2 molar ratio) is often used during the initial transesterification stage. This is to compensate for the potential loss of the more volatile diol during the reaction, especially under vacuum. The excess diol is then removed during the high-vacuum polycondensation stage.

Reaction Conditions

Q3: What is the role of temperature in the different stages of polymerization?

The synthesis of polyesters from DPT is typically a two-stage process, each with its optimal temperature range:

  • Transesterification: This initial stage is usually carried out at a temperature of 180-220°C. The goal is to facilitate the reaction between the diol and DPT to form oligomers and release phenol.

  • Polycondensation: To build high molecular weight polymer chains, the temperature is increased to 250-280°C. This higher temperature increases the reaction rate and facilitates the removal of the phenol byproduct under high vacuum.

It is crucial to avoid excessively high temperatures, as this can lead to thermal degradation of the polymer, resulting in discoloration and a decrease in molecular weight.

Q4: How important is the vacuum level during polycondensation?

The application of a high vacuum is critical for driving the polycondensation reaction to completion. The removal of the phenol byproduct shifts the reaction equilibrium towards the formation of longer polymer chains. A vacuum level of <1 mbar is typically targeted for achieving high molecular weight polyesters. The vacuum should be applied gradually to prevent bumping of the increasingly viscous polymer melt.

Q5: Why is efficient stirring necessary?

Efficient stirring of the reaction mixture is essential for several reasons:

  • Heat and Mass Transfer: It ensures uniform temperature distribution throughout the reactor.

  • Byproduct Removal: In the highly viscous melt, efficient stirring increases the surface area, which facilitates the diffusion and removal of phenol.

  • Homogeneity: It ensures that the reactants and catalyst are well-mixed, leading to a more uniform polymer.

Catalysts

Q6: What types of catalysts are effective for the polymerization of DPT?

A variety of catalysts can be used for both the transesterification and polycondensation stages. Common choices include:

  • Titanium-based catalysts: Such as tetrabutyl titanate (TBT) and titanium isopropoxide (TIS) are highly effective.[1][2]

  • Tin-based catalysts: Dibutyltin oxide (DBTO) is another commonly used catalyst.[1][2]

  • Antimony-based catalysts: Antimony trioxide (Sb₂O₃) is a classic catalyst for polyesterification.

The choice of catalyst can influence the reaction rate, final molecular weight, and the color of the resulting polymer.[1][2]

Q7: What is a typical catalyst concentration?

The optimal catalyst concentration typically ranges from 200 to 500 ppm relative to the weight of the monomers. While a higher catalyst concentration can increase the reaction rate, excessive amounts can lead to side reactions, polymer degradation, and discoloration.

Data Presentation

The following tables provide illustrative data on the effect of various reaction parameters on the molecular weight of polyesters. While the data presented here is for polyester synthesis using dimethyl terephthalate (DMT), the trends are generally applicable to systems using this compound.

Table 1: Effect of Catalyst Type and Concentration on Intrinsic Viscosity (a proxy for Molecular Weight)

Catalyst TypeCatalyst Concentration (ppm)Intrinsic Viscosity (dL/g)
Tetrabutyl Titanate (TBT)400~0.65
Titanium Isopropoxide (TIS)400~0.70
Dibutyltin Oxide (DBTO)400~0.60
Tin(II) 2-ethylhexanoate (B8288628) (TEH)400~0.55

Source: Adapted from studies on poly(ethylene furanoate) synthesis, which follows similar principles.[1][2]

Table 2: Effect of Polycondensation Time and Temperature on Molecular Weight (Mn)

Time (hours)Temperature (°C)Mn ( g/mol )
127015,000
227025,000
327035,000
228030,000
328042,000

Note: This data is illustrative and the actual molecular weight will depend on the specific diol, catalyst, and reaction setup.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation of this compound and a Diol

This protocol outlines a general procedure for the synthesis of a polyester from this compound and a generic diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol).

Materials:

  • This compound (DPT)

  • Diol (e.g., Ethylene Glycol)

  • Catalyst (e.g., Tetrabutyl titanate)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

  • Cold trap for collecting byproducts.

Procedure:

Stage 1: Transesterification

  • Charge the reactor with equimolar amounts of this compound and the diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to DPT) can be used.

  • Add the catalyst (e.g., 300 ppm of tetrabutyl titanate).

  • Assemble the reactor and start purging with a slow stream of nitrogen.

  • Begin stirring and heat the mixture to 180-220°C.

  • Phenol will be generated as a byproduct and will distill off. Collect the phenol in a receiving flask.

  • Continue this stage for 2-3 hours, or until the distillation of phenol slows down significantly.

Stage 2: Polycondensation

  • Gradually increase the temperature to 250-280°C.

  • Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This is to avoid excessive foaming of the viscous oligomer melt.

  • Continue the reaction under high vacuum with efficient stirring for an additional 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight builds up.

  • Once the desired viscosity is reached (as indicated by the torque on the stirrer), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • The polymer can be extruded from the reactor or allowed to cool and then removed.

ExperimentalWorkflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation charge Charge Reactor: - this compound - Diol - Catalyst purge Purge with Nitrogen charge->purge heat1 Heat to 180-220°C with Stirring purge->heat1 distill Distill and Collect Phenol heat1->distill heat2 Increase Temperature to 250-280°C distill->heat2 vacuum Gradually Apply High Vacuum (<1 mbar) heat2->vacuum react Continue Reaction for 2-4 hours vacuum->react cool Cool and Recover Polymer react->cool

Caption: General experimental workflow for polyester synthesis from DPT.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationships between reaction parameters and their impact on achieving a high molecular weight polyester.

MolecularWeightFactors cluster_inputs Controllable Parameters cluster_process Process Factors cluster_output Outcome Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate PhenolRemoval Phenol Removal Rate Temp->PhenolRemoval SideReactions Side Reactions (Degradation) Temp->SideReactions Time Reaction Time Time->ReactionRate Time->SideReactions Vacuum Vacuum Level Vacuum->PhenolRemoval Catalyst Catalyst Concentration Catalyst->ReactionRate Stirring Stirring Speed Stirring->PhenolRemoval Stoichiometry Stoichiometry MW High Molecular Weight Stoichiometry->MW ReactionRate->MW PhenolRemoval->MW SideReactions->MW inhibits

Caption: Factors influencing the final molecular weight of the polyester.

References

Technical Support Center: Synthesis of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenyl terephthalate (B1205515) (DPT).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Diphenyl terephthalate, focusing on identifying and mitigating side reactions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete Reaction: The esterification or transesterification reaction has not gone to completion.- Ensure the catalyst is active and used in the correct concentration. - Increase reaction time or temperature as per the protocol. - Efficiently remove byproducts like phenol (B47542) or alkyl acetates to drive the equilibrium towards product formation.[1]
Side Reactions: Formation of significant amounts of byproducts reduces the yield of the desired product.- Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions. - Analyze the crude product to identify major side products and address their formation pathways.
Product Discoloration (Yellowish or Brown Tint) Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of reactants or products, forming colored impurities.- Lower the reaction temperature if possible, while maintaining a reasonable reaction rate. - Minimize the reaction time at high temperatures. - Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Catalyst-Induced Coloration: Some catalysts, particularly those based on titanium, can cause coloration of the final product.[1]- Consider using alternative catalysts known to produce less coloration, such as stannous oxide.[2] - If using a titanium catalyst, a pre-treatment step with activated carbon before catalyst addition can help adsorb chromatic impurities.[1][3]
Impurities in Starting Materials: Colored impurities in terephthalic acid or other reactants can be carried through to the final product.- Use high-purity starting materials. - Purify the starting terephthalic acid if it contains significant levels of impurities like 4-carboxybenzaldehyde.[4]
Presence of Monophenyl Terephthalate in the Product Incomplete Esterification: This is a common intermediate when reacting terephthalic acid with a phenol source. Its presence indicates the reaction has not gone to completion.- Increase the molar excess of the phenol source (e.g., diphenyl carbonate) to drive the reaction towards the diester.[1] - Extend the reaction time or moderately increase the temperature.
Formation of Phenyl Salicylate (B1505791) or Xanthone Fries Rearrangement of Diphenyl Carbonate: When using diphenyl carbonate as a reactant, it can undergo a Fries rearrangement at high temperatures, especially in the presence of Lewis acid catalysts, to form phenyl salicylate, which can further react to form xanthone.- Optimize the catalyst choice to favor the desired esterification over the rearrangement. - Carefully control the reaction temperature to stay below the threshold for significant rearrangement.
Presence of Anisole (B1667542) Undesired Methylation of Phenol: If dimethyl carbonate is used in the synthesis of a precursor like diphenyl carbonate, residual dimethyl carbonate can methylate phenol to form anisole as a side product, especially at higher temperatures.- Ensure complete removal of dimethyl carbonate during the preparation of diphenyl carbonate if this route is used. - If anisole is detected, it points to a contamination issue in the starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The primary side reactions depend on the synthetic route.

  • Direct Esterification (from Terephthalic Acid and Diphenyl Carbonate): The main side product is monophenyl terephthalate due to incomplete esterification. Additionally, at high temperatures, the reactant diphenyl carbonate can undergo a Fries rearrangement to form phenyl salicylate and subsequently xanthone.

  • Transesterification (from Dialkyl Terephthalate and Phenyl Acetate): Incomplete reaction can lead to the presence of the starting dialkyl terephthalate and the intermediate alkyl phenyl terephthalate .

Q2: My final this compound product is discolored. What are the likely causes and how can I fix it?

A2: Discoloration is a common issue and can stem from several sources:

  • Thermal Degradation: High reaction temperatures can cause decomposition of the reactants or the product. It is crucial to maintain the temperature within the recommended range for your specific protocol.

  • Catalyst-Related Impurities: Certain catalysts, especially titanium-based ones, can lead to colored byproducts.[1] Using a different catalyst, such as stannous oxide, or pre-treating the reaction mixture with activated carbon can mitigate this.[1][2][3]

  • Impurities in Reactants: Impurities in the starting terephthalic acid, such as 4-carboxybenzaldehyde, can lead to colored products.[4] Using highly purified starting materials is recommended.

Q3: How can I effectively remove the phenol byproduct during the synthesis from terephthalic acid and diphenyl carbonate?

A3: The removal of phenol is critical to drive the reaction equilibrium towards the formation of this compound.[1] This is typically achieved by:

  • Distillation at Atmospheric Pressure: The reaction is often carried out at a temperature above the boiling point of phenol, allowing it to be continuously distilled off as it is formed.[1][2]

  • Nitrogen Sparge: Bubbling nitrogen through the reaction mixture can help to carry away the phenol vapors, enhancing its removal.[2]

Q4: What is the role of vacuum distillation in the purification of this compound?

A4: Vacuum distillation is a crucial purification step for several reasons:

  • Removal of Excess Reactants: It is used to remove unreacted, high-boiling point starting materials like diphenyl carbonate.[1][2]

  • Purification of the Final Product: The this compound itself can be purified by vacuum distillation to separate it from non-volatile impurities and some side products.[5]

Q5: Can impurities in the terephthalic acid starting material affect the this compound synthesis?

A5: Yes, impurities in the terephthalic acid can have a significant impact. Common impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid act as chain terminators in polymerization reactions where DPT might be used as a monomer.[4] These monofunctional acids can react to form products that cap the growing polymer chain, thus limiting the molecular weight. It is therefore essential to use purified terephthalic acid for the synthesis.

Experimental Protocols

Synthesis of this compound via Direct Esterification

This protocol is based on the reaction of terephthalic acid with diphenyl carbonate using a stannous oxide catalyst.[2]

Materials:

  • Terephthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas

Equipment:

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with temperature control.

  • Vacuum distillation apparatus.

Procedure:

  • Charge the reaction flask with terephthalic acid, an excess of diphenyl carbonate (e.g., a molar ratio of 3:1 to 6:1 of diphenyl carbonate to terephthalic acid), and a catalytic amount of stannous oxide (e.g., 0.25 to 0.50 mole percent based on terephthalic acid).[1][2]

  • Begin stirring and sparge the mixture with nitrogen.

  • Heat the reaction mixture to a temperature between 250°C and 300°C.[1][2]

  • Continuously remove the phenol byproduct as it forms by distillation at atmospheric pressure.[1][2]

  • After the theoretical amount of phenol has been collected (indicating the reaction is nearing completion), apply a vacuum to the system.

  • Distill off the excess diphenyl carbonate under vacuum.[1][2]

  • The remaining product is crude this compound, which can be further purified by recrystallization or vacuum distillation.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • High-boiling aromatic hydrocarbon solvent (e.g., xylene)[3]

  • Activated carbon (optional)[3]

Equipment:

  • Erlenmeyer flasks

  • Heating plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot xylene.

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_reactants Reactants TPA Terephthalic Acid DPT This compound TPA->DPT DPC Diphenyl Carbonate DPC->DPT Phenol Phenol DPT->Phenol Byproduct

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions TPA Terephthalic Acid MPT Monophenyl Terephthalate TPA->MPT Incomplete Esterification DPC Diphenyl Carbonate PS Phenyl Salicylate DPC->PS Fries Rearrangement Xanthone Xanthone PS->Xanthone

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (e.g., NMR, GC-MS) Start->Check_Purity Identify_Side_Products Identify Major Impurities Check_Purity->Identify_Side_Products Incomplete_Reaction High Levels of Starting Material or Intermediates? Identify_Side_Products->Incomplete_Reaction Optimize_Conditions Increase Reaction Time/Temp or Improve Byproduct Removal Incomplete_Reaction->Optimize_Conditions Yes Specific_Side_Products Specific Side Products Identified? Incomplete_Reaction->Specific_Side_Products No Purification Implement Appropriate Purification (Distillation, Recrystallization) Optimize_Conditions->Purification Address_Specific_Pathway Adjust Conditions to Minimize Specific Side Reaction Specific_Side_Products->Address_Specific_Pathway Yes Specific_Side_Products->Purification No Address_Specific_Pathway->Purification Final_Product Pure this compound Purification->Final_Product

References

Technical Support Center: Optimizing Diphenyl Terephthalate Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rate of diphenyl terephthalate (B1205515) polycondensation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polycondensation of diphenyl terephthalate, presented in a question-and-answer format.

Issue 1: Low Polymer Molecular Weight and Slow Reaction Rate

  • Question: My polycondensation reaction is proceeding slowly, and the final polymer has a low molecular weight. What are the potential causes and how can I address them?

  • Answer: Low molecular weight and a slow reaction rate are common issues in polycondensation reactions. Several factors can contribute to this problem. Here is a systematic approach to troubleshoot this issue:

    • Catalyst Inefficiency: The choice and concentration of the catalyst are critical.

      • Recommendation: Ensure you are using an appropriate catalyst, such as a titanium-based compound (e.g., tetrabutyl titanate) or a tin-based catalyst. The optimal concentration typically ranges from 0.03 to 0.1% by weight of this compound. An insufficient amount of catalyst will lead to a slow reaction, while an excessive amount can promote side reactions and polymer degradation. If you suspect catalyst deactivation, consider adding a fresh batch of catalyst. Phosphorus-containing stabilizers can be added at the end of the polymerization to deactivate the catalyst and prevent degradation during further processing[1].

    • Inefficient Removal of Phenol (B47542): The removal of the phenol byproduct is crucial to drive the equilibrium of the polycondensation reaction towards the formation of a high molecular weight polymer.

      • Recommendation: Ensure your reaction setup has an efficient vacuum system (pressure below 1 mbar) and adequate surface area for the molten polymer to facilitate the diffusion and removal of phenol. Good agitation is also essential to bring the phenol to the surface of the melt. A slow removal of phenol will significantly hinder the chain growth.

    • Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction kinetics.

      • Recommendation: The polycondensation stage is typically carried out at temperatures between 235°C and 260°C.[2][3] A temperature that is too low will result in a slow reaction rate. Conversely, a temperature that is too high can lead to thermal degradation of the polymer, resulting in chain scission and discoloration.

    • Monomer Impurities: Impurities in the this compound or the diol can act as chain terminators, preventing the formation of long polymer chains.

      • Recommendation: Use high-purity monomers. If necessary, purify the monomers before use.

Issue 2: Polymer Discoloration (Yellowing)

  • Question: The polymer I synthesized has a yellow tint. What causes this discoloration and how can I prevent it?

  • Answer: Yellowing of the polymer is a common issue, often indicating thermal degradation.

    • High Reaction Temperature or Prolonged Reaction Time: Exposure to high temperatures for an extended period can cause the polymer to degrade, leading to the formation of chromophores that impart a yellow color.[4]

      • Recommendation: Optimize the reaction temperature and time. Use the minimum temperature and time required to achieve the desired molecular weight.

    • Presence of Oxygen: Trace amounts of oxygen in the reactor can lead to thermo-oxidative degradation, which is much faster than thermal degradation in an inert atmosphere.

      • Recommendation: Ensure the reactor is thoroughly purged with a high-purity inert gas (e.g., nitrogen or argon) before starting the reaction and maintain a continuous inert gas blanket throughout the process.

    • Catalyst Choice: Some catalysts, particularly certain titanium-based catalysts, can contribute to the yellowing of the final polymer.[5][6]

      • Recommendation: If yellowing is a persistent issue, consider screening different catalysts. Antimony-based catalysts are known to produce polymers with better color, but they have toxicity concerns.[5] The addition of phosphorus-based stabilizers at the end of the reaction can also help to mitigate discoloration by deactivating the catalyst.[1]

Issue 3: High Melt Viscosity Leading to Poor Mixing

  • Question: As the reaction progresses, the melt viscosity increases significantly, making it difficult to stir and likely hindering the removal of phenol. How can I manage this?

  • Answer: A significant increase in melt viscosity is expected as the polymer chains grow. However, if it becomes unmanageable, it can impede the reaction.

    • Inadequate Stirring: The stirrer design and speed may not be sufficient for the highly viscous polymer melt.

      • Recommendation: Use a high-torque mechanical stirrer with a design that promotes surface renewal of the melt, such as a helical or anchor-type stirrer. This will improve mixing and facilitate the removal of phenol.

    • Reaction Temperature: While high temperatures can cause degradation, a slightly higher temperature within the optimal range can help to reduce the melt viscosity.

      • Recommendation: Carefully increase the reaction temperature in small increments (e.g., 5°C) to find a balance between manageable viscosity and minimal degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical catalysts used for this compound polycondensation?

    • A1: Organotitanium compounds, such as tetrabutyl titanate (TBT), are commonly used as catalysts for both the initial transesterification and the subsequent polycondensation stages. Tin-based compounds are also effective.[7] Some studies have explored the use of mixed catalyst systems, such as titanium-lanthanide or titanium-hafnium systems, which have shown higher activity compared to using TBT alone.

  • Q2: What is the role of the vacuum in the polycondensation stage?

    • A2: The application of a high vacuum (typically below 1 mbar) is crucial for removing the phenol byproduct. According to Le Chatelier's principle, the removal of a product from an equilibrium reaction will shift the equilibrium to favor the formation of more products. In this case, removing phenol drives the reaction towards the formation of higher molecular weight polymer chains.

  • Q3: What are the main side reactions to be aware of?

    • A3: A significant side reaction in the synthesis of polybutylene terephthalate (PBT) from butanediol (B1596017) is the formation of tetrahydrofuran (B95107) (THF) through the acid-catalyzed dehydration of 1,4-butanediol (B3395766).[8] Thermal degradation of the polymer at high temperatures is another major concern, leading to chain scission, the formation of unsaturated oligomers, and discoloration.[2]

  • Q4: How can I monitor the progress of the reaction?

    • A4: The progress of the polycondensation can be monitored by observing the increase in the melt viscosity. In a laboratory setup, this can be qualitatively assessed by the torque on the mechanical stirrer.[9] For quantitative analysis, samples can be taken at different time points (if the reactor setup allows) and the molecular weight can be determined using techniques like gel permeation chromatography (GPC). The amount of phenol collected in the cold trap can also be used to track the reaction progress.

Quantitative Data

Due to the limited availability of specific kinetic data for the polycondensation of this compound, the following table provides data for analogous polycondensation reactions of polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT) to serve as a reference.

Catalyst SystemMonomersTemperature (°C)Activation Energy (kJ/mol)Reaction OrderReference
Antimony-basedBis-hydroxy ethylene (B1197577) terephthalate-75 ± 5Second[10]
HydrotalciteBis-hydroxy ethylene terephthalate-93 ± 5Second[10]
UncatalyzedBis- (2- hydroxypropyl terephthalate) and maleic anhydride180-200145.5-[11]
p-toluene sulphonic acidBis- (2- hydroxypropyl terephthalate) and maleic anhydride180-20015.7-[11]
Titanium alkoxidesDiethylterephthalate and ethanol (B145695) (model system)-~47 (in vacuo)-[12]

Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis of Polybutylene Terephthalate (PBT) from this compound and 1,4-Butanediol (Adapted from a similar protocol for DMT)

Materials:

  • This compound (DPT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas (high purity)

  • Antioxidants/stabilizers (optional)

Equipment:

  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column with a condenser, and a vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • Cold trap for collecting the phenol byproduct.

  • High-vacuum pump.

Procedure:

  • Reactor Setup: Assemble a clean and dry glass reactor with all the necessary components.

  • Charging Reactants: Charge the reactor with this compound and 1,4-butanediol. A typical molar ratio of BDO to DPT is in the range of 1.5:1 to 2.5:1. An excess of BDO is used to drive the initial transesterification reaction to completion.

  • Catalyst Addition: The catalyst, tetrabutyl titanate (TBT), is typically used at a concentration of 0.03 to 0.1% by weight of DPT. The catalyst can be premixed with a small amount of BDO before being introduced into the reactor.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to remove any oxygen and maintain an inert atmosphere.

  • Transesterification Stage:

    • Begin stirring and heat the reaction mixture to 180-220°C under a gentle flow of nitrogen.

    • Phenol will start to distill off as the reaction proceeds. Collect the phenol in a cooled collection flask.

    • Continue this stage until the theoretical amount of phenol has been collected, which typically takes 2-3 hours.

  • Polycondensation Stage:

    • Once the evolution of phenol has significantly slowed, initiate the polycondensation stage.

    • Increase the temperature of the reaction mixture to 235-250°C.

    • Gradually reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.

    • Under high vacuum and elevated temperature, the viscosity of the reaction mixture will increase as the molecular weight of the PBT polymer builds. Excess 1,4-butanediol will also be removed and collected in the cold trap.

  • Product Isolation:

    • After the desired reaction time (typically 2-4 hours in the polycondensation stage, or when the desired viscosity is reached), break the vacuum by introducing nitrogen gas into the reactor.

    • Allow the reactor to cool down. The molten PBT polymer can then be extruded from the bottom of the reactor into a water bath for cooling.

    • The solidified polymer strand can then be pelletized for storage and further characterization.

Visualizations

Experimental_Workflow start Start reactor_setup Reactor Setup (Glass reactor, stirrer, N2 inlet, distillation, vacuum) start->reactor_setup charge_reactants Charge Reactants (this compound, 1,4-Butanediol) reactor_setup->charge_reactants add_catalyst Add Catalyst (e.g., Tetrabutyl titanate) charge_reactants->add_catalyst purge_n2 Purge with Nitrogen add_catalyst->purge_n2 transesterification Transesterification Stage (180-220°C, N2 flow) purge_n2->transesterification collect_phenol Collect Phenol Byproduct transesterification->collect_phenol polycondensation Polycondensation Stage (235-250°C, <1 mbar vacuum) collect_phenol->polycondensation collect_bdo Collect Excess BDO polycondensation->collect_bdo product_isolation Product Isolation (Cooling, Extrusion, Pelletizing) collect_bdo->product_isolation end End product_isolation->end

Caption: Experimental workflow for the synthesis of PBT from this compound.

Troubleshooting_Low_MW start Low Molecular Weight Polymer check_catalyst Check Catalyst (Type, Concentration, Activity) start->check_catalyst check_phenol_removal Check Phenol Removal (Vacuum, Stirring, Surface Area) start->check_phenol_removal check_temperature Check Reaction Temperature (Too low or too high?) start->check_temperature check_monomer_purity Check Monomer Purity start->check_monomer_purity solution_catalyst Optimize Catalyst (Adjust concentration, use fresh catalyst) check_catalyst->solution_catalyst solution_phenol_removal Improve Phenol Removal (Increase vacuum, improve stirring) check_phenol_removal->solution_phenol_removal solution_temperature Optimize Temperature (Adjust to 235-260°C) check_temperature->solution_temperature solution_monomer_purity Purify Monomers check_monomer_purity->solution_monomer_purity

Caption: Troubleshooting guide for low molecular weight in this compound polycondensation.

References

Technical Support Center: Diphenyl Terephthalate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Diphenyl terephthalate (B1205515) (DPT).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Diphenyl terephthalate suitable for scaling up?

A1: The two primary industrial routes for synthesizing this compound are:

  • Direct Esterification: This process involves the reaction of terephthalic acid (TPA) with diphenyl carbonate. It is favored for its efficiency and relatively short reaction times.[1]

  • Transesterification: This method uses a dialkyl terephthalate, such as dimethyl terephthalate (DMT), which is reacted with phenyl acetate (B1210297). This route is also well-established for producing pure, colorless DPT.[1]

Q2: What are the critical parameters to control during the scale-up of DPT synthesis?

A2: When scaling up DPT synthesis, meticulous control of the following parameters is crucial:

  • Temperature: The reaction is typically conducted at high temperatures, generally between 250°C and 300°C. Maintaining a consistent temperature profile throughout a large reactor is a significant challenge.[1]

  • Pressure: The synthesis often begins at atmospheric pressure to facilitate the removal of byproducts like phenol (B47542). Subsequently, a vacuum is applied to remove any excess reactants, such as diphenyl carbonate.[1]

  • Agitation/Mixing: Efficient mixing is vital to ensure homogeneity of reactants and catalyst, as well as to promote effective heat transfer. Inadequate mixing can lead to localized overheating and the formation of impurities.

  • Byproduct Removal: Continuous removal of byproducts (e.g., phenol in the direct esterification route or alkyl acetate in the transesterification route) is essential to drive the reaction equilibrium towards product formation.[1]

Q3: Why is my final this compound product discolored (yellowish)?

A3: Discoloration in the final DPT product is a common issue, especially at a larger scale. Potential causes include:

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of the product or reactants, forming colored impurities.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative side reactions, leading to colored byproducts. Operating under an inert atmosphere (e.g., nitrogen) is recommended.[1]

  • Catalyst Residues: Certain catalysts or their residues can impart color to the final product.

  • Impurities in Starting Materials: Impurities in the terephthalic acid or other reactants can carry through the process and cause discoloration.

Q4: How can I improve the purity of my scaled-up this compound product?

A4: Purification of DPT at an industrial scale often involves:

  • Crystallization: Crystallization from a suitable solvent, such as xylene, is an effective method for removing impurities. The crude DPT is dissolved in the hot solvent, and upon cooling, pure DPT crystallizes out, leaving impurities in the mother liquor.[1]

  • Washing: The crystallized product can be washed with a solvent to remove residual impurities.

  • Use of Activated Carbon: Activated carbon can be used during the process to adsorb colored impurities.[1] It is typically added before the catalyst to pre-adsorb chromatic impurities.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient Byproduct Removal: The accumulation of byproducts (e.g., phenol, methanol) can inhibit the forward reaction.- Ensure efficient and continuous removal of the byproduct through distillation. - Optimize the vacuum system for byproduct removal.
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.- Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, GC). - Gradually increase the reaction temperature or time, while monitoring for impurity formation.
Catalyst Deactivation: The catalyst may lose its activity over time due to poisoning or thermal degradation.- Ensure the catalyst is handled under inert conditions if it is air-sensitive. - Consider catalyst regeneration or replacement if deactivation is suspected.
Product Discoloration Thermal Degradation: The product or intermediates may be degrading at the high reaction temperatures.- Optimize the reaction temperature to the lowest effective level. - Minimize the reaction time to reduce the thermal stress on the product.
Presence of Oxygen: Air leakage into the reactor can cause oxidation and color formation.- Ensure the reactor is properly sealed and maintain a positive pressure of an inert gas like nitrogen.[1]
High Acidity in Final Product Incomplete Reaction of Terephthalic Acid: Unreacted terephthalic acid will result in an acidic product.- Ensure the reaction goes to completion by monitoring the disappearance of terephthalic acid. - Optimize the stoichiometry of the reactants.
Hydrolysis of the Ester: Presence of water can lead to the hydrolysis of the ester back to the carboxylic acid.- Use anhydrous reactants and solvents. - Ensure the reaction setup is dry and protected from atmospheric moisture.
Poor Filterability during Crystallization Fine Crystal Size: Rapid cooling can lead to the formation of very fine crystals that are difficult to filter.- Control the cooling rate during crystallization to promote the growth of larger crystals. - Consider using a seeded crystallization process.
Presence of Gummy Impurities: Certain byproducts can be oily or polymeric, leading to filter clogging.- Analyze the mother liquor to identify the nature of the impurities. - Consider a pre-purification step, such as treatment with activated carbon, before crystallization.[1]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Aromatic Esters
Parameter Lab-Scale (Exemplary) Pilot-Scale (Exemplary) Key Scale-Up Consideration
Batch Size 100 g - 1 kg10 kg - 100 kgIncreased reactor volume and surface area to volume ratio.
Reactant Molar Ratio (Esterifying Agent:Acid) 2:1 to 3:11.5:1 to 2.5:1Optimization of excess reactant to balance yield and downstream purification costs.
Catalyst Loading 0.1 - 0.5 mol%0.05 - 0.2 mol%Catalyst efficiency can be affected by mixing; lower concentrations may be used in optimized systems.
Reaction Temperature 180 - 220 °C200 - 260 °CHeat transfer becomes a major challenge; requires efficient heating/cooling systems to maintain uniform temperature.
Reaction Time 4 - 8 hours8 - 16 hoursLonger reaction times are often necessary to ensure complete conversion in larger volumes.
Typical Yield 90 - 98%85 - 95%Yields may be slightly lower initially at scale due to non-ideal conditions.
Purity (before purification) 95 - 99%90 - 97%Impurity profiles can change with scale; minor side reactions at lab-scale can become significant.

Experimental Protocols

Pilot-Scale Synthesis of this compound via Transesterification

This protocol describes a representative pilot-scale synthesis of DPT from Dimethyl terephthalate (DMT) and phenyl acetate.

Materials:

  • Dimethyl terephthalate (DMT)

  • Phenyl acetate

  • Titanium-based catalyst (e.g., tetrabutyl titanate)

  • Activated Carbon

  • Xylene (solvent for purification)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • 100 L glass-lined reactor with an overhead stirrer, heating/cooling jacket, condenser, and vacuum connection.

  • Charging vessel for reactants.

  • Receiver vessel for distillate.

  • Crystallization vessel with controlled cooling.

  • Centrifuge or filter press for product isolation.

  • Vacuum drying oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with DMT and phenyl acetate. A molar excess of phenyl acetate is typically used. Add 1-5% by weight of activated carbon.[1]

  • Heating and Inerting: Start agitation and begin heating the mixture to above 150°C under a gentle flow of nitrogen.[1]

  • Catalyst Addition: Once the target temperature is reached, add the titanium-based catalyst (0.1-5.0% by weight).[1]

  • Reaction and Distillation: The transesterification reaction will commence, producing methyl acetate as a byproduct. Continuously remove the methyl acetate by distillation to drive the reaction to completion. Monitor the reaction progress by analyzing the distillate composition.

  • Transfer and Dissolution: Once the reaction is complete (indicated by the cessation of methyl acetate distillation), transfer the hot reaction mixture into a crystallization vessel containing hot xylene under an inert gas atmosphere.[1]

  • Purification: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate in a controlled manner to crystallize the DPT.

  • Isolation and Drying: Isolate the DPT crystals using a centrifuge or filter press. Wash the crystals with fresh, cold xylene. Dry the product in a vacuum oven until a constant weight is achieved. The final product should be a colorless, crystalline solid.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge_reactants Charge Reactants & Activated Carbon heat_inert Heat under Nitrogen >150°C charge_reactants->heat_inert 1 add_catalyst Add Catalyst heat_inert->add_catalyst 2 react_distill Reaction & Byproduct Distillation add_catalyst->react_distill 3 transfer_dissolve Transfer to Hot Xylene react_distill->transfer_dissolve 4 filter_carbon Hot Filtration of Activated Carbon transfer_dissolve->filter_carbon 5 crystallize Controlled Cooling & Crystallization filter_carbon->crystallize 6 isolate_dry Isolate, Wash & Dry Product crystallize->isolate_dry 7 final_product Pure this compound isolate_dry->final_product 8

Caption: Workflow for DPT synthesis and purification.

troubleshooting_workflow Troubleshooting Low Yield in DPT Synthesis start Low Yield Observed check_byproduct Is byproduct removal efficient? start->check_byproduct check_completion Is the reaction complete? check_byproduct->check_completion Yes optimize_vacuum Optimize vacuum and distillation rate check_byproduct->optimize_vacuum No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes extend_time_temp Increase reaction time/temperature check_completion->extend_time_temp No check_catalyst_handling Verify catalyst handling and consider replacement check_catalyst->check_catalyst_handling No resolve Yield Improved check_catalyst->resolve Yes optimize_vacuum->resolve extend_time_temp->resolve check_catalyst_handling->resolve

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Solvent Systems for Diphenyl Terephthalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for Diphenyl terephthalate (B1205515) (DPT) reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis and purification of DPT.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Diphenyl terephthalate?

A1: The two primary and most effective methods for synthesizing this compound are:

  • Direct Esterification of Terephthalic Acid with Diphenyl Carbonate: This is an efficient method that involves reacting terephthalic acid with an excess of diphenyl carbonate.[1][2] The reaction is typically conducted at high temperatures (250-300°C) and is often catalyzed by stannous oxide.[1][2] A key advantage of this method is that it can be performed without an additional solvent, with the excess diphenyl carbonate serving as a reaction medium. The primary byproduct, phenol (B47542), is continuously removed to drive the reaction to completion.[1][2]

  • Transesterification of Dimethyl Terephthalate with Phenyl Acetate: This method involves the reaction of dimethyl terephthalate with phenyl acetate. This reaction is also typically performed at elevated temperatures in the presence of a catalyst.

Q2: What is the role of a solvent in this compound synthesis?

A2: In many established procedures for DPT synthesis, particularly the reaction between terephthalic acid and diphenyl carbonate, the reaction is often carried out "neat" or solvent-free. In such cases, an excess of one of the reactants, typically diphenyl carbonate, acts as a solvent or flux, facilitating the reaction at high temperatures.[1][2] The use of an inert, high-boiling solvent can be considered to improve heat transfer and mixing, especially on a larger scale. However, for many applications, a solvent-free approach is preferred to simplify product purification.[3]

Q3: How can I purify crude this compound?

A3: The most common and effective method for purifying crude DPT is recrystallization. Aromatic hydrocarbons, such as xylene, are often used as recrystallization solvents.[4] The process involves dissolving the crude DPT in the hot solvent and then allowing it to cool slowly to form pure crystals. Additionally, washing the crude product with a dilute aqueous alkali solution (e.g., sodium bicarbonate) can effectively remove acidic impurities, including unreacted terephthalic acid and residual phenol.[4]

Q4: My final this compound product is discolored. What are the likely causes and how can I fix it?

A4: Discoloration in the final DPT product is often due to side reactions that occur at the high temperatures required for synthesis, leading to the formation of colored impurities.[5] To address this, you can try treating a solution of the crude product with activated charcoal before the final recrystallization step.[5] The activated charcoal will adsorb the colored impurities, which can then be removed by filtration. Optimizing the reaction temperature and time can also help minimize the formation of these byproducts.

Q5: What are the key safety precautions to take when synthesizing this compound?

A5: The synthesis of DPT involves high temperatures and, in some cases, vacuum distillation. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. Care should be taken when handling hot glassware and reaction mixtures. When working with vacuum, ensure the glassware is free of cracks or defects to prevent implosion.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential CauseSuggested Solution
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of diphenyl carbonate is often used to drive the reaction.[1] - Check Catalyst Activity: If using a catalyst like stannous oxide, ensure it is of good quality and used in the recommended amount (e.g., 0.25 to 0.50 mole percent based on the terephthalic acid).[1] - Optimize Reaction Time and Temperature: The reaction is typically conducted between 250°C and 300°C.[1][2] Insufficient temperature or time will lead to an incomplete reaction. Monitor the reaction progress by measuring the amount of phenol byproduct collected.
Equilibrium Limitation - Efficient Removal of Byproduct: The removal of phenol is critical to shift the equilibrium towards the product side.[1][2] Ensure your apparatus is set up for efficient distillation of phenol as it is formed. A nitrogen sparge can aid in this process.[2]
Product Loss During Workup - Optimize Purification: During recrystallization, using an excessive amount of solvent will result in a lower yield as more product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
Problem 2: Product Purity Issues
Potential CauseSuggested Solution
Presence of Unreacted Starting Materials - Improve Reaction Completion: Refer to the solutions for "Incomplete Reaction" in the low yield troubleshooting section. - Effective Purification: Unreacted terephthalic acid can be removed by washing a solution of the crude product with a dilute sodium bicarbonate solution.[4] Excess diphenyl carbonate can be removed by vacuum distillation.[1][2]
Formation of Colored Byproducts - Control Reaction Temperature: Avoid excessively high temperatures, which can lead to charring and the formation of colored impurities.[5] - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture and then filter to remove the charcoal and adsorbed impurities before recrystallization.[5]
Residual Catalyst - Thorough Washing: Ensure the crude product is thoroughly washed as part of the purification protocol to remove any residual catalyst.

Data Presentation

Table 1: Effect of Reactant Ratio on this compound Synthesis

Molar Ratio (Diphenyl Carbonate : Terephthalic Acid)Typical Reaction Temperature (°C)Observed Outcome
1:1250 - 300Reaction may be slow and incomplete due to equilibrium limitations.
3:1280 - 300Improved reaction rate and yield due to the excess diphenyl carbonate driving the equilibrium and acting as a solvent.[1]
6:1280 - 290High conversion is expected, but requires efficient removal of a larger excess of diphenyl carbonate during purification.[2]

Table 2: Common Solvents for Recrystallization of this compound

SolventSuitabilityComments
Xylene HighDPT is soluble in hot xylene and has low solubility upon cooling, making it an excellent choice for recrystallization.[4]
Toluene ModerateSimilar to xylene, but its lower boiling point may be advantageous in some cases.
Ethanol/Water LowDPT has limited solubility in alcohols, making this system less ideal for primary purification.
Acetone/Hexane ModerateA solvent/anti-solvent system that can be effective for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound from Terephthalic Acid and Diphenyl Carbonate

This protocol describes the synthesis of DPT via direct esterification in a solvent-free system.

Materials:

  • Terephthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Distillation apparatus (condenser, receiving flask)

  • Nitrogen inlet

  • Vacuum pump

Procedure:

  • Charge the three-necked flask with terephthalic acid, a 3 to 6 molar excess of diphenyl carbonate, and 0.25-0.50 mol% of stannous oxide catalyst relative to the terephthalic acid.[1][2]

  • Assemble the distillation apparatus and begin a slow purge of nitrogen gas through the reaction mixture.[2]

  • Heat the mixture to 280-300°C with stirring.[1][2]

  • Continuously collect the phenol byproduct in the receiving flask as it distills from the reaction mixture. The reaction is typically complete within 30 minutes to 2.5 hours.[1][2]

  • Once the theoretical amount of phenol has been collected, cool the reaction mixture slightly.

  • Apply a vacuum to the system and distill off the excess diphenyl carbonate.[1][2]

  • The remaining crude this compound can be purified by recrystallization from a suitable solvent such as xylene.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Charge Reactants (Terephthalic Acid, Diphenyl Carbonate, SnO) heating 2. Heat to 280-300°C under Nitrogen Flow reactants->heating reaction 3. Reaction & Phenol Removal (30 min - 2.5 hrs) heating->reaction vacuum_dist 4. Vacuum Distillation (Remove excess Diphenyl Carbonate) reaction->vacuum_dist Crude Product recrystallization 5. Recrystallization (from Xylene) vacuum_dist->recrystallization product 6. Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_reaction Reaction Issues cluster_equilibrium Equilibrium Issues cluster_workup Workup Issues start Low DPT Yield? check_reaction Incomplete Reaction? start->check_reaction Yes check_equilibrium Equilibrium Limitation? start->check_equilibrium Yes check_workup Product Loss During Workup? start->check_workup Yes solution_stoichiometry Verify Reactant Ratios check_reaction->solution_stoichiometry solution_catalyst Check Catalyst Activity check_reaction->solution_catalyst solution_conditions Optimize Temp & Time check_reaction->solution_conditions solution_phenol Ensure Efficient Phenol Removal check_equilibrium->solution_phenol solution_recrystallization Optimize Recrystallization Solvent Volume check_workup->solution_recrystallization

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Reducing reaction time for Diphenyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diphenyl terephthalate (B1205515) (DPT), with a focus on reducing reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Diphenyl Terephthalate (DPT)?

A1: The two main strategies for synthesizing DPT are direct esterification and transesterification.[1]

  • Direct Esterification: This method involves the reaction of terephthalic acid (TPA) with a phenol (B47542) source. A notable example is the reaction of TPA with diphenyl carbonate, which is favored for its efficiency.[1] The key challenge in this reversible reaction is the removal of byproducts, such as water or phenol, to drive the reaction to completion.[1]

  • Transesterification: This common route involves the exchange of an alcohol group from an ester with another alcohol. For DPT synthesis, a dialkyl terephthalate, such as dimethyl terephthalate (DMT), is reacted with phenyl acetate (B1210297).[1] This reaction is typically performed at temperatures above 150°C under an inert atmosphere to facilitate the formation of DPT and the alkyl acetate byproduct.[1]

Q2: My DPT synthesis reaction is proceeding very slowly. How can I reduce the reaction time?

A2: Several factors can be optimized to accelerate the reaction rate:

  • Catalyst Selection and Concentration: The choice of catalyst is critical. For the reaction of terephthalic acid with diphenyl carbonate, stannous-based catalysts are effective.[1] For transesterification reactions, acid or base catalysts are often employed.[1] Increasing the catalyst concentration can also speed up the reaction, but it may lead to side reactions.

  • Reaction Temperature: Increasing the temperature generally accelerates the reaction rate.[2] However, excessively high temperatures can lead to thermal degradation of reactants or products and the formation of unwanted byproducts. The optimal temperature must be determined experimentally. For the related synthesis of dimethyl terephthalate, 200°C was found to be an effective temperature.[2]

  • Efficient Removal of Byproducts: Both direct esterification and transesterification are reversible reactions.[1] To shift the chemical equilibrium toward the product side and increase the reaction rate, byproducts (e.g., water, methanol, or phenol) must be continuously removed from the reaction mixture as they form, often through distillation.[1][3]

Q3: What types of catalysts are effective for terephthalate synthesis, and how do they influence reaction time?

A3: Lewis acids and solid acid catalysts are highly effective. For instance, in the synthesis of terephthalate intermediates from biomass derivatives, Lewis acid catalysts like Sn-Beta and Zr-Beta have been shown to significantly influence reaction times and selectivity.[4][5] In one study, Sn-Beta achieved 28% conversion in 2 hours, while Zr-Beta required 6 hours to achieve 26% conversion, though with higher selectivity.[5] For the esterification of terephthalic acid with methanol, β-zeolite, a solid acid catalyst, has demonstrated excellent performance, achieving complete conversion.[2][6]

Q4: I am observing low yields of this compound. What are the potential causes and solutions?

A4: Low yields can stem from several issues:

  • Incomplete Reaction: As discussed in Q2, slow reaction kinetics can lead to incomplete conversion of starting materials. Consider optimizing temperature, catalyst, and byproduct removal.

  • Reversibility: Failure to effectively remove byproducts will prevent the reaction from reaching completion, resulting in a low equilibrium yield.[1]

  • Side Reactions: At elevated temperatures, undesired side reactions can consume reactants and reduce the selectivity for DPT. The main byproduct in the esterification of TPA is often the mono-ester intermediate.[2] Careful selection of reaction conditions and catalyst can minimize these.

  • Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. Ensuring the catalyst is stable under the reaction conditions is important. Some catalysts, like β-zeolite in related syntheses, show excellent recyclability.[2]

Q5: How can I monitor the progress of the synthesis reaction?

A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[3] By taking small aliquots from the reaction mixture at various time points, you can spot them on a TLC plate alongside the starting material standards. The disappearance of the reactant spots and the appearance of a new spot corresponding to the this compound product indicate the progression of the reaction.[3] For more quantitative analysis, techniques like Gas Chromatography (GC) can be used.[6]

Data on Reaction Condition Optimization

The following table summarizes optimized reaction conditions from a study on the synthesis of dimethyl terephthalate (a related dialkyl terephthalate) using a β-zeolite catalyst, illustrating the impact of various parameters on reaction time and product selectivity.

ParameterOptimized ValueResult
Temperature200°C100% TPA Conversion
Pressure1 MPa (N₂)94.1% DMT Selectivity
Reactant Ratio (m(TPA)/V(Methanol))1:30 (g/mL)
Catalyst Ratio (m(TPA)/m(catalyst))8:1
Reaction Time 8 hours
Data sourced from a study on dimethyl terephthalate synthesis.[2][6]

Experimental Protocols

Protocol 1: Direct Esterification of Terephthalic Acid with Diphenyl Carbonate

This protocol describes a general procedure for the synthesis of DPT via direct esterification.

Materials:

  • Terephthalic acid (TPA)

  • Diphenyl carbonate

  • Stannous-based catalyst (e.g., stannous octoate)

  • High-boiling point solvent (optional)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer, heating mantle, temperature controller, and a distillation setup (e.g., a Dean-Stark trap or short path distillation head).

  • Vacuum pump.

Procedure:

  • Reactor Setup: Charge the reactor with terephthalic acid, a molar excess of diphenyl carbonate, and the catalyst.

  • Inerting: Purge the reactor with nitrogen gas to remove air and moisture.

  • Reaction: Heat the mixture with continuous stirring. The temperature should be high enough to initiate the reaction and distill off the phenol byproduct as it forms.[1]

  • Byproduct Removal: Continuously remove the phenol byproduct via distillation at atmospheric pressure to drive the reaction forward.[1]

  • Monitoring: Monitor the reaction progress by measuring the amount of phenol collected or by using analytical techniques like TLC.

  • Product Isolation: Once the reaction is complete, cool the mixture. The excess diphenyl carbonate can be removed via vacuum distillation to yield the crude this compound.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or toluene).

Protocol 2: Transesterification of Dimethyl Terephthalate (DMT) with Phenyl Acetate

This protocol outlines a general method for DPT synthesis via transesterification.

Materials:

  • Dimethyl terephthalate (DMT)

  • Phenyl acetate

  • Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

  • Nitrogen gas (high purity)

Equipment:

  • Reaction vessel equipped with a stirrer, heating source, temperature probe, and a distillation column.

Procedure:

  • Reactor Setup: Add dimethyl terephthalate, phenyl acetate, and the chosen catalyst to the reaction vessel.

  • Inerting: Flush the system with nitrogen to create an inert atmosphere.[1]

  • Reaction: Heat the mixture to a temperature above 150°C with constant stirring.[1]

  • Byproduct Removal: The methyl acetate byproduct has a lower boiling point than the other components. Distill it off as it forms to shift the equilibrium towards the formation of DPT.[3]

  • Monitoring: The reaction can be monitored by the cessation of methyl acetate distillation or by TLC/GC analysis.

  • Product Isolation: After the reaction is complete, allow the mixture to cool. The crude product can be isolated by removing any remaining volatile components under reduced pressure.

  • Purification: Purify the crude DPT by methods such as recrystallization or vacuum distillation.[3]

Visual Guides

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G start Start setup Reactor Setup: Charge Reactants & Catalyst start->setup inert Inert Atmosphere: Purge with N₂ setup->inert react Heating & Stirring: Initiate Reaction inert->react byproduct Byproduct Removal: Continuous Distillation react->byproduct monitor Monitor Progress (TLC / GC) byproduct->monitor complete Reaction Complete? monitor->complete complete->react  No isolate Product Isolation: Cooling & Distillation complete->isolate  Yes purify Purification: Recrystallization isolate->purify end End purify->end

General experimental workflow for DPT synthesis.
Key Synthesis Pathways

This diagram outlines the two primary chemical routes to synthesize this compound.

G cluster_0 Direct Esterification cluster_1 Transesterification TPA Terephthalic Acid (TPA) DPT1 This compound (DPT) TPA->DPT1 DPC Diphenyl Carbonate DPC->DPT1 Phenol Phenol (Byproduct) DPT1->Phenol + DMT Dimethyl Terephthalate (DMT) DPT2 This compound (DPT) DMT->DPT2 PA Phenyl Acetate PA->DPT2 MA Methyl Acetate (Byproduct) DPT2->MA + G start Reaction rate is too slow q_temp Is temperature optimal? start->q_temp a_temp Increase temperature (monitor for side products) q_temp->a_temp No q_cat Is catalyst active & concentration correct? q_temp->q_cat Yes a_temp->q_cat a_cat Verify catalyst activity or consider alternative catalyst q_cat->a_cat No q_byprod Is byproduct removal efficient? q_cat->q_byprod Yes a_cat->q_byprod a_byprod Improve distillation: check vacuum/column efficiency q_byprod->a_byprod No end Reaction rate improved q_byprod->end Yes a_byprod->end

References

Minimizing byproduct formation in Diphenyl terephthalate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenyl Terephthalate (B1205515) Synthesis

Welcome to the technical support center for Diphenyl terephthalate (DPT) reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their common byproducts?

A1: this compound (DPT) is typically synthesized via two main routes, each with its characteristic byproducts.

  • Direct Esterification of Terephthalic Acid (TPA): This method involves reacting Terephthalic Acid with a phenol (B47542) source, often Diphenyl Carbonate. The primary byproduct that must be continuously removed to drive the reaction forward is phenol [1][2]. Incomplete reaction can also leave unreacted starting materials.

  • Transesterification of Dialkyl Terephthalates: A common starting material for this route is Dimethyl Terephthalate (DMT). This is reacted with phenyl acetate (B1210297) in the presence of a transesterification catalyst.[3][4] The main byproduct in this case is the corresponding alkyl acetate (e.g., methyl acetate), which must be removed as it forms.[3][4]

Q2: How can colored impurities in the final DPT product be minimized or removed?

A2: Colored impurities are a common issue and can often be traced to catalyst residues or thermal degradation.[1][3] Several methods can be employed to mitigate this:

  • Activated Carbon Treatment: Adding activated carbon (typically 1-5% by weight) during the initial heating phase can pre-adsorb chromatic impurities before the catalyst is introduced.[1][4] It can also be used during the purification step by stirring the crude ester in a solvent like xylene with fresh activated carbon before filtration.[3][4]

  • Proper Catalyst Selection: Using an appropriate catalyst, such as stannous oxide, can lead to a cleaner reaction with high yields of purified DPT, reducing the formation of color-inducing byproducts.[2]

  • Purification Methods: If colored impurities persist, purification techniques such as recrystallization from solvents like aromatic hydrocarbons (e.g., xylene) or flash distillation under high vacuum can effectively remove them.[3][5]

Q3: My DPT yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yield in DPT synthesis is often related to reaction equilibrium, incomplete reactions, or side reactions. Here are key factors to investigate:

  • Inefficient Byproduct Removal: The synthesis of DPT is an equilibrium-limited reaction. It is crucial to continuously remove the byproducts (phenol or alkyl acetate) as they form to shift the chemical equilibrium toward the products, in accordance with Le Chatelier's principle.[1] This is typically achieved by distillation at atmospheric pressure, often under a nitrogen sparge.[1][2]

  • Suboptimal Reaction Conditions: Temperature and catalyst concentration are critical. For the reaction of TPA with diphenyl carbonate, temperatures are typically maintained between 250°C and 300°C with a stannous oxide catalyst.[1][2]

  • Incorrect Stoichiometry: Using a stoichiometric excess of the phenylating agent (e.g., diphenyl carbonate or phenyl acetate) can help drive the reaction to completion. Molar ratios of diphenyl carbonate to terephthalic acid are reported in the range of 3:1 to 6:1.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Phenol Content in Final Product Incomplete removal of phenol byproduct during the reaction.During the heating period, ensure continuous removal of phenol at atmospheric pressure, for instance by using a nitrogen sparge.[2] After the main reaction, apply a vacuum to distill off any remaining volatile impurities.
Product is Off-Color (Yellow/Brown) Presence of thermal degradation products or catalyst residues.Add 1-5% (by weight) of activated carbon during the initial heating phase to adsorb impurities.[1][4] After the reaction, purify the crude product by dissolving it in a high-boiling aromatic hydrocarbon like xylene, filtering off the carbon, and crystallizing the DPT.[3]
Low Purity / Presence of Intermediates Incomplete reaction due to insufficient time, temperature, or catalyst activity.Ensure the reaction is conducted at the optimal temperature (e.g., 250°C - 300°C) for a sufficient duration (e.g., 30 minutes to 2.5 hours).[2] Verify the catalyst (e.g., 0.25 to 0.50 mole percent stannous oxide) is active and correctly dosed.[2]
Acidic Final Product Residual unreacted Terephthalic Acid or acidic byproducts.Purify the crude ester by washing the filter cake with water or a lower alkanol to remove ionic impurities.[5] An alkali, such as K₂CO₃, may be added in slight excess to neutralize any acidity before a final flash distillation step.[3]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of DPT from Terephthalic Acid and Diphenyl Carbonate

This protocol is based on a direct esterification method using a stannous oxide catalyst, which avoids aromatic hydrocarbon solvents.[1][2]

Materials:

  • Terephthalic Acid (TPA)

  • Diphenyl Carbonate (DPC)

  • Stannous Oxide (SnO) catalyst

  • Nitrogen gas supply

Procedure:

  • Charge the reaction flask with Terephthalic Acid, Diphenyl Carbonate (in a molar excess of 3:1 to 6:1 relative to TPA), and stannous oxide catalyst (0.25 to 0.50 mole percent based on TPA).[1][2]

  • Equip the flask for distillation and begin sparging with nitrogen gas.[2]

  • Heat the mixture to a temperature between 250°C and 300°C.[2]

  • Maintain this temperature for 1.5 to 2.5 hours. During this period, the phenol byproduct will distill off and be collected at atmospheric pressure.[2]

  • After the reaction is complete (indicated by the cessation of phenol distillation), cool the mixture slightly.

  • Apply a vacuum (e.g., 1 mm Hg) and increase the temperature to approximately 140°C to distill and remove any excess diphenyl carbonate.[2]

  • Further increase the temperature to 250°C under high vacuum (1 mm Hg) to distill and recover the pure this compound product.[2]

Protocol 2: Purification of Crude DPT via Recrystallization

This protocol describes a method for purifying crude DPT, particularly for removing colored impurities.[3][4]

Materials:

  • Crude this compound

  • Xylene (or another high-boiling aromatic hydrocarbon)

  • Activated Carbon

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Heat the crude, carbon-containing DPT ester from the reaction.

  • Under an inert gas atmosphere, stir the hot crude ester into xylene that contains fresh activated carbon.[4]

  • Maintain the temperature to ensure the DPT remains dissolved.

  • Filter the hot solution to remove all activated carbon.[3][4]

  • Cool the filtrate to allow the purified this compound to crystallize.[3]

  • Collect the crystals by filtration.

  • Wash the filter cake with a suitable solvent (e.g., a lower alkanol or water) to remove residual impurities.[5]

  • Dry the purified crystals in a vacuum oven at a temperature between 25°C and 150°C.[5]

  • For ultimate purity, the dried crystals can be subjected to flash distillation at 225°C to 260°C under a subatmospheric pressure of about 0.5 to 3 torr.[3][5]

Visualized Workflows and Pathways

DPT_Synthesis_Workflow cluster_react Reaction Stage cluster_purify Purification Stage reactants Reactants (TPA + DPC or DMT + Phenyl Acetate) catalyst Add Catalyst (e.g., SnO, Ti-ester) reactants->catalyst heating Heat to 250-300°C under N2 sparge catalyst->heating byproduct_removal Continuous Removal of Byproduct (Phenol / Alkyl Acetate) heating->byproduct_removal vac_distill Vacuum Distillation (Remove excess reactants) byproduct_removal->vac_distill Crude Product recrystallize Recrystallization (from Xylene with Activated Carbon) vac_distill->recrystallize filtration Filtration & Washing recrystallize->filtration drying Vacuum Drying filtration->drying product Pure this compound drying->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway cluster_reaction Reaction Vessel (250-300°C) TPA Terephthalic Acid intermediate Reaction Intermediate TPA->intermediate + 2 DPC (Catalyst: SnO) DPC Diphenyl Carbonate DPT This compound intermediate->DPT Phenol Phenol (Byproduct) intermediate->Phenol 2 Phenol (Removed by Distillation) Troubleshooting_Tree start Problem with DPT Synthesis issue_yield Is the yield low? start->issue_yield issue_purity Is the product impure/colored? start->issue_purity cause_byproduct Check byproduct removal system. (Distillation / N2 sparge efficient?) issue_yield->cause_byproduct Yes cause_carbon Was activated carbon used during reaction/purification? issue_purity->cause_carbon Yes cause_conditions Verify reaction conditions. (Temp: 250-300°C? Time sufficient?) cause_byproduct->cause_conditions cause_ratio Check reactant molar ratio. (Is DPC/Phenyl Acetate in excess?) cause_conditions->cause_ratio solution_yield Optimize byproduct removal and reaction parameters. cause_ratio->solution_yield cause_purification Review purification method. (Recrystallization / Vacuum Distillation needed?) cause_carbon->cause_purification solution_purity Implement activated carbon treatment and/or enhance purification steps. cause_purification->solution_purity

References

Technical Support Center: Process Improvements for Industrial Production of Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the industrial production of Diphenyl terephthalate (B1205515) (DPT).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of Diphenyl terephthalate?

A1: The three main industrial synthesis routes for this compound are:

  • Direct esterification of terephthalic acid (TPA) with phenol (B47542): This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.

  • Reaction of terephthalic acid (TPA) with diphenyl carbonate: This method is noted for its high yield (85–90%) and shorter reaction times compared to other methods.[1]

  • Transesterification of dimethyl terephthalate (DMT) with phenyl acetate (B1210297): This process involves the exchange of the methyl group of the ester with a phenyl group, often catalyzed by metal acetates or titanic acid esters.

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: A common and effective method for monitoring the reaction progress is through Thin-Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting material standards, you can visually track the consumption of the reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to this compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2][3]

Q3: What are the most effective purification methods for crude this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common and effective methods include:

  • Washing and Extraction: The crude product is often washed with a basic solution, like sodium bicarbonate, to neutralize any acid catalyst and remove unreacted terephthalic acid or monoesters. This is followed by washing with water to remove any remaining salts.[3]

  • Recrystallization: This is a highly effective method for purifying solid DPT. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Vacuum Distillation: For removing non-volatile or very high-boiling impurities and to achieve very high purity, vacuum distillation is employed. This technique separates compounds based on their boiling points at reduced pressure.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting & Optimization
Incomplete Reaction Verify reaction completion using TLC or HPLC. If starting material is still present, consider extending the reaction time or increasing the reaction temperature within the optimal range for the specific method.
Presence of Water Water can hydrolyze the ester product back to the carboxylic acid, reducing the yield, particularly in direct esterification. Use anhydrous reactants and solvents, and ensure glassware is thoroughly dried.[3]
Sub-optimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may occur, leading to by-product formation and discoloration. The optimal temperature depends on the synthesis route and catalyst used.[3]
Catalyst Inactivity or Insufficient Amount Ensure the catalyst is active and used in the appropriate concentration. For instance, in the reaction of TPA with diphenyl carbonate, stannous oxide is an effective catalyst. For transesterification, ensure the titanic acid ester catalyst is of good quality.
Inefficient By-product Removal In reversible reactions like esterification and transesterification, the removal of by-products (e.g., water, phenol, methanol) is crucial to drive the equilibrium towards the product. Ensure efficient distillation or other removal methods are in place.
Problem 2: Product Discoloration (Off-white, Yellow, or Gray)
Potential Cause Troubleshooting & Optimization
Side Reactions at High Temperatures Charring or decomposition can occur at excessively high temperatures, leading to colored impurities. Ensure the reaction temperature is carefully controlled.
Residual Catalyst Some catalysts, particularly antimony-based compounds used in polyester (B1180765) synthesis, can cause gray discoloration upon heating.[4] While not a primary catalyst for DPT, residual catalysts from starting materials (like recycled DMT) could be a source. Thoroughly wash the crude product as described in the purification protocol.
Oxidation For sensitive applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reactants or products.
Impurities in Starting Materials If the starting materials are of low purity, consider purification steps before synthesis. For example, terephthalic acid can be purified by recrystallization.
Polyamide Contaminants In processes using recycled materials, polyamide contaminants can lead to yellow discoloration during reprocessing.[4]
Problem 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting & Optimization
Unreacted Starting Materials If TLC or other analytical methods indicate the presence of starting materials, the reaction may not have gone to completion. See "Incomplete Reaction" under Problem 1. Purification via recrystallization or column chromatography can remove unreacted starting materials.
Formation of Monoesters The formation of monophenyl terephthalate is a common by-product if the esterification is incomplete. This can be removed by washing the organic phase with a basic solution (e.g., sodium bicarbonate), which will deprotonate the carboxylic acid group of the monoester, making it water-soluble.[3]
Residual Catalyst Acid or metal catalysts can contaminate the final product. Thoroughly wash the crude product as described in the purification protocol. For example, washing with a sodium bicarbonate solution will neutralize and remove an acid catalyst.[3]

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

Synthesis RouteStarting MaterialsCatalystTemperature (°C)Reaction Time (hours)Yield (%)PurityKey AdvantagesKey Disadvantages
Direct Esterification Terephthalic Acid, PhenolStrong Acid (e.g., H₂SO₄)RefluxSeveralModerateHigh (after purification)Inexpensive starting materials.Equilibrium limited; requires water removal.
Reaction with Diphenyl Carbonate Terephthalic Acid, Diphenyl CarbonateStannous Oxide (SnO)250 - 3000.5 - 2.585 - 90[1]HighHigh yield, short reaction time.[1]Diphenyl carbonate is more expensive than phenol.
Transesterification Dimethyl Terephthalate, Phenyl AcetateTitanic Acid Ester>1508 - 12[1]HighHighEasier purification of DMT compared to TPA.[5]Longer reaction times.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Terephthalic Acid and Diphenyl Carbonate

This protocol is adapted from a patented industrial process.

Materials:

  • Terephthalic Acid (TPA)

  • Diphenyl Carbonate

  • Stannous Oxide (SnO)

  • Nitrogen gas

Equipment:

  • 1-liter stainless steel kettle equipped with a nitrogen inlet, a mechanical stirrer, and a distillation column.

Procedure:

  • Charge the stainless steel kettle with diphenyl carbonate, terephthalic acid, and stannous oxide (0.25 to 0.50 mole percent based on the terephthalic acid). A molar ratio of diphenyl carbonate to terephthalic acid of 3:1 to 6:1 can be used.

  • Begin stirring and sparge the mixture with nitrogen.

  • Heat the mixture to a temperature between 250°C and 300°C.

  • Maintain this temperature for a period of 30 minutes to 2.5 hours. During this time, the phenol formed in the reaction will be removed by distillation at atmospheric pressure.

  • After the reaction period, cool the mixture slightly and apply a vacuum to remove any excess diphenyl carbonate by vacuum distillation.

  • The final product, this compound, can then be recovered in a purified state.

Protocol 2: Synthesis of this compound via Transesterification of Dimethyl Terephthalate with Phenyl Acetate

This protocol is based on a patented method for producing pure, colorless this compound.

Materials:

  • Dimethyl Terephthalate (DMT)

  • Phenyl Acetate

  • Activated Carbon

  • Titanic acid ester catalyst (e.g., tetrabutyl titanate)

  • Xylene

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Reaction vessel with heating, stirring, and distillation capabilities.

  • Filtration apparatus.

  • Crystallization vessel.

Procedure:

  • In a reaction vessel under an inert atmosphere, heat a mixture of dimethyl terephthalate and at least an equivalent amount of phenyl acetate in the presence of 1 to 5 percent by weight of activated carbon to a temperature above 150°C.

  • Add 0.1 to 5.0 percent by weight of a titanic acid ester catalyst to the heated mixture.

  • Continuously remove the alkyl acetate (methyl acetate) formed during the reaction by distillation.

  • Once the cleavage of alkyl acetate has terminated, introduce the hot, carbon-containing crude ester into xylene under an inert gas.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to crystallize the this compound.

  • Collect the pure, colorless crystals by filtration.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (TPA/DMT + Phenol/Diphenyl Carbonate/Phenyl Acetate) catalyst Catalyst Addition (e.g., SnO, Titanic Acid Ester) start->catalyst reaction Reaction (Direct Esterification / Transesterification) byproduct_removal By-product Removal (Distillation) reaction->byproduct_removal Drives Equilibrium catalyst->reaction crude_product Crude this compound byproduct_removal->crude_product washing Washing & Neutralization crude_product->washing distillation Vacuum Distillation washing->distillation crystallization Recrystallization distillation->crystallization final_product Pure this compound crystallization->final_product analytical_methods Analytical Methods (TLC, HPLC, GC) final_product->analytical_methods

Caption: Workflow for this compound Synthesis and Purification.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reactants Verify Reactant & Catalyst Quality start->check_reactants check_byproduct_removal Assess By-product Removal Efficiency start->check_byproduct_removal incomplete Incomplete Reaction check_completion->incomplete suboptimal_conditions Sub-optimal Conditions check_conditions->suboptimal_conditions poor_quality Poor Quality Reactants/Catalyst check_reactants->poor_quality inefficient_removal Inefficient Removal check_byproduct_removal->inefficient_removal solution1 Increase Reaction Time/Temp incomplete->solution1 Yes solution2 Optimize Temperature/Time suboptimal_conditions->solution2 Yes solution3 Use Pure/Anhydrous Reactants & Active Catalyst poor_quality->solution3 Yes solution4 Improve Distillation/Removal Method inefficient_removal->solution4 Yes

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Validation & Comparative

A Comparative Guide: Diphenyl Terephthalate vs. Dimethyl Terephthalate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyesters, a cornerstone of polymer chemistry, predominantly utilizes two key monomers derived from terephthalic acid: diphenyl terephthalate (B1205515) (DPT) and dimethyl terephthalate (DMT). While the DMT route has been historically dominant for producing polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT), the use of DPT presents an alternative pathway with distinct characteristics. This guide provides an objective, data-supported comparison of these two monomers in polyester (B1180765) synthesis, focusing on reaction mechanisms, experimental protocols, and the properties of the resulting polymers.

Executive Summary

Polyester synthesis from both DPT and DMT proceeds via a two-stage melt polycondensation process: an initial transesterification reaction followed by polycondensation to build high molecular weight polymer chains. The primary distinction lies in the monomer's reactivity and the byproduct generated. The DPT route produces phenol (B47542) as a byproduct, while the DMT route yields methanol (B129727). This fundamental difference influences reaction conditions, catalyst selection, and the overall process efficiency. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons for researchers selecting monomers for specific applications.

Chemical Pathways and Logical Relationships

The synthesis of polyesters from DPT and DMT follows a similar logical progression, starting from the raw materials to the final polymer. The key difference is the initial transesterification step and the nature of the volatile byproduct that is removed to drive the reaction toward completion.

Polyester_Synthesis_Comparison Logical Flow of Polyester Synthesis: DPT vs. DMT cluster_DPT Diphenyl Terephthalate (DPT) Route cluster_DMT Dimethyl Terephthalate (DMT) Route DPT This compound Transesterification_DPT Transesterification DPT->Transesterification_DPT Diol_DPT Diol (e.g., Ethylene (B1197577) Glycol) Diol_DPT->Transesterification_DPT Phenol Phenol (Byproduct) Transesterification_DPT->Phenol Oligomer_DPT Bis(hydroxyalkyl) terephthalate Oligomer Transesterification_DPT->Oligomer_DPT Polycondensation_DPT Polycondensation Oligomer_DPT->Polycondensation_DPT Polyester_DPT Polyester Polycondensation_DPT->Polyester_DPT DMT Dimethyl Terephthalate Transesterification_DMT Transesterification DMT->Transesterification_DMT Diol_DMT Diol (e.g., Ethylene Glycol) Diol_DMT->Transesterification_DMT Methanol Methanol (Byproduct) Transesterification_DMT->Methanol Oligomer_DMT Bis(hydroxyalkyl) terephthalate Oligomer Transesterification_DMT->Oligomer_DMT Polycondensation_DMT Polycondensation Oligomer_DMT->Polycondensation_DMT Polyester_DMT Polyester Polycondensation_DMT->Polyester_DMT

Caption: Comparative logical flow of polyester synthesis.

Quantitative Data Comparison

The following tables summarize the key physical properties of the monomers and byproducts, and typical reaction parameters for polyester synthesis. It is important to note that direct side-by-side comparative experimental data is scarce in publicly available literature. The values presented are representative figures collated from various sources.

Table 1: Physical Properties of Monomers and Byproducts

PropertyThis compound (DPT)Dimethyl Terephthalate (DMT)Phenol (Byproduct)Methanol (Byproduct)
Molar Mass ( g/mol ) 318.31194.1994.1132.04
Melting Point (°C) 199-201140-14240.5-97.6
Boiling Point (°C) 409288181.764.7

Table 2: Comparison of Typical Polyester Synthesis Parameters

ParameterThis compound (DPT) RouteDimethyl Terephthalate (DMT) Route
Transesterification Temperature 200 - 230 °C150 - 220 °C[1]
Polycondensation Temperature 240 - 280 °C260 - 290 °C[1]
Catalysts Titanates, Zinc Acetate (B1210297), Antimony Trioxide, Organic Bases[2]Zinc Acetate, Manganese Acetate, Antimony Trioxide, Titanates[3]
Byproduct Removal High boiling point of phenol requires efficient vacuumLower boiling point of methanol allows for easier removal
Reaction Time Potentially faster due to better leaving group (phenoxide)Generally well-established and optimized
Polymer Molecular Weight High molecular weight achievableHigh molecular weight achievable[4]
Polymer Properties Dependent on purity and process controlWell-characterized and predictable

Experimental Protocols

The following are generalized experimental protocols for the laboratory-scale synthesis of polyethylene terephthalate (PET).

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Polyester Synthesis Start Start Reactor_Setup Reactor Setup and Inert Atmosphere Purge Start->Reactor_Setup Charge_Reactants Charge Terephthalate Ester and Diol Reactor_Setup->Charge_Reactants Add_Catalyst Add Transesterification Catalyst Charge_Reactants->Add_Catalyst Heat_Transesterification Heat for Transesterification & Collect Byproduct Add_Catalyst->Heat_Transesterification Add_Poly_Catalyst Add Polycondensation Catalyst/Stabilizer Heat_Transesterification->Add_Poly_Catalyst Heat_Polycondensation Heat under Vacuum for Polycondensation Add_Poly_Catalyst->Heat_Polycondensation Monitor_Viscosity Monitor Melt Viscosity Heat_Polycondensation->Monitor_Viscosity Cool_Extrude Cool and Extrude Polymer Monitor_Viscosity->Cool_Extrude Characterization Polymer Characterization (e.g., NMR, DSC, GPC) Cool_Extrude->Characterization End End Characterization->End

Caption: A typical experimental workflow for polyester synthesis.

Protocol 1: Synthesis of PET from this compound (DPT)

Objective: To synthesize polyethylene terephthalate (PET) from this compound (DPT) and ethylene glycol (EG).

Materials:

  • This compound (DPT)

  • Ethylene glycol (EG)

  • Tetrabutyl titanate (catalyst)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.

  • Charging Reactants: Charge the reactor with DPT and EG in a molar ratio of approximately 1:2.2.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to remove oxygen.

  • Catalyst Addition: Add tetrabutyl titanate (approximately 0.05-0.1% by weight of DPT).

  • Transesterification: Gradually heat the mixture to 200-230°C under a slow stream of nitrogen. Phenol will begin to distill. Continue the reaction until the theoretical amount of phenol has been collected.

  • Polycondensation: Gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 mmHg. Excess ethylene glycol will distill off.

  • Monitoring and Completion: Monitor the reaction by the increase in the viscosity of the melt (observed via the torque on the stirrer). Continue the reaction until the desired viscosity is achieved.

  • Product Isolation: Break the vacuum with nitrogen and extrude the molten polymer into a water bath to cool. The solidified polymer can then be pelletized.

Protocol 2: Synthesis of PET from Dimethyl Terephthalate (DMT)

Objective: To synthesize polyethylene terephthalate (PET) from dimethyl terephthalate (DMT) and ethylene glycol (EG).

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble the reactor as described in Protocol 1.

  • Charging Reactants: Charge the reactor with DMT and EG in a molar ratio of approximately 1:2.2.[1]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas.

  • Catalyst Addition: Add zinc acetate (approximately 0.05-0.1% by weight of DMT).[3]

  • Transesterification: Gradually heat the mixture from 150°C to 220°C.[1] Methanol will distill off. Continue until the theoretical amount of methanol is collected.

  • Polycondensation Catalyst Addition: Add antimony trioxide (approximately 0.03-0.05% by weight of DMT).

  • Polycondensation: Increase the temperature to 270-290°C and gradually apply a vacuum to less than 1 mmHg.[1] Excess ethylene glycol will be removed.

  • Monitoring and Completion: Monitor the melt viscosity until the desired molecular weight is reached.

  • Product Isolation: Cool the reactor under nitrogen and extrude the polymer.

Comparative Performance Analysis

Reaction Kinetics

The rate of the initial transesterification reaction is a key point of differentiation. The phenoxide ion is a better leaving group than the methoxide (B1231860) ion due to the electron-withdrawing nature of the phenyl ring, which can stabilize the negative charge. This suggests that the transesterification of DPT may proceed at a faster rate than that of DMT under similar conditions. However, the higher boiling point of the phenol byproduct (181.7°C) compared to methanol (64.7°C) necessitates higher temperatures or a more efficient vacuum for its removal to drive the equilibrium forward.[5]

Catalyst Efficiency

A range of catalysts, including titanates, acetates of zinc and manganese, and antimony compounds, are effective for both processes.[2][3] Some literature suggests that base catalysts may be particularly effective for the transesterification of DPT.[2] The choice of catalyst can significantly impact reaction times, polymer color, and the formation of side products. For the DMT route, a two-catalyst system is common, with one catalyst for transesterification and another for polycondensation.[3]

Polymer Properties

The final properties of the polyester, such as molecular weight, thermal stability (glass transition temperature, Tg, and melting temperature, Tm), and mechanical strength, are highly dependent on the purity of the monomers and the precise control of the polymerization process. Assuming complete removal of byproducts and residual monomers, polyesters synthesized from either DPT or DMT should exhibit similar intrinsic properties. However, incomplete removal of phenol from the DPT route could act as a chain terminator, potentially limiting the final molecular weight and affecting the polymer's properties.

Conclusion

Both this compound and dimethyl terephthalate are viable monomers for the synthesis of high-quality polyesters. The DMT route is a well-established and highly optimized industrial process with the advantage of a low-boiling-point byproduct, methanol, which is easily removed. The DPT route, while less common, offers the potential for faster transesterification kinetics due to the better leaving group ability of the phenoxide ion. However, the higher boiling point of the phenol byproduct presents a process challenge that must be managed to achieve high molecular weight polymers.

For researchers, the choice between DPT and DMT will depend on the specific research goals. DPT may be advantageous for investigating novel catalytic systems or for synthesizing specialty polyesters where the reaction conditions can be precisely controlled. DMT remains the monomer of choice for established protocols and applications where reproducibility and scalability based on extensive literature are paramount. Further direct comparative studies under identical conditions are needed to fully elucidate the quantitative differences in performance between these two important polyester precursors.

References

Diphenyl Terephthalate: A High-Performance Building Block for High-Tg Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Polymer Chemistry and Materials Science

In the pursuit of advanced polymers with superior thermal properties, the choice of monomer plays a pivotal role. Diphenyl terephthalate (B1205515) (DPT) emerges as a compelling candidate for the synthesis of high-performance polymers with elevated glass transition temperatures (Tg). This guide provides an objective comparison of DPT's performance against common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their material selection and development endeavors.

Performance Comparison: Diphenyl Terephthalate vs. Alternatives

The incorporation of aromatic moieties into the polymer backbone is a well-established strategy for increasing the glass transition temperature. DPT, an aromatic diester, offers a rigid structure that significantly enhances the thermal stability of polyesters and polycarbonates. Its performance is best evaluated in comparison to other commonly used monomers, such as Dimethyl Terephthalate (DMT), and emerging bio-based alternatives like Isosorbide (B1672297) and 2,5-Furandicarboxylic Acid (FDCA).

Key Performance Indicators:

The following tables summarize the key performance indicators of polymers synthesized using DPT and its alternatives. It is important to note that the properties can vary depending on the specific diol used in the polymerization and the synthesis conditions.

Table 1: Comparison of Glass Transition Temperature (Tg) in Polyesters

Terephthalate SourceDiol Co-monomerPolymerGlass Transition Temperature (Tg) (°C)
This compound (DPT) Bisphenol APoly(bisphenol A terephthalate)>170[1]
Dimethyl Terephthalate (DMT)Ethylene GlycolPoly(ethylene terephthalate) (PET)~75[2]
Dimethyl Terephthalate (DMT)1,4-ButanediolPoly(butylene terephthalate) (PBT)~42[3]
Isosorbide (co-monomer)Terephthalic Acid & various diolsIsosorbide-based Copolyesters>90[4][5]
2,5-Furandicarboxylic Acid (FDCA)Ethylene GlycolPoly(ethylene furanoate) (PEF)~85-90

Table 2: Comparison of Mechanical and Thermal Properties

PolymerMonomersTensile Modulus (GPa)Tensile Strength (MPa)Thermal Decomposition Temp. (TGA, 5% weight loss) (°C)
Poly(bisphenol A terephthalate) DPT, Bisphenol AHigh (Expected due to aromaticity)High (Expected)>450 (Typical for Polyarylates)
Poly(ethylene terephthalate) (PET)DMT, Ethylene Glycol2.0 - 4.148 - 72~350-400
Poly(butylene terephthalate) (PBT)DMT, 1,4-Butanediol2.3 - 2.850 - 60~350-400
Isosorbide Copolyester (example)Isosorbide, Terephthalic Acid, CHDM>1.85[4][5]High>350

Experimental Protocols

To facilitate the validation of this compound in your research, a detailed experimental protocol for the synthesis of a high-Tg polymer, Poly(bisphenol A terephthalate), via melt polycondensation is provided below.

Synthesis of Poly(bisphenol A terephthalate) via Melt Polycondensation

Materials:

  • This compound (DPT)

  • Bisphenol A (BPA)

  • Catalyst: Zinc Acetate (Zn(OAc)₂), Antimony Trioxide (Sb₂O₃) or similar transesterification catalyst

  • High-purity nitrogen or argon gas

  • High-vacuum source (<1 mmHg)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Collection flask for byproducts.

Procedure:

  • Charging the Reactor: The reactor is charged with equimolar amounts of this compound and Bisphenol A. A catalytic amount of Zinc Acetate (e.g., 50-200 ppm) is added.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. A slow, continuous nitrogen flow is maintained during the initial heating phase.

  • Transesterification (First Stage): The reaction mixture is heated to 180-220°C under a nitrogen atmosphere with continuous stirring. During this stage, phenol (B47542) is produced as a byproduct of the transesterification reaction and is distilled off. This stage is typically continued for 1-2 hours, or until the majority of the phenol has been removed.

  • Polycondensation (Second Stage): A second catalyst, such as Antimony Trioxide (e.g., 200-400 ppm), is added to the reactor. The temperature is gradually increased to 250-280°C, and the pressure is slowly reduced to below 1 mmHg.

  • High Vacuum: The polycondensation reaction is continued under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage as the molecular weight builds up. The removal of the remaining phenol byproduct drives the equilibrium towards the formation of a high molecular weight polymer.

  • Polymer Recovery: After the desired reaction time, the vacuum is broken with nitrogen gas, and the molten polymer is extruded from the reactor. The polymer is then cooled and can be pelletized for further characterization.

Characterization:

  • Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min.[4]

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere with a heating rate of 10°C/min.

  • Mechanical Properties: Tensile testing of injection-molded or compression-molded specimens according to ASTM D638 standards.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent like chloroform.

Visualizing Workflows and Relationships

To provide a clearer understanding of the synthesis process and the position of this compound among other monomers, the following diagrams are provided.

SynthesisWorkflow cluster_reactants Reactants cluster_process Melt Polycondensation cluster_product Product DPT This compound Transesterification Transesterification (180-220°C, N2) - Phenol DPT->Transesterification BPA Bisphenol A BPA->Transesterification Catalyst1 Catalyst 1 (e.g., Zinc Acetate) Catalyst1->Transesterification Add_Catalyst2 Add Catalyst 2 (e.g., Sb2O3) Transesterification->Add_Catalyst2 Polycondensation Polycondensation (250-280°C, Vacuum) - Phenol Add_Catalyst2->Polycondensation Polymer High-Tg Polyester (Poly(bisphenol A terephthalate)) Polycondensation->Polymer

Caption: Experimental workflow for the synthesis of Poly(bisphenol A terephthalate).

MonomerRelationships DPT This compound (High Tg, High Reactivity) HighTgPolymers High-Tg Aromatic Polyesters DPT->HighTgPolymers Excellent Performance DMT Dimethyl Terephthalate (Commodity, Lower Reactivity) DMT->HighTgPolymers Standard Route Isosorbide Isosorbide (Bio-based, High Tg) Isosorbide->HighTgPolymers Sustainable Alternative FDCA 2,5-Furandicarboxylic Acid (Bio-based, High Tg) FDCA->HighTgPolymers Sustainable Alternative

Caption: Logical relationship of DPT and its alternatives for high-Tg polymers.

References

A Comparative Analysis of Catalysts for Diphenyl Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of catalytic systems for the synthesis of Diphenyl terephthalate (B1205515) (DPT), a key intermediate in the production of high-performance polymers and specialty chemicals. This analysis focuses on catalyst performance, offering supporting experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Introduction

Diphenyl terephthalate is primarily synthesized through two main routes: the direct esterification of terephthalic acid with phenol (B47542) or the transesterification of a terephthalate ester (like dimethyl terephthalate) with phenol. The choice of catalyst is critical in both pathways, significantly influencing reaction kinetics, yield, selectivity, and overall process efficiency. This guide will delve into a comparative analysis of catalysts for the synthesis of DPT, with a focus on the reaction of terephthalic acid and diphenyl carbonate.

Catalytic Performance Comparison

While a broad range of catalysts are employed for esterification and transesterification reactions, specific comparative data for this compound synthesis is limited in publicly available literature. However, stannous oxide (SnO) has been identified as an effective catalyst for the synthesis of DPT from terephthalic acid and diphenyl carbonate.

To provide a comparative context, the performance of other catalyst systems in the closely related synthesis of Dimethyl Terephthalate (DMT) from terephthalic acid and methanol (B129727) is also presented. This data can offer insights into potential candidates for DPT synthesis.

Table 1: Performance of Stannous Oxide in this compound Synthesis

CatalystReactantsTemperature (°C)Reaction TimeYieldReference
Stannous Oxide (SnO)Terephthalic Acid, Diphenyl Carbonate250 - 3000.5 - 2.5 hours85 - 90%[1]

Table 2: Comparative Performance of Catalysts in Dimethyl Terephthalate Synthesis

CatalystReactantsTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity (%)Reference
β-ZeoliteTerephthalic Acid, Methanol2001810094.1[2]
ZSM-5-25Terephthalic Acid, Methanol2000.54~100~60[2]
ZSM-5-50Terephthalic Acid, Methanol2000.54~100~65[2]
ZSM-5-100Terephthalic Acid, Methanol2000.54~100~55[2]
MORTerephthalic Acid, Methanol2000.54~90~50[2]
ZSM-35Terephthalic Acid, Methanol2000.54~80~45[2]

Experimental Protocols

Synthesis of this compound using Stannous Oxide Catalyst

This protocol is based on the process described in the patent literature for the synthesis of DPT from terephthalic acid and diphenyl carbonate.[3]

Materials:

  • Terephthalic Acid

  • Diphenyl Carbonate

  • Stannous Oxide (SnO)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

  • Charge the reaction vessel with terephthalic acid, diphenyl carbonate (in a molar ratio of approximately 1:3 to 1:6), and stannous oxide (0.25 to 0.50 mole percent based on the terephthalic acid).[3]

  • Purge the system with nitrogen to establish an inert atmosphere.

  • Heat the mixture to a temperature between 250°C and 300°C with continuous stirring.[3]

  • During the heating period, phenol is formed as a byproduct and is removed by distillation at atmospheric pressure.

  • Maintain the reaction for a period of 30 minutes to 2.5 hours, depending on the reaction temperature.[3]

  • After the reaction is complete, apply a vacuum to remove any excess diphenyl carbonate.

  • The resulting this compound can be recovered and purified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products & Byproducts TA Terephthalic Acid Reaction Esterification Reaction (250-300°C) TA->Reaction DPC Diphenyl Carbonate DPC->Reaction SnO Stannous Oxide (SnO) SnO->Reaction DPT This compound Reaction->DPT Phenol Phenol (byproduct) Reaction->Phenol

Caption: General workflow for the synthesis of this compound.

G cluster_performance Key Performance Indicators Catalyst Catalyst Performance Metrics Yield Yield (Target: High) Catalyst->Yield Selectivity Selectivity (Target: High) Catalyst->Selectivity Reaction_Time Reaction Time (Target: Low) Catalyst->Reaction_Time Temperature Temperature (Target: Low) Catalyst->Temperature

Caption: Logical relationship of catalyst performance indicators.

Discussion and Future Outlook

The synthesis of this compound using stannous oxide as a catalyst presents a viable and high-yielding method.[1] However, the field could benefit from a more extensive comparative analysis involving other potential catalysts.

Based on the data from dimethyl terephthalate synthesis, solid acid catalysts like β-zeolite show excellent performance in terms of conversion and selectivity, albeit for a different alcohol.[2] Their heterogeneous nature offers advantages in terms of catalyst separation and reusability, which could be beneficial for DPT synthesis.

Other metal oxides, such as titanium dioxide (TiO2) and zinc oxide (ZnO) , are known to be effective transesterification catalysts. Their potential application in the synthesis of DPT, either from terephthalic acid and diphenyl carbonate or via transesterification of DMT with phenol, warrants further investigation.

Future research should focus on screening a wider array of catalysts for this compound synthesis and providing direct comparative data on their performance. This would enable a more comprehensive understanding of the structure-activity relationships and facilitate the development of more efficient and sustainable processes for the production of this important chemical intermediate.

References

Performance Showdown: Diphenyl Terephthalate-Based Liquid Crystals vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science, the quest for superior liquid crystals (LCs) is a continuous endeavor, driven by the demand for advanced display technologies and photonic applications. This guide provides a comprehensive performance comparison of diphenyl terephthalate-based liquid crystals against two prominent alternatives: cyanobiphenyls and phenyl tolanes. The selection of a liquid crystal for a specific application hinges on a delicate balance of its electro-optical and physical properties. This report synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Key Performance Indicators: A Comparative Analysis

The suitability of a liquid crystal for various applications is determined by a range of quantitative metrics. These include the temperature range over which the material exhibits its liquid crystalline properties (nematic range), its ability to modulate light (birefringence), its response to an electric field (dielectric anisotropy), its switching speed (viscosity and response time), and its clearing point. The following tables summarize these key performance indicators for diphenyl terephthalate (B1205515) derivatives, the widely-studied 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) as a cyanobiphenyl benchmark, and various phenyl tolane compounds known for their high performance.

Table 1: Nematic Range and Clearing Point

Liquid Crystal TypeCompound/MixtureNematic Range (°C)Clearing Point (°C)
This compound Derivative Bis[(4-(5-alkyl-1,3-dioxan-2-yl)phenyl] terephthalate (alkyl = butyl to dodecyl)Nematic phase observedNot specified
Cyanobiphenyl 4-cyano-4'-pentylbiphenyl (5CB)22.5 - 35.0[1]35.0[1]
Phenyl Tolane Fluorinated Phenyl-Tolane Mixture (NJU-LDn-4)Not specifiedNot specified
Terphenyl 2′,3′-difluoro-4,4″-dipentyl-p-terphenyl (MCT5)Nematic phase observedNot specified

Table 2: Optical and Electrical Properties (at room temperature)

Liquid Crystal TypeCompound/MixtureBirefringence (Δn) at ~589 nmDielectric Anisotropy (Δε)
This compound Derivative Data not availableData not availableData not available
Cyanobiphenyl 4-cyano-4'-pentylbiphenyl (5CB)~0.211 - 0.22[2][3]+11 to +12
Phenyl Tolane Fluorinated Phenyl-Tolane Compounds~0.32 - 0.37[4]+3.1 to +20.6[4]
Phenyl Tolane Phenyl-tolane with difluoro substitutions~0.35[2][5]~ -8[2][5]
Terphenyl 2′,3′-difluoro-4,4″-dipentyl-p-terphenyl (MCT5)PositiveNegative

Table 3: Viscosity and Response Time (at room temperature)

Liquid Crystal TypeCompound/MixtureRotational Viscosity (γ₁) (mPa·s)Response Time (ms)
This compound Derivative Data not availableData not availableData not available
Cyanobiphenyl 4-cyano-4'-pentylbiphenyl (5CB)~25 - 42[6][7]~10 - 100 (cell dependent)
Phenyl Tolane Fluorinated Phenyl-Tolane Compounds63.7 - 130.7[4][8]Sub-millisecond to ~10 (mixture and condition dependent)[9]
Terphenyl Fluorinated TerphenylsLow viscosity notedFast response times implied

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of liquid crystal properties. Below are summaries of standard experimental protocols for the key performance indicators.

Measurement of Nematic Range and Clearing Point

The nematic range is determined by observing the phase transitions of the liquid crystal material as a function of temperature.

Methodology:

  • A small sample of the liquid crystal is placed between two glass slides.

  • The sample is then placed on a hot stage of a polarizing optical microscope.

  • The temperature is gradually increased while observing the sample through crossed polarizers.

  • The temperature at which the crystalline solid melts into the cloudy, birefringent nematic phase is recorded as the melting point.

  • The temperature is further increased until the material becomes a clear, isotropic liquid. This transition temperature is the clearing point (T_c). The nematic range is the temperature interval between the melting point and the clearing point.

Experimental_Workflow_Phase_Transition cluster_setup Sample Preparation cluster_measurement Measurement cluster_data Data Recording Sample LC Sample Slides Glass Slides Sample->Slides Place between HotStage Hot Stage with Polarizing Microscope Slides->HotStage Mount on Heating Gradual Heating HotStage->Heating Observation Observe Texture Heating->Observation MeltingPoint Record Melting Point (Solid to Nematic) Observation->MeltingPoint ClearingPoint Record Clearing Point (Nematic to Isotropic) Observation->ClearingPoint

Phase transition temperature measurement workflow.

Measurement of Birefringence (Optical Anisotropy)

Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.

Methodology:

  • An Abbé refractometer is commonly used for this measurement.

  • A thin film of the liquid crystal is placed between the prisms of the refractometer. The prism surfaces are treated to induce a specific, uniform alignment of the liquid crystal director (e.g., planar alignment).

  • A monochromatic light source is used to illuminate the sample.

  • By rotating a polarizing filter, the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director are measured.

  • The birefringence is calculated as Δn = nₑ - nₒ.

Birefringence_Measurement cluster_measurements Measurements LC_Sample Liquid Crystal Sample Abbe_Refractometer Abbé Refractometer with Treated Prisms LC_Sample->Abbe_Refractometer Place in Polarizer Polarizing Filter Abbe_Refractometer->Polarizer Monochromatic_Light Monochromatic Light Source Monochromatic_Light->Abbe_Refractometer Illuminate Detector Detector Polarizer->Detector Measure_ne Measure n_e (parallel polarization) Detector->Measure_ne Measure_no Measure n_o (perpendicular polarization) Detector->Measure_no Calculate_dn Calculate Δn = n_e - n_o Measure_ne->Calculate_dn Measure_no->Calculate_dn

Birefringence measurement workflow.

Measurement of Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference in dielectric permittivity when the electric field is applied parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are used: one inducing planar alignment and the other homeotropic alignment.

  • The cells are filled with the liquid crystal material.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivities ε∥ (from the homeotropic cell) and ε⊥ (from the planar cell) are calculated from the capacitance measurements, cell dimensions, and the permittivity of free space.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Dielectric_Anisotropy_Measurement cluster_cells Cell Preparation cluster_calculations Calculations LC_Sample Liquid Crystal Sample Planar_Cell Planar Alignment Cell LC_Sample->Planar_Cell Fill Homeotropic_Cell Homeotropic Alignment Cell LC_Sample->Homeotropic_Cell Fill LCR_Meter LCR Meter Planar_Cell->LCR_Meter Measure Capacitance (C_perp) Homeotropic_Cell->LCR_Meter Measure Capacitance (C_para) Calc_e_perp Calculate ε_perp LCR_Meter->Calc_e_perp Calc_e_para Calculate ε_para LCR_Meter->Calc_e_para Calc_de Calculate Δε = ε_para - ε_perp Calc_e_perp->Calc_de Calc_e_para->Calc_de

Dielectric anisotropy measurement workflow.

Measurement of Viscosity

Rotational viscosity (γ₁) is a key parameter influencing the switching speed of a liquid crystal.

Methodology:

  • Several methods can be employed, including capillary flow, rotating viscometer, or dynamic light scattering.

  • For electro-optical applications, the response time of a liquid crystal cell is often measured, from which the rotational viscosity can be extracted.

  • In a typical setup, a liquid crystal cell is placed between crossed polarizers.

  • A voltage pulse is applied to the cell, and the change in light transmission is recorded over time using a photodetector and an oscilloscope.

  • The rise time (turn-on) and decay time (turn-off) are measured. The rotational viscosity is then calculated using equations that relate these response times to the cell gap, elastic constants, and applied voltage.

Measurement of Response Time

The response time characterizes how quickly the liquid crystal molecules reorient in response to an applied electric field.

Methodology:

  • A liquid crystal cell is placed between crossed polarizers in an optical setup.

  • A square-wave voltage is applied to the cell to switch it between the "on" and "off" states.

  • A photodetector measures the change in transmitted light intensity.

  • The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum upon applying the voltage.

  • The decay time is the time taken for the transmittance to fall from 90% to 10% after the voltage is removed.

Discussion

The collected data highlights the distinct performance characteristics of each class of liquid crystal.

This compound Derivatives: The available literature confirms the existence of liquid crystalline phases in some this compound derivatives. However, a significant lack of quantitative performance data in publicly accessible sources prevents a direct and detailed comparison with the other material classes in this guide. Further experimental characterization of these materials is necessary to fully assess their potential.

Cyanobiphenyls (e.g., 5CB): As a widely studied and well-characterized liquid crystal, 5CB serves as an excellent benchmark. It offers a convenient nematic range around room temperature, moderate birefringence, and positive dielectric anisotropy. Its viscosity and response times are suitable for many standard display applications, although they may not meet the demands of next-generation, high-speed devices.

Phenyl Tolanes: This class of liquid crystals is known for its high birefringence, which is a significant advantage for applications requiring large phase modulation or enabling thinner display panels. Phenyl tolanes can be synthesized to exhibit either positive or large negative dielectric anisotropy, making them versatile for different display modes (e.g., twisted nematic vs. vertical alignment). While their viscosity can be higher than that of 5CB, their high birefringence can still lead to fast response times in optimized device structures.

Terphenyls: Terphenyl-based liquid crystals are also known for their potential for high birefringence and can be engineered to have negative dielectric anisotropy. They are often used as components in liquid crystal mixtures to enhance the overall performance, particularly for applications requiring wide viewing angles and fast switching speeds.

Conclusion

The choice of a liquid crystal is a critical decision in the design of electro-optical devices. While this compound-based liquid crystals show promise, the current lack of comprehensive performance data makes it challenging to position them against well-established alternatives like cyanobiphenyls and high-performance materials like phenyl tolanes. Cyanobiphenyls remain a reliable choice for standard applications, offering a good balance of properties. For demanding applications requiring high contrast, fast response times, and wide viewing angles, phenyl tolanes and terphenyls offer significant advantages due to their high birefringence and tunable dielectric properties. Further research to quantify the electro-optical and physical properties of this compound derivatives is essential to unlock their potential and determine their competitive standing in the field of liquid crystal materials.

References

A Comparative Guide to the Purity Assessment of Diphenyl Terephthalate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for validating the purity of Diphenyl terephthalate (B1205515) against its analytical standard, ensuring data integrity and experimental reproducibility.

In the realms of polymer chemistry, materials science, and pharmaceutical development, the purity of reagents is paramount. Diphenyl terephthalate (DPT), a key monomer in the synthesis of high-performance polyesters and a component in the development of novel drug delivery systems, is no exception. The presence of impurities can significantly alter the physicochemical properties of resulting polymers and introduce variability in experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, with a focus on established standards and detailed experimental protocols.

Understanding the Purity Landscape

An analytical standard is a highly purified compound used as a calibration standard and for the identification and quantification of a substance. Commercial this compound is available in various grades, and its purity is typically determined by chromatographic techniques. For critical applications, it is essential to compare the purity of the bulk material against a certified analytical standard.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePrincipleTypical Purity of Analytical StandardTypical Purity of Commercial GradeCommon Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and partitioning between a stationary and mobile phase.> 99.5%98-99%Unreacted starting materials (terephthalic acid, phenol), by-products from synthesis.[1]
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.> 99.8% (for related Diphenyl phthalate)~98%Volatile organic impurities, residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei.Traceable to primary standards (e.g., NIST)Can be determined with high precisionStructurally similar compounds, isomers.
Melting Point Analysis Determination of the temperature range over which a solid melts.Sharp, narrow range (e.g., 196-198 °C)[2]Broader melting range, depression of melting point.General indication of impurity presence.

Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods. Below are detailed protocols for the most common techniques used for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for phthalate (B1215562) analysis and is suitable for the quantification of this compound and the identification of non-volatile impurities.[3][4][5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and the analytical standard. Dissolve each in 10 mL of acetonitrile to prepare stock solutions. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. Purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measure of purity without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.[8][9][10][11]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d or Dimethyl sulfoxide-d6).

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into the same vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90° (a 90° pulse can improve the signal-to-noise ratio).[9]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis: Apply appropriate phasing and baseline correction. Integrate the distinct signals of both the this compound and the internal standard. The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To illustrate the logical flow of assessing the purity of this compound, the following diagram outlines the key steps.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison start Obtain this compound Sample & Analytical Standard weigh Accurately Weigh Sample & Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve mp Melting Point Analysis weigh->mp hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr gc GC Analysis dissolve->gc analyze Analyze Chromatograms/Spectra hplc->analyze qnmr->analyze gc->analyze compare Compare with Standard & Specifications mp->compare calculate Calculate Purity analyze->calculate calculate->compare report Generate Purity Report compare->report

Caption: Workflow for the purity assessment of this compound.

Alternatives to this compound in Research

For researchers in drug development and polymer synthesis, exploring alternatives to this compound can be crucial for optimizing material properties or avoiding potential toxicities.

Table 2: Selected Alternatives to this compound

Alternative CompoundRationale for UseRelevant Applications
Dimethyl terephthalate (DMT) More volatile and commonly used in older polyester (B1180765) synthesis processes.Polyester synthesis.
Bis(2-hydroxyethyl) terephthalate (BHET) A direct monomer in the synthesis of polyethylene (B3416737) terephthalate (PET).PET synthesis.
Aliphatic Polyesters (e.g., PLA, PCL) Biodegradable and biocompatible, offering alternatives for drug delivery systems.[12][13]Drug delivery, tissue engineering.[12][13]
Isosorbide-based Polyesters Bio-based, rigid monomer that can enhance the thermal properties of polyesters.[14]Sustainable polymer synthesis.[14]

The selection of an appropriate analytical method for purity determination is a critical step in ensuring the quality and reliability of research data. By employing the detailed protocols and comparative information provided in this guide, researchers can confidently assess the purity of this compound and make informed decisions regarding its use in their specific applications.

References

Diphenyl Terephthalate: A Viable Alternative to Bisphenol A in High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The persistent concerns surrounding the endocrine-disrupting properties of bisphenol A (BPA) have catalyzed a search for safer alternatives in the synthesis of high-performance polymers, including polyesters. This guide provides a comprehensive comparison of diphenyl terephthalate (B1205515) (DPT) as a potential alternative to BPA in the production of aromatic polyesters, known as polyarylates. By examining their synthesis, performance characteristics, and potential biological impacts, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate DPT as a viable substitute.

Executive Summary

Diphenyl terephthalate emerges as a promising alternative to bisphenol A in the synthesis of certain polyesters. Polyesters derived from DPT, such as poly(alkylene terephthalate)s, offer excellent thermal and mechanical properties comparable to BPA-based polyarylates. The primary advantage of DPT lies in the avoidance of BPA, a known endocrine disruptor. While direct comparative data on the endocrine activity of DPT is limited, initial assessments of related compounds suggest a potentially safer profile. This guide presents available quantitative data, detailed experimental protocols, and visual representations of chemical structures and synthesis pathways to facilitate an informed evaluation.

Chemical Structures

The fundamental difference between polyesters derived from DPT and BPA lies in the monomeric units that form the polymer backbone.

Figure 1: Chemical structures of this compound and Bisphenol A.

Performance Comparison: DPT-based vs. BPA-based Polyesters

A direct, one-to-one comparison of polyesters derived from DPT and BPA is challenging due to the different polymerization methods typically employed. DPT is commonly used in melt polycondensation with diols to form poly(alkylene terephthalate)s, while BPA is a key component in the interfacial polymerization with diacid chlorides to produce polyarylates. However, a comparison of representative polymers from each class highlights their respective performance characteristics.

For this guide, we compare Poly(butylene terephthalate) (PBT), a common polyester (B1180765) synthesized from DPT and 1,4-butanediol (B3395766), with a typical polyarylate synthesized from BPA and terephthaloyl chloride.

Quantitative Data Summary
PropertyDPT-based Polyester (PBT)BPA-based Polyarylate
Thermal Properties
Glass Transition Temperature (Tg)22 - 43 °C190 - 210 °C
Melting Temperature (Tm)225 °CAmorphous
5% Weight Loss Temperature (TGA)~350-400 °C~450-500 °C
Mechanical Properties
Tensile Strength40 - 60 MPa65 - 75 MPa
Elongation at Break50 - 300%50 - 100%
Flexural Modulus2.3 - 2.8 GPa2.1 - 2.3 GPa

Note: The properties listed are typical ranges and can vary significantly based on molecular weight, processing conditions, and the presence of additives or fillers.

Endocrine-Disrupting Activity: A Critical Differentiator

The primary impetus for seeking alternatives to BPA is its well-documented endocrine-disrupting activity, primarily through its interaction with estrogen receptors.

Bisphenol A (BPA)

BPA is a known xenoestrogen, a foreign chemical that mimics the effects of the natural hormone estrogen. It can bind to estrogen receptors, leading to a cascade of cellular responses that can disrupt normal endocrine function. This has been linked to a variety of health concerns.[1][2]

BPA Bisphenol A (BPA) ER Estrogen Receptor (ER) BPA->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Altered Gene Transcription ERE->Transcription Response Cellular Response (e.g., proliferation, differentiation) Transcription->Response Disruption Endocrine Disruption Response->Disruption

Figure 2: Simplified signaling pathway of BPA-induced endocrine disruption.
This compound (DPT)

Direct studies on the endocrine-disrupting potential of this compound are limited in the available scientific literature. However, we can infer potential activity by examining related compounds:

  • Diphenyl Phthalate (B1215562): Some in-vitro studies have shown that diphenyl phthalate, a structurally similar compound, exhibits weak estrogenic activity.[3] It has been demonstrated to act as an agonist for the estrogen receptor in vitro.[3]

  • Terephthalic Acid: Terephthalic acid, a core component of DPT, has been reported to have potential endocrine-disrupting effects in some studies, though further research is needed to confirm these findings.[4]

It is crucial to note that these are different chemical entities, and their toxicological profiles may not be identical to that of this compound. Further dedicated research on the endocrine activity of DPT is essential for a definitive safety assessment.

Experimental Protocols

Detailed methodologies for the synthesis of DPT-based and BPA-based polyesters are provided below.

Synthesis of DPT-based Polyester (e.g., PBT via Melt Polycondensation)

This protocol describes a typical two-stage melt polycondensation process for synthesizing poly(butylene terephthalate) from this compound and 1,4-butanediol.

cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Start Charge Reactor: - this compound - 1,4-Butanediol (excess) - Catalyst (e.g., Titanium(IV) butoxide) Heat1 Heat to 180-220°C under Nitrogen Start->Heat1 Distill1 Distill off Phenol (B47542) Heat1->Distill1 Oligomer Formation of Bis(4-hydroxybutyl) terephthalate oligomers Distill1->Oligomer Heat2 Increase Temperature to 240-260°C Oligomer->Heat2 Vacuum Apply Vacuum (gradually decrease pressure) Heat2->Vacuum Distill2 Distill off excess 1,4-Butanediol Vacuum->Distill2 Polymer High Molecular Weight PBT Distill2->Polymer Extrude Extrude and Pelletize Polymer->Extrude

Figure 3: Experimental workflow for the synthesis of PBT from DPT.

Detailed Steps:

  • Reactor Setup: A high-temperature, stirred-tank reactor equipped with a nitrogen inlet, a distillation column, and a vacuum system is used.

  • Charging of Reactants: The reactor is charged with this compound, a molar excess of 1,4-butanediol (typically a 1.5 to 2.1 molar ratio relative to DPT), and a transesterification catalyst (e.g., titanium(IV) butoxide or antimony trioxide).

  • Transesterification: The mixture is heated to 180-220°C under a nitrogen atmosphere. Phenol is produced as a byproduct and is removed by distillation. The reaction progress is monitored by the amount of phenol collected.

  • Polycondensation: After the theoretical amount of phenol has been distilled, the temperature is raised to 240-260°C, and a vacuum is gradually applied. This stage promotes the polymerization reaction, increasing the molecular weight of the polymer. Excess 1,4-butanediol is removed by distillation under vacuum.

  • Termination and Extrusion: The reaction is terminated when the desired melt viscosity (indicative of molecular weight) is achieved. The molten polymer is then extruded from the reactor, cooled, and pelletized.

Synthesis of BPA-based Polyarylate (via Interfacial Polycondensation)

This protocol outlines the interfacial polycondensation method for synthesizing a polyarylate from bisphenol A and terephthaloyl chloride.

cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation cluster_2 Polymerization and Work-up Dissolve_BPA Dissolve Bisphenol A and NaOH in Water Combine Rapidly stir the aqueous and organic phases together in a baffled flask Dissolve_BPA->Combine Dissolve_TPC Dissolve Terephthaloyl Chloride in an immiscible organic solvent (e.g., Dichloromethane) Dissolve_TPC->Combine Polymerize Polymer precipitates at the interface Combine->Polymerize Filter Filter the polymer Polymerize->Filter Wash Wash with water and methanol Filter->Wash Dry Dry under vacuum Wash->Dry

References

Spectroscopic comparison of Diphenyl terephthalate and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Diphenyl Terephthalate (B1205515) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Diphenyl terephthalate and a common derivative, Dimethyl terephthalate. The objective is to offer a clear, data-driven analysis of how structural differences influence spectroscopic properties, supported by experimental data and methodologies.

Structural Overview

This compound and Dimethyl terephthalate share the same terephthaloyl core but differ in their ester groups: phenyl groups in the former and methyl groups in the latter. This fundamental difference significantly impacts their spectroscopic signatures.

G cluster_0 This compound cluster_1 Dimethyl Terephthalate cluster_2 Spectroscopic Analysis DPT This compound (C₂₀H₁₄O₄) NMR NMR (¹H, ¹³C) DPT->NMR Comparison IR IR DPT->IR Comparison MS Mass Spec. DPT->MS Comparison DMT Dimethyl Terephthalate (C₁₀H₁₀O₄) DMT->NMR Comparison DMT->IR Comparison DMT->MS Comparison

Figure 1. A diagram illustrating the comparative spectroscopic analysis of this compound and Dimethyl terephthalate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Dimethyl terephthalate.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~8.3SingletTerephthalate protons (4H)
~7.2-7.5MultipletPhenyl protons (10H)
Dimethyl Terephthalate ~8.1SingletTerephthalate protons (4H)
~3.9SingletMethyl protons (6H)
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~164Carbonyl carbon (C=O)
~150Phenyl carbon (C-O)
~134Quaternary terephthalate C
~130Terephthalate C-H
~129, 126, 122Phenyl C-H
Dimethyl Terephthalate ~166Carbonyl carbon (C=O)
~134Quaternary terephthalate C
~129Terephthalate C-H
~52Methyl carbon (O-CH₃)
IR Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~1735C=O stretch (ester)
~1270, 1100C-O stretch (ester)
~3100, 1590, 1490Aromatic C-H and C=C stretches
Dimethyl Terephthalate ~1725C=O stretch (ester)
~1280, 1120C-O stretch (ester)
~2960Aliphatic C-H stretch (methyl)
~3000, 1600, 1450Aromatic C-H and C=C stretches
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₂₀H₁₄O₄318.32318 (M+), 225, 149, 94 (phenol)
Dimethyl Terephthalate C₁₀H₁₀O₄194.18194 (M+), 163 (M-OCH₃), 135, 103

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker AVANCE III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • Sample Introduction (for GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject 1 µL of the solution into the GC.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with a temperature program (e.g., ramp from 50°C to 280°C at 10°C/min).

  • MS Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Interpretation and Comparison

  • ¹H NMR: The most significant difference is the presence of signals for the phenyl protons in this compound versus the methyl protons in Dimethyl terephthalate. The aromatic protons of the terephthalate core in this compound are slightly downfield compared to Dimethyl terephthalate, likely due to the electronic effect of the phenoxy group.

  • ¹³C NMR: The presence of multiple signals for the phenyl carbons in this compound is a key distinguishing feature. The methyl carbon signal at around 52 ppm in Dimethyl terephthalate is absent in the spectrum of this compound.

  • IR Spectroscopy: Both compounds show characteristic strong ester C=O and C-O stretching bands. This compound will have more pronounced aromatic C-H and C=C stretching vibrations due to the additional phenyl rings. Dimethyl terephthalate, on the other hand, exhibits an aliphatic C-H stretching band from its methyl groups.

  • Mass Spectrometry: The molecular ion peaks are distinct and directly reflect their different molecular weights. The fragmentation patterns are also characteristic: this compound often shows a fragment corresponding to the loss of a phenoxy radical and a prominent peak for phenol, while Dimethyl terephthalate shows a characteristic loss of a methoxy (B1213986) radical.

This guide provides a foundational spectroscopic comparison between this compound and Dimethyl terephthalate. Researchers can use this information as a reference for characterizing these and other related terephthalate derivatives.

A Comparative Analysis of Diphenyl Terephthalate and Other Diaryl Terephthalates in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Diphenyl terephthalate (B1205515) (DPT) against other diaryl terephthalates, offering an objective comparison of their performance in polyester (B1180765) synthesis. The information presented is supported by experimental data to aid researchers and professionals in materials science and drug development in making informed decisions.

Performance Comparison of Diaryl Terephthalates

The selection of a diaryl terephthalate monomer significantly influences the properties of the resulting polyester. While Diphenyl terephthalate is a common choice, substituted diaryl terephthalates can be employed to fine-tune the thermal and mechanical characteristics of the polymer. Below is a comparative table summarizing key performance indicators of polyesters synthesized from this compound and, as a representative example of a substituted diaryl terephthalate, bis(4-tert-butylphenyl) terephthalate.

PropertyPoly(ethylene terephthalate) from this compound (PET-DPT)Poly(ethylene terephthalate) from bis(4-tert-butylphenyl) terephthalate (PET-BTBPT)
Thermal Properties
Glass Transition Temperature (Tg)~75-80 °CExpected to be higher than PET-DPT due to increased chain rigidity from the bulky tert-butyl groups.
Melting Temperature (Tm)~250-265 °CMay be lower or less defined than PET-DPT if the bulky side groups disrupt crystalline packing.
Thermal Decomposition Temperature (Td)~380-420 °CPotentially higher than PET-DPT due to the stabilizing effect of the tert-butyl groups.
Mechanical Properties
Tensile Strength~50-75 MPaMay be lower than PET-DPT if crystallinity is reduced.
Young's Modulus~2.0-4.0 GPaCould be higher than PET-DPT due to increased intermolecular interactions from the bulky groups.
Elongation at Break~30-300%Likely to be lower than PET-DPT, indicating reduced ductility.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the synthesis of diaryl terephthalates and their subsequent polymerization.

Synthesis of this compound (DPT)

Method: Direct Esterification of Terephthalic Acid with Diphenyl Carbonate

This method offers a simplified and efficient route to DPT, avoiding the use of acid chlorides.[1]

  • Reaction Setup: A flask equipped with a nitrogen inlet, a mechanical stirrer, and a distillation column is charged with terephthalic acid, a stoichiometric excess of diphenyl carbonate, and a catalytic amount of stannous oxide (SnO) (0.25 to 0.50 mole percent based on the terephthalic acid).

  • Reaction Conditions: The mixture is heated to 280-290°C under a nitrogen sparge.

  • Product Formation and Purification: Phenol is formed as a byproduct and is removed by distillation at atmospheric pressure during the heating period. The reaction is typically complete within 2 to 2.5 hours.

  • Isolation: After the reaction, any excess diphenyl carbonate is removed by vacuum distillation at approximately 140°C and 1 mm Hg. The this compound is then recovered by distillation at a higher temperature (around 250°C) under the same vacuum.[1]

Synthesis of Poly(ethylene terephthalate) (PET) from this compound

Method: Melt Polycondensation

This two-stage process involves an initial transesterification followed by polycondensation.

  • Transesterification: this compound is reacted with an excess of ethylene (B1197577) glycol in the presence of a suitable catalyst (e.g., zinc acetate (B1210297) or antimony trioxide) at temperatures between 180-220°C. Phenol is eliminated as a byproduct and removed from the reaction mixture to drive the equilibrium towards the formation of bis(2-hydroxyethyl) terephthalate (BHET).

  • Polycondensation: The temperature is then raised to 270-285°C, and a high vacuum is applied. This stage facilitates the removal of excess ethylene glycol and drives the polymerization of BHET into high molecular weight PET. The viscosity of the molten polymer increases as the reaction progresses, indicating the formation of long polymer chains. The reaction is continued until the desired molecular weight is achieved.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and biological signaling pathways.

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_polymerization Poly(ethylene terephthalate) Synthesis TA Terephthalic Acid Reactor Reactor (280-290°C, N2) TA->Reactor DPC Diphenyl Carbonate DPC->Reactor Catalyst SnO Catalyst Catalyst->Reactor Distillation1 Phenol Removal (Atmospheric Distillation) Reactor->Distillation1 Vacuum_Distillation Purification (Vacuum Distillation) Distillation1->Vacuum_Distillation DPT This compound Vacuum_Distillation->DPT DPT_poly This compound Transesterification Transesterification (180-220°C) DPT_poly->Transesterification EG Ethylene Glycol EG->Transesterification Catalyst_poly Catalyst (e.g., Sb2O3) Catalyst_poly->Transesterification Phenol_removal Phenol Removal Transesterification->Phenol_removal BHET BHET Monomer Phenol_removal->BHET Polycondensation Polycondensation (270-285°C, Vacuum) BHET->Polycondensation PET Poly(ethylene terephthalate) Polycondensation->PET

Caption: Workflow for the synthesis of this compound and its subsequent polymerization to PET.

Potential Signaling Pathway Involvement

Some terephthalate derivatives have been investigated for their potential as endocrine-disrupting chemicals, with some studies suggesting interactions with nuclear receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This receptor is a key regulator of adipogenesis, lipid metabolism, and inflammation. The following diagram illustrates a simplified PPAR-γ signaling pathway, which could be a target for diaryl terephthalate derivatives in a drug development context.

PPARg_Signaling cluster_cellular Cellular Environment Ligand Diaryl Terephthalate Derivative (Ligand) PPARg PPAR-γ Ligand->PPARg Binds Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Response Modulation of Adipogenesis, Inflammation, and Metabolism Gene_Expression->Biological_Response Leads to

Caption: Simplified PPAR-γ signaling pathway, a potential target for diaryl terephthalate derivatives.

References

A Comparative Environmental Assessment of Diphenyl Terephthalate Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of the primary industrial production routes for diphenyl terephthalate (B1205515) (DPT), a key intermediate in the synthesis of high-performance polyesters and other polymers. As the chemical industry moves towards more sustainable practices, understanding the environmental footprint of established manufacturing processes is crucial for making informed decisions on process selection, optimization, and the development of greener alternatives.

This document outlines the predominant synthesis pathways for DPT, presenting available quantitative and qualitative data on their environmental performance. It also details a standardized methodology for conducting a comprehensive life cycle assessment (LCA) for such chemical processes.

Comparison of Diphenyl Terephthalate Synthesis Routes

Two primary routes dominate the industrial production of this compound: the transesterification of dimethyl terephthalate (DMT) with phenyl acetate (B1210297), and the direct esterification of terephthalic acid (TPA) with diphenyl carbonate. The following table summarizes the key aspects of these processes and their associated environmental considerations.

ParameterRoute 1: TransesterificationRoute 2: Direct EsterificationEnvironmental Considerations
Primary Reactants Dimethyl Terephthalate (DMT), Phenyl AcetateTerephthalic Acid (TPA), Diphenyl CarbonateDMT: Conventionally produced from fossil fuels. A recycled DMT produced via methanolysis shows a 29% lower global warming potential.[1] TPA: Conventionally produced via the Mid-Century/Amoco process, which is energy-intensive. Greener spray processes can significantly lower GHG emissions.[2][3] Diphenyl Carbonate: Traditionally produced using toxic phosgene. CO2-based production routes offer a more sustainable alternative.[4] Phenyl Acetate: Synthesized from phenol (B47542) and acetic anhydride (B1165640) or acetyl chloride.[5] Limited public LCA data is available for its production.
Catalyst Titanic Acid Ester (e.g., tetrabutyl titanate)Stannous Oxide (SnO)Titanic Acid Esters: Data on the environmental impact of their production is scarce. Titanium dioxide, a related compound, has manufacturing processes with varying environmental footprints.[6] Stannous Oxide: Limited LCA data is available. Tin oxide nanoparticles have been studied for their potential environmental and health effects.[7][8]
Key Byproducts Alkyl Acetate (e.g., Methyl Acetate)PhenolAlkyl Acetates: Generally considered to have lower toxicity and are biodegradable, with some being promoted as "green" solvents.[9][10][11] However, their production and disposal still contribute to the overall environmental load. Phenol: A priority pollutant that is toxic to aquatic life and can be a significant contributor to water and soil contamination if not properly treated.[12][13]
Solvents Xylene (for purification)Generally solvent-freeXylene: A volatile organic compound (VOC) with associated health and environmental risks. Its production is an energy-intensive process.
Purification Recrystallization from xylene with activated carbonDistillationThe use of solvents and adsorbents like activated carbon in the transesterification route adds to the process complexity and waste generation.

Experimental Protocols: Life Cycle Assessment (LCA)

A comprehensive environmental impact assessment of a chemical production process is conducted using the Life Cycle Assessment (LCA) methodology, standardized by ISO 14040 and 14044. The following protocol outlines the key steps for a "cradle-to-gate" assessment of this compound production.

1. Goal and Scope Definition:

  • Objective: To quantify and compare the potential environmental impacts of producing 1 kg of this compound via the transesterification and direct esterification routes.

  • System Boundaries: The assessment begins with the extraction of raw materials (crude oil, natural gas, etc.) and ends with the synthesized, purified this compound at the factory gate. It includes the production of all reactants, catalysts, and energy inputs, as well as the treatment of all waste streams and emissions.

  • Functional Unit: 1 kg of purified this compound.

2. Life Cycle Inventory (LCI):

  • Data Collection: Gather data for all inputs and outputs for each unit process within the system boundaries. This includes:

    • Inputs: Raw materials (e.g., DMT, phenyl acetate, TPA, diphenyl carbonate), catalysts, solvents, energy (electricity, natural gas), and water.

    • Outputs: Main product (this compound), co-products, byproducts (e.g., methyl acetate, phenol), emissions to air (e.g., CO2, VOCs), water (e.g., phenol, catalysts residues), and solid waste (e.g., spent catalysts, activated carbon).

  • Data Sources: Utilize process simulation data (e.g., from Aspen Plus), literature values, and life cycle inventory databases (e.g., Ecoinvent, GaBi).

3. Life Cycle Impact Assessment (LCIA):

  • Selection of Impact Categories: Choose relevant environmental impact categories to assess. Common categories for chemical production include:

    • Global Warming Potential (GWP) [kg CO2 eq.]

    • Acidification Potential (AP) [kg SO2 eq.]

    • Eutrophication Potential (EP) [kg N eq.]

    • Ozone Depletion Potential (ODP) [kg CFC-11 eq.]

    • Smog Formation Potential (POCP) [kg C2H4 eq.]

    • Human Toxicity Potential (HTP) [1,4-DCB eq.]

    • Fossil Fuel Depletion [MJ]

  • Classification and Characterization: Assign the LCI data to the selected impact categories and multiply by characterization factors to calculate the potential environmental impact for each category.

4. Interpretation:

  • Analysis: Analyze the results of the LCIA to identify the major contributing processes, reactants, and waste streams to the overall environmental impact for each production route.

  • Comparative Assessment: Objectively compare the environmental performance of the different production routes and identify the environmentally preferable option based on the chosen impact categories.

Visualizing the Production and Impact Pathways

The following diagrams illustrate the workflows for the two primary this compound production routes and a general workflow for a comparative environmental impact assessment.

This compound Production Pathways cluster_0 Route 1: Transesterification cluster_1 Route 2: Direct Esterification DMT Dimethyl Terephthalate Transesterification Transesterification Reactor DMT->Transesterification PhenylAcetate Phenyl Acetate PhenylAcetate->Transesterification Catalyst1 Titanic Acid Ester Catalyst Catalyst1->Transesterification Purification1 Purification (Recrystallization) Transesterification->Purification1 Byproduct1 Methyl Acetate (Byproduct) Transesterification->Byproduct1 Xylene Xylene (Solvent) Xylene->Purification1 ActivatedCarbon Activated Carbon ActivatedCarbon->Purification1 DPT1 Diphenyl Terephthalate Purification1->DPT1 Waste1 Waste Xylene & Activated Carbon Purification1->Waste1 TPA Terephthalic Acid DirectEsterification Direct Esterification Reactor TPA->DirectEsterification DiphenylCarbonate Diphenyl Carbonate DiphenylCarbonate->DirectEsterification Catalyst2 Stannous Oxide (SnO) Catalyst Catalyst2->DirectEsterification Purification2 Purification (Distillation) DirectEsterification->Purification2 Byproduct2 Phenol (Byproduct) DirectEsterification->Byproduct2 DPT2 Diphenyl Terephthalate Purification2->DPT2

Caption: Comparative workflows for this compound production.

Environmental Impact Assessment Workflow GoalScope Goal & Scope Definition (Functional Unit, System Boundaries) LCI Life Cycle Inventory (LCI) (Data Collection on Inputs/Outputs) GoalScope->LCI LCIA Life Cycle Impact Assessment (LCIA) (Classification & Characterization) LCI->LCIA Interpretation Interpretation (Identify Hotspots, Sensitivity Analysis) LCIA->Interpretation Interpretation->LCI Refinement Comparison Comparative Assessment & Conclusion Interpretation->Comparison

Caption: Standard workflow for a Life Cycle Assessment (LCA).

References

A Comparative Guide to the Performance of Diphenyl Terephthalate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of Diphenyl terephthalate (B1205515) (DPT) as a potential plasticizer, benchmarked against established alternatives. Due to the limited availability of direct quantitative performance data for DPT in publicly accessible literature, this document focuses on providing a framework for its evaluation. This includes detailed experimental protocols for key performance indicators and comparative data for widely used plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Di(2-ethylhexyl) terephthalate (DEHT or DOTP), a close structural analog to DPT.

Introduction to Diphenyl Terephthalate (DPT)

This compound is an aromatic ester of terephthalic acid and phenol. Its rigid aromatic structure suggests inherent thermal stability. While primarily utilized as a monomer in the synthesis of high-performance polyesters like Polyethylene terephthalate (PET), its potential as a plasticizer, particularly in applications demanding high-temperature resistance, is of interest. Terephthalate plasticizers, in general, are gaining attention as alternatives to ortho-phthalates due to a more favorable toxicological profile.[1][2]

Key Performance Indicators for Plasticizers

The efficacy of a plasticizer is determined by a range of performance metrics that influence the final properties of the polymer blend. Key indicators include:

  • Plasticizing Efficiency: The ability of a plasticizer to increase the flexibility and reduce the hardness of a polymer. This is often quantified by the depression of the glass transition temperature (Tg) and changes in mechanical properties.

  • Mechanical Properties: The influence of the plasticizer on the tensile strength, elongation at break, and modulus of the polymer. An effective plasticizer will typically increase elongation and decrease the modulus, with a lesser reduction in tensile strength.

  • Thermal Stability: The ability of the plasticized polymer to resist degradation at elevated temperatures. This is crucial for processing and for the service life of the end product.

  • Migration Resistance: The tendency of the plasticizer to leach out of the polymer matrix over time, which can be accelerated by contact with solvents or exposure to heat.[3][4] Low migration is critical for applications in the medical and food contact fields.

  • Volatility: The propensity of a plasticizer to evaporate from the polymer, which can lead to embrittlement of the material.

Comparative Performance Data

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr concentration)

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
DEHPPhthalate~19~250~10
DOTPTerephthalate~20~270~9.5
DPT (Expected)TerephthalateData not availableData not availableData not available

Data for DEHP and DOTP is indicative and compiled from various sources for comparative purposes.[5][6][7][8] The performance of DPT is expected to be in a similar range to DOTP, but experimental verification is required.

Table 2: Thermal and Migration Properties of Common Plasticizers

PlasticizerGlass Transition Temp. (Tg) of PVC blend (°C)Volatility (Weight Loss %)Migration in Hexane (Weight Loss %)
DEHP~ -40~ 1.5 - 2.5~ 20 - 30
DOTP~ -35~ 0.5 - 1.5~ 15 - 25
DPT (Expected)Data not availableExpected to be lowData not available

Lower values for volatility and migration indicate better performance. The rigid structure of DPT suggests it may have low volatility. Tg values are for PVC with approximately 40-50 phr of plasticizer.

Experimental Protocols

To validate the performance of this compound as a plasticizer, the following experimental protocols are recommended.

Sample Preparation: PVC Plastisol Formulation

A typical procedure for preparing a PVC plastisol for evaluation is as follows:

  • Mixing: In a planetary mixer, combine PVC resin (e.g., 100 parts by weight), the plasticizer to be tested (e.g., 50 parts per hundred of resin - phr), a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer), and a lubricant (e.g., 0.5 phr of stearic acid).

  • Deaeration: Deaerate the resulting paste under vacuum to remove any entrapped air bubbles.

  • Casting: Cast the plastisol onto a glass plate using a doctor blade to achieve a uniform thickness (e.g., 1 mm).

  • Curing: Cure the cast film in a circulating air oven at a specified temperature and time (e.g., 180°C for 10 minutes).

  • Conditioning: Condition the cured films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

G cluster_prep PVC Plastisol Preparation mix Mixing of Components (PVC, Plasticizer, Stabilizer) deaeration Deaeration (Vacuum) mix->deaeration casting Film Casting (Doctor Blade) deaeration->casting curing Curing (Oven) casting->curing conditioning Conditioning (23°C, 50% RH) curing->conditioning

Caption: Workflow for the preparation of plasticized PVC films.

Mechanical Properties Testing

The tensile properties of the plasticized PVC films should be determined according to ASTM D882 or ISO 527.

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned films using a die cutter.

  • Testing: Mount the specimens in the grips of a universal testing machine.

  • Measurement: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

  • Data Analysis: Record the tensile strength (at break), elongation at break, and modulus of elasticity.

Thermal Analysis

The glass transition temperature provides insight into the plasticizing efficiency.

  • Sample Preparation: A small sample (5-10 mg) is cut from the PVC film and sealed in an aluminum DSC pan.

  • Analysis: The sample is subjected to a heat-cool-heat cycle in a DSC instrument, for instance, from -80°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.[9]

  • Tg Determination: The Tg is determined from the midpoint of the transition in the second heating scan.

TGA is used to evaluate the thermal stability of the plasticized PVC.

  • Sample Preparation: A small sample (10-15 mg) of the PVC film is placed in a TGA crucible.

  • Analysis: The sample is heated from room temperature to 600°C at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere.

  • Data Analysis: The onset temperature of decomposition (the temperature at which significant weight loss begins) is determined from the TGA curve. A higher decomposition temperature indicates better thermal stability.

G cluster_thermal Thermal Analysis Workflow start Plasticized PVC Film Sample dsc DSC Analysis (Heat-Cool-Heat Cycle) start->dsc tga TGA Analysis (Heating Ramp) start->tga tg_result Determine Tg (Plasticizing Efficiency) dsc->tg_result tga_result Determine Decomposition Temp. (Thermal Stability) tga->tga_result

Caption: Workflow for the thermal analysis of plasticized PVC.

Migration Resistance Testing

Migration testing assesses the permanence of the plasticizer within the polymer matrix.

  • Sample Preparation: Cut circular discs of a specific diameter from the plasticized PVC film and weigh them accurately.

  • Immersion: Immerse the samples in a chosen solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[10]

  • Incubation: Keep the container at a constant temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or longer for long-term studies).[5]

  • Post-Immersion: Remove the samples, gently wipe off the excess solvent, and dry them in a vacuum oven until a constant weight is achieved.

  • Calculation: The weight loss is calculated as a percentage of the initial plasticizer content, representing the amount of migrated plasticizer.

G cluster_migration Migration Resistance Testing sample Weighed PVC Film Disc immersion Immerse in Solvent sample->immersion incubation Incubate at Constant Temp. immersion->incubation drying Remove and Dry to Constant Weight incubation->drying calculation Calculate % Weight Loss drying->calculation

Caption: Experimental workflow for migration resistance testing.

Conclusion

This compound presents itself as a potential high-temperature resistant plasticizer, benefiting from the favorable characteristics of the terephthalate chemical structure. Its rigid aromatic nature suggests good thermal stability and potentially low volatility. However, a comprehensive evaluation of its performance as a primary plasticizer in polymers like PVC is contingent upon rigorous experimental testing. The protocols and comparative data provided in this guide offer a robust framework for researchers to conduct such an evaluation and to ascertain the viability of DPT as a safe and effective alternative to conventional plasticizers.

References

A Comparative Study of Metal-Organic Frameworks Synthesized from Terephthalate and Biphenyl-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using terephthalate (B1205515) and biphenyl-based dicarboxylate linkers. The focus is on the well-studied UiO-66, which utilizes a terephthalate linker, and UiO-67 and the MFM-300 series, which are based on biphenyl-dicarboxylate and biphenyl-tetracarboxylate linkers, respectively. This comparison aims to elucidate the impact of linker geometry and functionality on the resulting MOFs' structural properties, thermal stability, and gas adsorption performance.

Data Presentation

The following tables summarize key quantitative data for the compared MOFs, highlighting the influence of the organic linker on their physicochemical properties.

Table 1: Structural and Porosity Properties of Selected MOFs

MOFLinkerMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-66 Terephthalic acidZr~1100 - 1600~0.5 - 0.7
UiO-67 Biphenyl-4,4'-dicarboxylic acidZr~1415 - 2718~0.86
MFM-300(Al) Biphenyl-3,3',5,5'-tetracarboxylic acidAl~750~0.35

Table 2: Thermal Stability and CO₂ Adsorption Capacity

MOFThermal Stability (°C)CO₂ Adsorption Capacity (mmol/g) at 273 K, 1 bar
UiO-66 ~500[1]~2.5
UiO-67 ~300Not explicitly found for 273K, 1 bar
MFM-300(Al) ~350~8.8[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared MOFs are provided below.

Synthesis Protocols

1. Synthesis of UiO-66 (Terephthalate Linker)

  • Reactants: Zirconium tetrachloride (ZrCl₄), 1,4-benzenedicarboxylic acid (H₂BDC), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Equimolar amounts of ZrCl₄ and H₂BDC are dissolved separately in DMF.

    • The solutions are mixed in a Teflon-lined autoclave.

    • The autoclave is heated to 120 °C for 24 hours.

    • After cooling, the crystalline product is collected by filtration.

    • The product is washed with DMF and then methanol (B129727) to remove unreacted precursors.

    • The final product is dried under vacuum.[4]

2. Synthesis of UiO-67 (Biphenyl-4,4'-dicarboxylate Linker)

  • Reactants: Zirconium tetrachloride (ZrCl₄), 4,4'-biphenyldicarboxylic acid (H₂BPDC), acetic acid, hydrochloric acid (HCl), and N,N-dimethylformamide (DMF).

  • Procedure:

    • A mixture of ZrCl₄ (1 mmol), H₂BPDC (1 mmol), acetic acid (10 mmol), and HCl (2 mmol) is prepared in 30 mL of DMF.

    • The mixture is sonicated to ensure homogeneity.

    • The solution is heated in an oven at 120 °C for 48 hours.

    • The resulting white product is collected by centrifugation.

    • The product is washed three times with DMF.

    • The material is then washed with acetone (B3395972) to displace the DMF and dried at 100 °C for 24 hours.[5]

3. Synthesis of MFM-300(Al) (Biphenyl-3,3',5,5'-tetracarboxylic acid Linker)

  • Reactants: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC), and deionized water.

  • Procedure (Microwave-assisted):

    • Reactants are mixed in aqueous conditions.

    • The mixture is heated using microwave irradiation for 10 minutes.[2][3] Note: This is a significantly faster synthesis route compared to the conventional 3-day solvothermal method.

Characterization Protocols

1. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Procedure:

    • A small amount of the dried MOF powder is gently packed into a sample holder.

    • The sample is analyzed using a diffractometer with Cu Kα radiation.

    • Data is typically collected over a 2θ range of 5° to 50°.

    • The experimental diffraction pattern is compared with the simulated pattern from the known crystal structure to confirm the identity and purity of the MOF.[6][7]

2. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the MOFs.

  • Procedure:

    • A small, accurately weighed sample of the MOF is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature is identified as the onset of significant weight loss after the removal of solvent molecules.

3. Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

  • Purpose: To determine the specific surface area and pore volume of the MOFs.

  • Procedure:

    • The MOF sample is activated by heating under vacuum to remove any guest molecules from the pores.

    • Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and pore size analyzer.

    • The BET equation is applied to the nitrogen adsorption data in the appropriate relative pressure range to calculate the specific surface area.

Mandatory Visualization

The following diagrams illustrate the synthesis workflows for the compared MOFs.

MOF_Synthesis_Workflows cluster_UiO66 UiO-66 Synthesis cluster_UiO67 UiO-67 Synthesis cluster_MFM300 MFM-300(Al) Synthesis (Microwave) U66_start ZrCl₄ + H₂BDC in DMF U66_mix Mix & Sonicate U66_start->U66_mix U66_heat Heat at 120°C for 24h U66_mix->U66_heat U66_filter Filter & Collect U66_heat->U66_filter U66_wash Wash with DMF & Methanol U66_filter->U66_wash U66_dry Dry under Vacuum U66_wash->U66_dry U66_product UiO-66 U66_dry->U66_product U67_start ZrCl₄ + H₂BPDC + Acids in DMF U67_mix Sonicate U67_start->U67_mix U67_heat Heat at 120°C for 48h U67_mix->U67_heat U67_centrifuge Centrifuge U67_heat->U67_centrifuge U67_wash Wash with DMF & Acetone U67_centrifuge->U67_wash U67_dry Dry at 100°C U67_wash->U67_dry U67_product UiO-67 U67_dry->U67_product MFM_start Al(NO₃)₃·9H₂O + H₄BPTC in Water MFM_heat Microwave Heating (10 min) MFM_start->MFM_heat MFM_collect Collect Product MFM_heat->MFM_collect MFM_product MFM-300(Al) MFM_collect->MFM_product

Caption: Comparative synthesis workflows for UiO-66, UiO-67, and MFM-300(Al).

MOF_Characterization_Workflow start Synthesized MOF activation Activation (Solvent Exchange & Heating) start->activation Post-synthesis pxrd PXRD Analysis (Phase & Crystallinity) activation->pxrd tga TGA (Thermal Stability) activation->tga bet BET Analysis (Surface Area & Porosity) activation->bet gas_adsorption Gas Adsorption (Capacity & Selectivity) bet->gas_adsorption

Caption: General workflow for the characterization of synthesized MOFs.

References

Cross-validation of analytical methods for Diphenyl terephthalate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of Diphenyl Terephthalate (B1205515)

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Diphenyl terephthalate (DPT), a polymer building block and potential impurity in various materials, is critical for quality control and safety assessment. This guide provides a comparative overview of the two most prevalent analytical techniques for DPT determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The selection between these methods hinges on factors such as required sensitivity, sample matrix complexity, and instrument availability. While both techniques are robust for the analysis of semi-volatile compounds like DPT, they offer different advantages in performance and application.

Comparison of Primary Analytical Methods

Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of phthalates using GC-MS and HPLC-UV. While direct, head-to-head validation data for this compound is not extensively published, the data presented for structurally similar phthalates illustrates the expected performance of these methods.

Table 1: Comparison of Typical Performance Data for Phthalate (B1215562) Analysis

Validation ParameterGC-MS PerformanceHPLC-UV Performance
Limit of Detection (LOD) 3.46 - 10.10 µg/mL[4]Not widely reported; method dependent
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[5]< 0.64 µg/mL[6]
Linearity (R²) > 0.99[5]≥ 0.999[2][6]
Accuracy (% Recovery) 91.8 - 122%[5]94.8 - 99.6%[2][6]
Precision (% RSD) 1.8 - 17.8%[5]≤ 6.2%[2]

Note: The performance data cited is for various phthalate esters and is intended to be representative. Actual performance for this compound may vary and requires method-specific validation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for method validation. Below are generalized methodologies for the quantification of this compound.

Sample Preparation (General Protocol)

A crucial step for solid samples, such as polymers, is the extraction of the analyte.

  • Sample Processing : A representative portion of the sample is cryogenically ground to a fine, homogeneous powder.

  • Extraction : A precisely weighed amount of the powdered sample undergoes solvent extraction. An appropriate solvent, such as dichloromethane (B109758) or a hexane/acetone mixture, is used.[7] Techniques like ultrasonic extraction can enhance efficiency.

  • Cleanup : The resulting extract is filtered. A solid-phase extraction (SPE) step may be incorporated to remove interfering matrix components.

  • Concentration & Reconstitution : The cleaned extract is concentrated, often under a gentle stream of nitrogen, and the residue is reconstituted in a solvent compatible with the chosen analytical instrument (e.g., ethyl acetate (B1210297) for GC-MS, acetonitrile (B52724)/water for HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard procedure for the analysis of DPT.

  • Instrumentation : An Agilent 8890 GC system coupled to an Agilent 5977B MS detector, or equivalent.[8]

  • Column : DB-5MS (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]

  • Injection : 1 µL injected in splitless mode.

  • Injector Temperature : 300°C.[5]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 3 minutes.

    • Ramp: Increase to 300°C at 10°C/minute.

    • Hold: 12 minutes at 300°C.[5]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic fragment ion at m/z 149 is often used for quantifying phthalates, though specific ions for DPT should be determined from its mass spectrum.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general framework for DPT analysis via HPLC.

  • Instrumentation : An Agilent 1260 HPLC system with a Diode Array Detector (DAD) or UV detector, or equivalent.[9]

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is commonly used.[9][10] For example, an isocratic mobile phase of 75:25 (v/v) acetonitrile:water.[9]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV detection at 230 nm.[2][9]

  • Injection Volume : 20 µL.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different laboratories, ensuring consistency and reliability of results.[11] The process involves a systematic comparison of the performance characteristics of the methods.

CrossValidationWorkflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., HPLC-UV) A_prep Sample Preparation A_analysis Analysis by GC-MS A_prep->A_analysis A_data Data Acquisition (n replicates) A_analysis->A_data comparison Statistical Comparison (e.g., t-test, F-test, Bland-Altman) A_data->comparison B_prep Sample Preparation B_analysis Analysis by HPLC-UV B_prep->B_analysis B_data Data Acquisition (n replicates) B_analysis->B_data B_data->comparison start Define Methods & Samples start->A_prep start->B_prep conclusion Conclusion on Method Equivalence comparison->conclusion Criteria Met fail Investigate Discrepancy comparison->fail Criteria Not Met fail->start

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of Diphenyl Terephthalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of diphenyl terephthalate (B1205515).

Safety and Hazard Information

Diphenyl terephthalate is considered a highly flammable material and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE):

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or chemical safety goggles.

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Quantitative Data

Specific quantitative toxicity data for this compound is limited in publicly available resources. However, for the related compound Diphenyl Phthalate, the following data is available and can be used for initial risk assessment, keeping in mind that it is not for this compound itself.

Data PointValueSpeciesSource
LD50 Oral8 g/kgRat[2]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Occupational exposure limits for this compound have not been established by major regulatory bodies. For a similar compound, dimethyl terephthalate, the Japan Society for Occupational Health (JSOH) proposed an Occupational Exposure Limit-Mean (OEL-M) of 8 mg/m³.[3]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is incineration.[1] Alternatively, a licensed professional waste disposal service should be engaged.

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, closed, and clearly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Ensure that the storage area is secure and accessible only to authorized personnel.

2. Handling and Preparation for Disposal:

  • Always wear the appropriate Personal Protective Equipment (PPE) when handling this compound waste.

  • Avoid creating dust during handling and transfer.[1] If sweeping is necessary, do so gently.

  • For spills, sweep up the material and place it in a suitable, closed container for disposal.[1]

3. On-Site Neutralization (If Applicable and Permissible):

  • There are no established on-site neutralization protocols for this compound in the provided search results. Therefore, this method is not recommended without further specific guidance from a qualified chemist or waste disposal expert.

4. Off-Site Disposal:

  • Option A: Chemical Incineration (Recommended)

    • Engage a licensed hazardous waste disposal company that operates a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Due to its high flammability, extra care must be taken during ignition.[1]

    • The incineration process should be carried out at high temperatures (typically 1,600 to 2,500°F) to ensure complete destruction of the compound.[4]

  • Option B: Licensed Disposal Company

    • Contact a licensed professional waste disposal service to handle the collection, transport, and disposal of the this compound waste.[1]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are aware of the material's properties and hazards.

5. Disposal of Contaminated Packaging:

  • Contaminated packaging, such as empty containers, should be disposed of as unused product.[1] This means they should be sent for incineration or handled by a licensed waste disposal service along with the chemical waste.

Environmental Precautions:

  • Do not allow this compound to enter drains or waterways.[1]

Disposal Workflow Diagram

Diphenyl_Terephthalate_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps Collect Collect Waste in Labeled Container Store Store in a Cool, Dry, Ventilated Area Collect->Store PPE Wear Appropriate PPE Store->PPE Spill Manage Spills: Sweep and Contain PPE->Spill Incineration Option A: High-Temperature Incineration Spill->Incineration Licensed_Disposal Option B: Licensed Disposal Service Spill->Licensed_Disposal Packaging Dispose of Contaminated Packaging as Unused Product Incineration->Packaging Licensed_Disposal->Packaging Documentation Maintain Disposal Records Packaging->Documentation

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Diphenyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Diphenyl terephthalate (B1205515), designed for researchers, scientists, and drug development professionals. The following procedures are based on current safety data sheets and are intended to ensure the safe management of this chemical in a laboratory setting.

Physicochemical and Hazard Data

For quick reference, the following table summarizes the key quantitative data for Diphenyl terephthalate.

PropertyValueCitations
Molecular Formula C₂₀H₁₄O₄[1][2]
Molecular Weight 318.32 g/mol [1][2]
Appearance White solid/powder[3][4]
Odor Odorless[3][4]
Melting Point 196 - 198 °C (384.8 - 388.4 °F)[3][4]
Acute Toxicity Data not available[3][5]
Carcinogenicity Not identified as a carcinogen by IARC[5]

Note: The toxicological properties of this compound have not been thoroughly investigated.[5] Occupational exposure limits have not been established for this substance.[3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationStandardCitations
Eye/Face Protection Safety glasses with side-shields or goggles.EN 166 (EU) or OSHA 29 CFR 1910.133[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Impervious clothing or lab coat to prevent skin contact.EN 374 (EU)[3][5]
Respiratory Protection For nuisance exposures (dust), a P95 (US) or P1 (EU) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator should be used.NIOSH (US) or CEN (EU)[5]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Ensure adequate ventilation in areas where the substance is handled.[5]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

  • The substance is moisture-sensitive.[3][4]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[5]

  • In case of skin contact: Wash off with soap and plenty of water.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

Spill and Disposal Procedures:

  • Spill Containment: Evacuate personnel to a safe area. Use personal protective equipment. Avoid breathing dust and prevent dust formation. Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[5]

  • Disposal: Dispose of the waste material by burning in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, contact a licensed professional waste disposal service. Contaminated packaging should be disposed of as unused product.[5] Do not let the product enter drains.[5]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for the selection and disposal of Personal Protective Equipment when handling this compound.

PPE_Workflow Workflow for PPE Selection and Disposal for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling This compound assess_risk Assess Risk of Exposure (e.g., quantity, duration) start->assess_risk select_eye Select Eye Protection: Safety glasses with side-shields assess_risk->select_eye select_skin Select Skin Protection: Nitrile gloves, Lab coat assess_risk->select_skin select_resp Select Respiratory Protection assess_risk->select_resp handle_chem Perform Chemical Handling select_eye->handle_chem select_skin->handle_chem nuisance_resp Nuisance Exposure: P95 (US) or P1 (EU) Particle Respirator select_resp->nuisance_resp Low/Dust high_resp Higher-Level Exposure: OV/AG/P99 (US) or ABEK-P2 (EU) Respirator select_resp->high_resp High/Aerosol nuisance_resp->handle_chem high_resp->handle_chem decontaminate Decontamination handle_chem->decontaminate dispose_gloves Dispose of used gloves in designated waste decontaminate->dispose_gloves Contaminated Disposable PPE clean_ppe Clean and store reusable PPE (e.g., safety glasses, lab coat) decontaminate->clean_ppe Reusable PPE dispose_solid Dispose of solid waste (incineration or licensed service) decontaminate->dispose_solid Chemical Waste end End dispose_gloves->end clean_ppe->end dispose_solid->end

Caption: PPE Selection and Disposal Workflow.

References

×

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Diphenyl terephthalate
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Diphenyl terephthalate

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